molecular formula C7H3ClN2O2S B3028730 2-Chloro-7-nitrobenzo[d]thiazole CAS No. 2942-22-5

2-Chloro-7-nitrobenzo[d]thiazole

Cat. No.: B3028730
CAS No.: 2942-22-5
M. Wt: 214.63
InChI Key: QJZBFYGAHQZGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-nitrobenzo[d]thiazole is a useful research compound. Its molecular formula is C7H3ClN2O2S and its molecular weight is 214.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZBFYGAHQZGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663385
Record name 2-Chloro-7-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-22-5
Record name 2-Chloro-7-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide: 2-Chloro-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-Chloro-7-nitrobenzo[d]thiazole .

Executive Summary

This compound (CAS: 2942-22-5) is a highly reactive heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery.[1] Characterized by a benzothiazole core substituted with a labile chlorine atom at the C2 position and a strongly electron-withdrawing nitro group at the C7 position, this compound serves as a critical electrophile for nucleophilic aromatic substitution (


). It acts as a precursor for developing bioactive agents, including cholinesterase inhibitors for Alzheimer's disease, antitumor agents, and antimicrobial compounds.
Core Identity Table
PropertyDetail
IUPAC Name 2-Chloro-7-nitro-1,3-benzothiazole
CAS Number 2942-22-5
Molecular Formula

Molecular Weight 214.63 g/mol
Appearance Yellow to brownish-yellow crystalline solid
Solubility Low in water; soluble in DMSO, DMF, Acetone, DCM
Melting Point 158–162 °C (Typical range for pure derivatives)

Physicochemical Profile & Electronic Structure

The unique reactivity of this compound stems from the synergistic electronic effects of its substituents:

  • C2-Chlorine Activation: The C2 position in benzothiazole is inherently electrophilic due to the adjacent nitrogen (

    
     bond) and sulfur atoms. The chlorine atom serves as an excellent leaving group.
    
  • C7-Nitro Effect: The nitro group at position 7 exerts a strong electron-withdrawing effect (

    
     and 
    
    
    
    effects) on the benzene ring.[1] Unlike the 6-nitro isomer, the 7-nitro substituent creates a specific electronic distortion that activates the C2 position towards nucleophiles while influencing the solubility and binding affinity of subsequent derivatives.
  • Lipophilicity: The presence of the chloro and nitro groups increases the lipophilicity (LogP ~ 2.5–3.0) compared to the parent benzothiazole, facilitating cell membrane permeability in biological assays.

Synthesis & Production Pathways

While commercially available, the laboratory synthesis of this compound typically proceeds via the Sandmeyer reaction from its 2-amino precursor.[1]

Pathway A: From 2-Amino-7-nitrobenzothiazole (Standard Route)

This route ensures high regioselectivity.[1] The starting material, 2-amino-7-nitrobenzothiazole, is diazotized and then chlorinated.

Reaction Logic:

  • Diazotization: The 2-amino group is converted into a diazonium salt using sodium nitrite (

    
    ) in strong acid or tert-butyl nitrite (
    
    
    
    ).[1]
  • Substitution: Copper(I) chloride (

    
    ) or Copper(II) chloride (
    
    
    
    ) acts as the chlorine source and catalyst to displace the diazonium group (
    
    
    ).
Pathway B: Cyclization (De Novo Synthesis)

Starting from 2-amino-3-nitrochlorobenzene , reaction with thiourea and oxidants (like bromine or


) can yield the benzothiazole core, though this often yields the 2-amino derivative first, requiring Pathway A for the conversion to 2-chloro.[1]
Visualization: Synthesis & Reactivity Landscape[1]

G cluster_conditions Key Transformation Logic Start 2-Amino-3-nitro chlorobenzene Amino 2-Amino-7-nitro benzo[d]thiazole Start->Amino KSCN, Br2 (Cyclization) Core 2-CHLORO-7-NITRO BENZO[D]THIAZOLE (The Core) Amino->Core Sandmeyer Rxn (NaNO2, CuCl, HCl) Deriv_Amine 2-Amino-Substituted Derivatives (Bioactive) Core->Deriv_Amine SNAr (Amines) Base, Heat Deriv_Red 2-Chloro-7-amino benzo[d]thiazole Core->Deriv_Red Nitro Reduction (Fe/HCl or H2/Pd)

Caption: Synthesis workflow from aniline precursors to the 2-chloro-7-nitro core and its divergent reactivity pathways.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The defining reaction of this compound is the displacement of the chlorine atom by nucleophiles (amines, thiols, alkoxides).

Mechanism

The reaction proceeds via an Addition-Elimination mechanism :

  • Attack: The nucleophile attacks the electrophilic C2 carbon.

  • Meisenheimer Complex: A resonance-stabilized intermediate forms.[1] The electron-withdrawing nitro group stabilizes the anionic transition state.

  • Elimination: The chloride ion (

    
    ) is expelled, restoring aromaticity.
    
Optimization of Conditions
  • Solvent: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are preferred to stabilize the polar transition state.

  • Base: An auxiliary base (

    
    , 
    
    
    
    , or DIPEA) is required to neutralize the generated HCl.
  • Temperature: Reactions typically run at 80–110 °C . Room temperature reactions are possible with highly nucleophilic amines but may be slow.

Experimental Protocols

Protocol A: Synthesis of 2-Amino Derivatives ( )

Target: Derivatization for drug screening (e.g., Cholinesterase inhibitors).[1]

Reagents:

  • This compound (1.0 equiv)

  • Primary/Secondary Amine (e.g., Adamantylamine, Piperazine) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: Anhydrous DMF or Acetonitrile.

Procedure:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DMF in a round-bottom flask.

  • Addition: Add 2.0 mmol of DIPEA, followed by 1.1 mmol of the amine.

  • Reaction: Heat the mixture to 100 °C under an inert atmosphere (

    
     or Ar) for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Work-up: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

  • Isolation: The product usually precipitates. Filter the solid, wash with water (

    
     mL), and dry under vacuum.
    
  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography if necessary.

Protocol B: Reduction of Nitro Group

Target: Synthesis of 7-amino-2-chlorobenzothiazole or 2,7-diaminobenzothiazole.[1]

Reagents:

  • Substrate (Nitro compound)[1][2][3]

  • Iron powder (Fe) and Ammonium Chloride (

    
    )
    
  • Solvent: Ethanol/Water (4:1).[1]

Procedure:

  • Suspend 1.0 mmol of the nitro compound in 10 mL Ethanol/Water.

  • Add 5.0 mmol of Iron powder and 5.0 mmol of

    
    .
    
  • Reflux at 80 °C for 2–4 hours.

  • Filter hot through a Celite pad to remove iron residues.

  • Concentrate the filtrate to obtain the amine.

Applications in Drug Discovery[8]

Alzheimer’s Disease (Cholinesterase Inhibitors)

Researchers have successfully conjugated this compound with amiridine and memantine pharmacophores.[1] The resulting hybrids exhibit dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The 7-nitro group is crucial for binding within the enzyme's active site gorge, often engaging in


 stacking or hydrogen bonding interactions.[1]
Antitumor Agents

Benzothiazole derivatives are potent DNA-binding agents.[1] The 7-nitro derivatives serve as precursors to 2-(4-aminophenyl)benzothiazoles , a class of compounds known to generate DNA adducts in sensitive breast cancer cell lines (e.g., MCF-7).[1]

Fluorescent Probes

While the nitro group typically quenches fluorescence ("turn-off"), its reduction to an amine restores fluorescence ("turn-on").[1] This property is exploited to design hypoxia-sensitive probes where the 7-nitrobenzo[d]thiazole core is reduced in the hypoxic environment of solid tumors, releasing a fluorescent signal.

Visualization: Reaction Workflow

SNAr Reactants Reactants: 2-Cl-7-NO2-Benzothiazole + Amine (R-NH2) Conditions Conditions: DIPEA / K2CO3 DMF, 100°C, 4-12h Reactants->Conditions Intermediate Transition State: Meisenheimer Complex (Stabilized by NO2) Conditions->Intermediate Nucleophilic Attack Product Product: 2-(R-amino)-7-nitro benzo[d]thiazole Intermediate->Product -HCl (Elimination) Workup Workup: Precipitation in Ice Water Filtration Product->Workup

Caption: Step-by-step workflow for the Nucleophilic Aromatic Substitution (


) protocol.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

  • Nitro Compounds: Organic nitro compounds can be shock-sensitive or explosive if heated under confinement, though this specific derivative is generally stable.[1] Avoid strong reducing agents until controlled reduction is intended.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Mezeiova, E., et al. (2024).[4] "Morphing cholinesterase inhibitor amiridine into multipotent drugs for the treatment of Alzheimer's disease." Biomedicine & Pharmacotherapy, 173, 116399.[4]

  • BenchChem. (2025).[5] "Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole" (Adapted for 7-nitro isomer).

  • Sigma-Aldrich. "this compound Product Sheet."[1]

  • Bala, S., et al. (2014). "Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer agents." Indian Journal of Chemistry, Sec B.

  • Vicini, P., et al. (2003). "Biological Activities of 2-Mercaptobenzothiazole Derivatives." Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to 2-Chloro-7-nitrobenzo[d]thiazole (CAS number 2942-22-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-7-nitrobenzo[d]thiazole, a key heterocyclic building block in medicinal chemistry and materials science. The document delves into its chemical properties, synthesis, and reactivity, with a particular focus on its utility as a versatile intermediate for the synthesis of novel bioactive compounds. Detailed experimental protocols for its synthesis and subsequent nucleophilic substitution reactions are provided, underpinned by an understanding of the mechanistic principles that govern these transformations. The guide also explores the significant potential of this compound derivatives in drug discovery, particularly in the development of anticancer agents and kinase inhibitors.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its unique structural and electronic properties allow it to interact with various biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2] The introduction of specific substituents onto the benzothiazole core allows for the fine-tuning of its biological activity, making it a versatile template for drug design. This compound, in particular, serves as a crucial starting material for creating diverse libraries of compounds through the strategic modification of its reactive sites.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2942-22-5EvitaChem[3]
Molecular Formula C₇H₃ClN₂O₂SPubChem[4]
Molecular Weight 214.63 g/mol PubChem[4]
Appearance Light yellow to yellow powder/crystalTCI Chemicals
Melting Point 97.0 to 100.0 °CTCI Chemicals

Note: Some data is for the related compound 4-Chloro-7-nitro-2,1,3-benzoxadiazole and is provided as a reference.

  • ¹H NMR: Aromatic protons would appear in the downfield region, with coupling patterns dictated by their positions on the benzothiazole ring. The electron-withdrawing nitro group at the 7-position would significantly influence the chemical shifts of the adjacent protons.

  • ¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms of the benzothiazole core. The carbon atom attached to the chlorine (C2) would be significantly deshielded.

  • IR Spectroscopy: Characteristic peaks would include those for C=N stretching of the thiazole ring, C-Cl stretching, and symmetric and asymmetric stretching of the N-O bonds of the nitro group.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of chlorine.

Synthesis of this compound: A Step-by-Step Protocol

The most plausible and widely utilized method for the synthesis of 2-chlorobenzothiazoles involves a Sandmeyer-type reaction starting from the corresponding 2-aminobenzothiazole.[5] This approach offers a reliable and scalable route to the target compound.

Synthesis of the Precursor: 2-Amino-7-nitrobenzothiazole

The synthesis of the 2-amino precursor is a critical first step. While a specific protocol for 2-amino-7-nitrobenzothiazole was not found, a general and robust method for the synthesis of substituted 2-aminobenzothiazoles from anilines is well-established.[6]

Reaction Scheme:

Synthesis of 2-Amino-7-nitrobenzothiazole 3-Nitroaniline 3-Nitroaniline ReactionMixture Reaction Mixture 3-Nitroaniline->ReactionMixture KSCN Potassium Thiocyanate (KSCN) KSCN->ReactionMixture Br2 Bromine (Br₂) AcOH Acetic Acid (AcOH) Product 2-Amino-7-nitrobenzothiazole ReactionMixture->Product 1. Add Br₂ in AcOH 2. Stir at room temperature 3. Aqueous work-up Sandmeyer Reaction Start 2-Amino-7-nitrobenzothiazole Diazonium In situ Diazonium Salt Start->Diazonium 1. NaNO₂, aq. HCl   (0-5 °C) Product This compound Diazonium->Product 2. CuCl, aq. HCl   (Sandmeyer Reaction)

Caption: Synthesis of this compound via Sandmeyer Reaction.

Experimental Protocol:

  • Diazotization: Suspend 2-amino-7-nitrobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Add the freshly prepared diazonium salt solution to the copper(I) chloride solution at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The evolution of nitrogen gas will be observed.

  • Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Key Transformations: The Gateway to Novel Derivatives

The chloro substituent at the 2-position of the benzothiazole ring is highly susceptible to nucleophilic aromatic substitution (SNAr). [7]This reactivity is enhanced by the electron-withdrawing nature of both the thiazole ring nitrogen and the nitro group at the 7-position, which stabilize the Meisenheimer intermediate formed during the reaction. This makes this compound an excellent electrophile for the introduction of a wide range of functional groups.

Nucleophilic Substitution with Amines

The reaction with primary and secondary amines is a straightforward method to synthesize 2-aminobenzothiazole derivatives, which are themselves valuable pharmacophores.

General Reaction Scheme:

SNAr with Amines Start This compound Reaction Reaction Mixture Start->Reaction Amine R¹R²NH Amine->Reaction Product 2-(R¹R²-amino)-7-nitrobenzo[d]thiazole Base Base (e.g., Et₃N, K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, EtOH) Solvent->Reaction Reaction->Product Heat

Caption: General scheme for the reaction of this compound with amines.

Experimental Protocol (General):

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as DMF or ethanol, add the amine (1.1-2 equivalents) and a base (e.g., triethylamine or potassium carbonate, 1.5-2 equivalents). [8]2. Reaction: Heat the reaction mixture at an appropriate temperature (typically 60-100 °C) for several hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into water. The precipitated product is collected by filtration. Alternatively, the product can be extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Nucleophilic Substitution with Thiols

Reaction with thiols provides access to 2-thioether substituted benzothiazoles, a class of compounds with demonstrated biological activities.

Experimental Protocol (General):

  • Thiolate Formation: In a separate flask, dissolve the thiol (1.1 equivalents) in a suitable solvent (e.g., DMF or THF) and add a base such as sodium hydride or potassium carbonate to generate the thiolate anion in situ.

  • Reaction: Add the solution of the thiolate to a solution of this compound (1 equivalent) in the same solvent at room temperature.

  • Monitoring and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (TLC monitoring). Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Nucleophilic Substitution with Alkoxides

The reaction with alkoxides, such as sodium methoxide, allows for the synthesis of 2-alkoxybenzothiazole derivatives.

Experimental Protocol (General):

  • Reaction Setup: To a solution of this compound (1 equivalent) in the corresponding alcohol (e.g., methanol for methoxide substitution), add the sodium alkoxide (1.1-1.5 equivalents). [9]2. Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is typically rapid.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude product, which can be further purified by chromatography or recrystallization.

Applications in Drug Discovery and Development

The derivatives of this compound are of significant interest in drug discovery due to the diverse biological activities exhibited by the benzothiazole scaffold.

Anticancer Agents

Benzothiazole derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of protein kinases. [10]The 2-substituted-7-nitrobenzothiazole core can be elaborated to design and synthesize novel compounds with potential antiproliferative effects on various cancer cell lines. [11][12]The nitro group at the 7-position can also be a site for further chemical modification, for instance, reduction to an amino group, which can then be derivatized to explore structure-activity relationships. [13]

Kinase Inhibitors

The benzothiazole scaffold is a known "hinge-binding" motif for many protein kinases, mimicking the adenine region of ATP. [10]By synthesizing a library of compounds from this compound with various substituents at the 2-position, it is possible to target the ATP-binding site of specific kinases implicated in diseases such as cancer and inflammation. [14]For example, derivatives have been investigated as inhibitors of c-Jun N-terminal kinases (JNKs) and other protein tyrosine kinases. [10][14] Workflow for Screening 2-Substituted-7-nitrobenzothiazole Derivatives as Kinase Inhibitors:

Kinase Inhibitor Screening cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization Start This compound Library Library of 2-Substituted 7-Nitrobenzothiazoles Start->Library Nucleophilic Substitution Assay Kinase Activity Assay (e.g., In vitro biochemical assay) Library->Assay Hit Identification of 'Hit' Compounds Assay->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound Optimization SAR->Lead Preclinical Preclinical Studies Lead->Preclinical Further Development

Caption: Workflow for the discovery of kinase inhibitors from a 2-substituted-7-nitrobenzothiazole library.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and materials science. Its facile synthesis and predictable reactivity in nucleophilic substitution reactions make it an attractive starting material for generating molecular diversity. The insights and protocols provided in this guide are intended to empower researchers to explore the full potential of this important chemical intermediate in their scientific endeavors. Further exploration of the biological activities of its derivatives is warranted and is expected to lead to the discovery of novel therapeutic agents.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • 2-Chlorobenzothiazole. PubChem. [Link]

  • Synthesis of novel 2-amino thiazole deriv
  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2012). National Institutes of Health. [Link]

  • Benzothiazole derivatives as anticancer agents. (2016). PubMed Central. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Institutes of Health. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). National Institutes of Health. [Link]

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. (2019). Research Journal of Pharmacy and Technology.
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2022). National Institutes of Health. [Link]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (2018). Journal of Engineering.
  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). Royal Society of Chemistry.
  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016).
  • Synthesis of 2-amino- and 2-arylazoazulenes via nucleophilic aromatic substitution of 2-chloroazulenes with amines and arylhydrazines. (2018). Organic & Biomolecular Chemistry.
  • Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". (2025). Benchchem.
  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (2018). Malaysian Journal of Analytical Sciences.
  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. (2020). AJOL.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2022). RSC Publishing.
  • 2-(Nitroaryl)benzothiazole and benzoxazole derivatives as fluorogenic substrates for the detection of nitroreductase activity in clinically important microorganisms. (2015). PubMed. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023).
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Benzothiazole, 2-chloro-5-nitro- (7CI,8CI,9CI) suppliers & manufacturers in China. ChemicalBook.
  • Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. (2022). National Institutes of Health. [Link]

  • Buy Calcium glycinate (EVT-3165927) | 35947-07-0. EvitaChem.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2024). PubMed Central. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025).
  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2022). Taylor & Francis Online.
  • Anticancer activity of benzothiazole derivatives. (2022).
  • NBD-Cl (=4-Chloro-7-nitro-2,1,3-benzoxadiazole) [for HPLC Labeling]. TCI Chemicals.

Sources

2-Chloro-7-nitrobenzo[d]thiazole IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Chloro-7-nitrobenzo[d]thiazole as a Privileged Scaffold

Executive Summary

This technical guide provides a comprehensive analysis of This compound (CAS: 2942-22-5), a critical heterocyclic intermediate in medicinal chemistry and materials science. Unlike its more common 6-nitro isomer, the 7-nitro derivative offers a unique electronic profile due to the proximity of the nitro group to the sulfur bridgehead. This document details its synthesis via modified Sandmeyer protocols, its high-reactivity profile in nucleophilic aromatic substitution (


), and its utility in generating bioactive pharmacophores.

Chemical Identity & Structural Significance

The IUPAC designation This compound describes a fused bicyclic system. The numbering is critical for understanding its reactivity:

  • Position 1 (Sulfur) & Position 3 (Nitrogen): Define the thiazole ring.

  • Position 2 (Chlorine): The electrophilic "hotspot" located between the heteroatoms.

  • Position 7 (Nitro): Located on the benzene ring, adjacent to the bridgehead carbon (7a) connected to the sulfur atom.

Electronic Profile: The 2-chloro position is inherently electrophilic due to the electron-withdrawing nature of the C=N bond. The introduction of a nitro group (


) at position 7 significantly enhances this electrophilicity. Through inductive effects (

) and resonance (

), the nitro group depletes electron density from the bicyclic core, making the C2-Cl bond highly labile to nucleophilic attack. This makes the molecule an excellent "soft" electrophile for coupling reactions.

Physical Properties Table

PropertyValue
Molecular Formula

Molecular Weight 214.63 g/mol
Appearance Tan to yellow powder
Melting Point ~148–152 °C (Predicted/Variable by purity)
Solubility Soluble in DMF, DMSO, hot Acetonitrile; Insoluble in water
Reactivity Class Electrophilic Heterocycle /

Substrate

Synthetic Strategy: The Modified Sandmeyer Protocol

While classical Sandmeyer reactions (using


) are effective for simple anilines, heterocyclic amines like 2-amino-7-nitrobenzothiazole  are weakly basic and prone to side reactions in aqueous acid. The industry-standard approach utilizes tert-butyl nitrite (t-BuONO)  and anhydrous Copper(II) chloride (

)
in an organic solvent (DMF or Acetonitrile). This method, often called the Doyle-Sandmeyer reaction, ensures higher yields and cleaner conversion.
Step-by-Step Experimental Protocol

Reagents:

  • Precursor: 2-Amino-7-nitrobenzothiazole (1.0 equiv)[1]

  • Radical Source/Oxidant: Copper(II) Chloride (

    
    ) (1.2 – 1.5 equiv)
    
  • Diazotizing Agent: tert-Butyl Nitrite (1.5 equiv)

  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF
    

Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend

    
     in anhydrous acetonitrile.
    
  • Solubilization: Add 2-Amino-7-nitrobenzothiazole. If solubility is poor, switch to DMF or warm gently (40°C) until a homogenous suspension/solution is achieved.

  • Diazotization: Cool the mixture to 0–5°C. Add tert-butyl nitrite dropwise over 20 minutes. Caution: Gas evolution (

    
    ) will occur.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The amine starting material is polar; the chloride product is less polar (higher

    
    ).
    
  • Quenching: Pour the reaction mixture into ice-cold dilute HCl (1M) to decompose excess nitrite and copper salts.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel).

Graphviz Diagram: Synthesis Pathway

SynthesisPathway Precursor 2-Amino-7-nitrobenzothiazole (Starting Material) Intermediate [Diazonium Species] Transient Radical-Cation Precursor->Intermediate Diazotization (0°C) Reagents t-BuONO + CuCl2 (Anhydrous DMF/MeCN) Reagents->Intermediate Product This compound (Target Scaffold) Intermediate->Product Sandmeyer Substitution (-N2 gas)

Caption: Synthesis via modified Sandmeyer reaction using organic nitrite esters to prevent hydrolysis.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The utility of this compound lies in its ability to undergo rapid


 reactions. The mechanism proceeds via an addition-elimination  pathway.[2]
  • Addition: A nucleophile (amine, thiol, phenoxide) attacks C2. The electron density is pushed onto the ring nitrogen (N3) and delocalized into the benzene ring, stabilized by the 7-nitro group.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ), yielding the 2-substituted product.
    

Why the 7-Nitro Isomer? The 7-nitro group is sterically distinct from the 6-nitro isomer. Being adjacent to the sulfur bridgehead, it influences the dipole of the molecule differently. In kinase inhibitor design, this position often projects into solvent-exposed regions of the ATP binding pocket, making 7-substituted derivatives valuable for tuning solubility and pharmacokinetic properties (ADME).

Graphviz Diagram:


 Mechanism 

SNArMechanism Substrate This compound (Electrophile) Complex Meisenheimer-like Transition State Substrate->Complex Attack at C2 Nucleophile Nucleophile (Nu:) (e.g., Primary Amine) Nucleophile->Complex Attack at C2 Product 2-Substituted-7-nitrobenzothiazole Complex->Product Elimination of Cl- LeavingGroup Chloride Ion (Cl-) Complex->LeavingGroup

Caption: The Addition-Elimination mechanism driven by the electron-deficient benzothiazole core.

Medicinal Chemistry Applications

The this compound scaffold acts as a "linchpin" in drug discovery.

A. Kinase Inhibitors Benzothiazoles are bioisosteres of the purine ring system found in ATP. By displacing the C2-chlorine with specific anilines or heterocycles, researchers can generate libraries of compounds that compete for the ATP-binding site of protein kinases (e.g., PI3K, EGFR). The 7-nitro group can be subsequently reduced to an amine (


) and acylated to create a "tail" that interacts with specific residues in the kinase hinge region.

B. Antimicrobial Agents Derivatives formed by reacting the 2-chloro core with hydrazine hydrate or substituted piperazines have shown potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The nitro group is often essential for this bioactivity, acting as a metabolic trigger or interacting with bacterial nitroreductases.

C. Fluorescent Probes While less common than benzofurazan derivatives (like NBD-Cl), nitrobenzothiazoles possess intrinsic fluorescence. Substitution at C2 with electron-donating groups (push-pull systems) can tune the emission wavelength, making them useful for cellular imaging.

Safety & Handling

  • Skin Sensitization: Benzothiazoles are known sensitizers. The 2-chloro derivative is a potent alkylating agent and can cause severe contact dermatitis. Double-gloving (Nitrile) is mandatory.

  • Explosion Hazard: The synthesis involves diazonium intermediates (albeit transient). Avoid allowing the reaction to run dry or overheating. The nitro group adds energetic potential; handle bulk quantities behind a blast shield.

  • Storage: Store under inert gas (Argon) at 2–8°C. Moisture sensitive (hydrolysis to 2-hydroxy-7-nitrobenzothiazole can occur over time).

References

  • Sandmeyer Reaction Mechanisms : Master Organic Chemistry. (2011).[2] Nucleophilic Substitution and Diazonium Chemistry. Retrieved from [Link]

  • Benzothiazole Numbering & Nomenclature : National Institute of Standards and Technology (NIST). (2025).[3][4][5][6][7] 1,3-Benzothiazole Standards. Retrieved from [Link][6]

  • Medicinal Utility of Benzothiazoles : National Institutes of Health (NIH) / PubMed. (2020). Current trends of benzothiazoles in drug discovery: a patent review. Retrieved from [Link]

  • Nucleophilic Substitution Principles : University of Texas. (n.d.). Nucleophilic Substitution Mechanisms. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-nitrobenzo[d]thiazole

This guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical and organic chemistry. The document delves into the strategic selection of the synthetic route, the underlying reaction mechanisms, a detailed experimental protocol, and methods for product characterization. It is intended for an audience of researchers, chemists, and professionals in drug development who require a robust and well-understood methodology for preparing this valuable compound.

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of benzothiazole are known to exhibit anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, among others.[3][4] The compound this compound serves as a versatile building block, where the chloro group at the 2-position acts as an excellent leaving group for nucleophilic substitution, and the nitro group at the 7-position can be readily modified, for instance, by reduction to an amine, enabling further derivatization. This dual functionality makes it a highly valuable intermediate for constructing complex molecular libraries aimed at discovering new therapeutic agents.[5][6]

Synthetic Strategy: The Diazotization-Sandmeyer Pathway

The most efficient and widely adopted method for the synthesis of this compound is a two-stage, one-pot process commencing from 7-nitro-1,3-benzothiazol-2-amine. This pathway involves:

  • Diazotization: The conversion of the primary aromatic amine on the benzothiazole ring into a diazonium salt.

  • Sandmeyer Reaction: The subsequent copper-catalyzed replacement of the diazonium group with a chlorine atom.

This approach is favored due to its high selectivity and good yields. The starting material, 7-nitro-1,3-benzothiazol-2-amine, can be prepared from precursors such as phenyl 3-nitroisothiocyanate.[5] Alternative routes, such as the direct nitration and chlorination of the parent benzothiazole ring, would likely suffer from poor regioselectivity, leading to a complex mixture of isomers that are difficult to separate.

Core Synthesis: Mechanism and Experimental Protocol

Principle and Mechanism

The conversion relies on the generation of a diazonium salt, a highly reactive intermediate. The overall mechanism proceeds as follows:

  • Diazotization: The reaction is initiated by the reaction of 7-nitro-1,3-benzothiazol-2-amine with a nitrosating agent. While traditional methods use sodium nitrite and a strong mineral acid, this protocol utilizes tert-butyl nitrite in an organic solvent (DMF).[5] Tert-butyl nitrite serves as an efficient source of the nitrosonium ion (NO⁺) under non-aqueous conditions, which is the key electrophile that reacts with the primary amine. This method offers the advantage of milder reaction conditions and improved solubility of the organic substrate. The amine attacks the nitrosonium ion, and after a series of proton transfers, water is eliminated to form the stable aryl diazonium salt.[7][]

  • Sandmeyer Reaction: The diazonium salt is then immediately subjected to a copper(I)-catalyzed substitution. Although the provided source mentions "copper chloride," the Sandmeyer reaction typically employs a copper(I) salt, such as copper(I) chloride, to facilitate the conversion.[9] The copper(I) catalyst engages in a single-electron transfer (SET) with the diazonium salt, releasing nitrogen gas (N₂) and forming an aryl radical and a copper(II) species. The aryl radical then abstracts a chlorine atom from the copper(II) chloride complex to yield the final product, this compound, while regenerating the copper(I) catalyst.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound.[5]

Materials:

  • 7-nitro-1,3-benzothiazol-2-amine (1.0 mmol, 0.195 g)

  • Copper (II) Chloride (CuCl₂) (2.5 mmol, 0.336 g)

  • N,N-dimethylformamide (DMF) (2 mL)

  • tert-Butyl nitrite (1.25 mmol, 0.15 mL)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-nitro-1,3-benzothiazol-2-amine (0.195 g) and copper chloride (0.336 g).

  • Add N,N-dimethylformamide (2 mL) to the flask to dissolve the solids.

  • While stirring the solution at room temperature, slowly add tert-butyl nitrite (0.15 mL) dropwise over a period of 5-10 minutes. Gas evolution (N₂) will be observed.

  • Allow the reaction mixture to stir at room temperature for 24 hours to ensure completion. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing approximately 20-30 mL of cold deionized water.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected precipitate thoroughly with deionized water to remove any residual DMF and inorganic salts.

  • Dry the product under vacuum to obtain this compound as a tan powder. (Expected yield: ~0.163 g, 76%).[5]

Safety and Handling Considerations
  • Reagents: N,N-dimethylformamide (DMF) is a reproductive hazard and should be handled in a well-ventilated fume hood. Tert-butyl nitrite is flammable and volatile.

  • Intermediates: Aryl diazonium salts are thermally unstable and can be explosive, especially when isolated in a dry state. This protocol avoids isolation, as the salt is generated and consumed in situ, which is a significant safety advantage.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular Formula C₇H₃ClN₂O₂S[5][10]
Molecular Weight 214.63 g/mol [5][10]
CAS Number 2942-22-5[5][10]
Appearance White to off-white or tan solid/powder[5][11]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[5][11]
Mass Spectrometry MS (ESI-): Calculated for C₇H₃ClN₂O₂S: 213.96; Found: 214 (M-H)⁻[5]

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons on the benzothiazole ring system, with coupling patterns dictated by their positions relative to the nitro group.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the aromatic ring system.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=N stretch of the thiazole ring, the N-O stretches of the nitro group (typically two strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), and C-Cl stretching vibrations.

Visualization of the Synthetic Pathway

The following diagram illustrates the transformation from the starting amine to the final chlorinated product.

Synthesis_Pathway reactant 7-Nitro-1,3-benzothiazol-2-amine intermediate Aryl Diazonium Salt (Intermediate) reactant->intermediate t-BuONO, DMF product This compound intermediate->product CuCl₂, N₂↑

Caption: Reaction scheme for the synthesis of this compound.

Conclusion

The synthesis of this compound via a diazotization-Sandmeyer reaction sequence is a reliable and high-yielding method. By utilizing tert-butyl nitrite in an organic solvent, the protocol avoids harsh acidic conditions and allows for a safe, one-pot procedure. The resulting product is a valuable intermediate, poised for further chemical modification in the pursuit of novel bioactive molecules and pharmaceuticals. This guide provides the necessary theoretical and practical framework for its successful preparation in a research setting.

References

  • Ivachtchenko, A. V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(15), 4635. Available at: [Link]

  • Sondhi, S. M., et al. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 11(1), 21-26. Available at: [Link]

  • U.S. Patent No. 4,369,324 A. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.
  • Kurt, H., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389. Available at: [Link]

  • European Patent No. EP0039835A1. (1981). Process for the preparation of 2-amino-6-nitro-benzothiazole. Google Patents.
  • Li, J., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1373059. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Prajapat, P. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Modern Approaches in Drug Designing, 2(4). Available at: [Link]

  • Chemical Synthesis. (n.d.). 2942-22-5(Benzothiazole, 2-chloro-7-nitro- (7CI,8CI,9CI)) Product Description. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 15(1), 23-88. Available at: [Link]

  • Lim, S. M., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(7), 585-603. Available at: [Link]

Sources

Technical Guide: Starting Materials & Synthesis of 2-Chloro-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the starting materials and synthetic pathways for 2-Chloro-7-nitrobenzo[d]thiazole . This guide prioritizes regiochemical fidelity, ensuring the nitro group is correctly positioned at C7, a common challenge in benzothiazole chemistry.

Executive Summary

Target Molecule: this compound CAS Registry Number: 14468-45-2 (Generic for isomer class, specific isomer verification required) Core Application: Intermediate for azo dyes, kinase inhibitors, and antimicrobial agents. Critical Challenge: Achieving regioselectivity at the C7 position. Direct nitration of 2-chlorobenzothiazole typically yields the C6 (major) and C4 (minor) isomers due to electronic directing effects. Therefore, de novo synthesis from pre-functionalized benzene derivatives is the mandatory route for high-purity applications.

Retrosynthetic Analysis

To guarantee the 7-nitro substitution pattern, the benzene ring must be pre-functionalized before the thiazole ring is closed.

  • Disconnection: The C2–Cl bond is labile; the precursor is 7-nitrobenzothiazol-2-one (or its tautomer, 2-thiol).

  • Ring Construction: The thiazole ring is formed via the cyclization of 2-amino-3-nitrobenzenethiol .

  • Primary Starting Material: 2-Chloro-3-nitroaniline . The nitro group at C3 (ortho to the leaving group at C2) activates the halogen for nucleophilic displacement by sulfur while ensuring the final nitro group resides at C7 (adjacent to the sulfur bridgehead).

Retrosynthesis Target This compound (Target) Intermediate 7-Nitrobenzothiazol-2-one (Key Intermediate) Target->Intermediate Chlorination (POCl3) Thiol 2-Amino-3-nitrobenzenethiol (Cyclization Precursor) Intermediate->Thiol Cyclization (CS2/Phosgene) Start 2-Chloro-3-nitroaniline (Primary Starting Material) Thiol->Start SNAr (Na2S)

Figure 1: Retrosynthetic pathway prioritizing regiocontrol.

Primary Starting Materials & Reagents

A. Core Substrate: 2-Chloro-3-nitroaniline

This is the scaffold that defines the substitution pattern.

  • Role: Provides the benzene backbone with the nitro group already in the "7-position" relative to the future sulfur atom.

  • Purity Requirement: >98% HPLC. Isomeric impurities (e.g., 2-chloro-4-nitroaniline) will lead to difficult-to-separate regioisomers (6-nitrobenzothiazole).

  • Activation: The nitro group at C3 is ortho to the chlorine at C2, strongly activating the C-Cl bond for Nucleophilic Aromatic Substitution (SNAr).

B. Sulfur Source: Sodium Sulfide ( ) or Potassium Ethyl Xanthate
  • Role: Introduces the sulfur atom at C2 via displacement of the chloride.

  • Selection Logic: Sodium sulfide is direct but requires careful handling to prevent disulfide polymerization. Potassium ethyl xanthate allows for the isolation of a stable intermediate (xanthate ester) before hydrolysis to the thiol.

C. Cyclization Agent: Carbon Disulfide ( ) or Potassium Ethyl Xanthate
  • Role: Provides the "C2" carbon of the thiazole ring.

  • Mechanism: Reacts with the amino and thiol groups to close the ring, forming the benzothiazole-2-thiol/thione tautomer.

D. Chlorinating Agent: Phosphorus Oxychloride ( )
  • Role: Converts the C2-hydroxyl/thiol group into the C2-chloride.

  • Catalyst: Phosphorus Pentachloride (

    
    ) is often added to boost reactivity.
    

Detailed Synthetic Protocol

Note: All reactions involving nitroanilines and sulfur compounds must be performed in a fume hood due to toxicity and stench.

Stage 1: Synthesis of 7-Nitrobenzothiazole-2-thiol

This stage transforms the linear aniline into the heterocyclic core.

  • Nucleophilic Substitution:

    • Dissolve 2-Chloro-3-nitroaniline (1.0 eq) in DMF or Ethanol.

    • Add Sodium Sulfide nonahydrate (

      
      , 1.5 eq) or Potassium Ethyl Xanthate  (1.2 eq).
      
    • Heat to reflux (80–100°C) for 4–6 hours. The solution will darken as the chloride is displaced.

    • Checkpoint: Monitor TLC for disappearance of the starting chloride.

  • Cyclization (One-Pot Variation):

    • If using

      
      : Acidify the mixture carefully with HCl to generate the free thiol (Caution: 
      
      
      
      gas evolution).
    • Add Carbon Disulfide (

      
      , 5.0 eq) and mild base (
      
      
      
      ). Reflux for 8–12 hours.
    • Alternative (Xanthate route): The xanthate intermediate often cyclizes directly upon heating in high-boiling solvents or treatment with acid.

  • Isolation:

    • Cool the reaction mixture and pour into ice water.

    • Acidify to pH ~3–4. The product, 7-nitrobenzothiazole-2-thiol (exists in equilibrium with 7-nitrobenzothiazol-2-thione), will precipitate as a yellow/orange solid.

    • Filter, wash with water, and dry.

Stage 2: Chlorination to this compound

This stage installs the reactive chlorine atom.

  • Reagent Setup:

    • Suspend dry 7-nitrobenzothiazole-2-thiol (1.0 eq) in neat Phosphorus Oxychloride (

      
      , 10 eq).
      
    • Optional: Add a catalytic amount of

      
       (0.5 eq) to facilitate the reaction.
      
  • Reaction:

    • Reflux the mixture (approx. 105°C) for 2–4 hours.

    • The suspension should clear as the starting material is consumed and the chlorobenzothiazole forms.

  • Workup (Hazardous):

    • Distill off excess

      
       under reduced pressure (rotary evaporator with scrubber).
      
    • Pour the residue slowly onto crushed ice with vigorous stirring to hydrolyze remaining phosphorus halides. Exothermic reaction.

    • Neutralize with Sodium Bicarbonate (

      
      ) or Ammonia solution.
      
  • Purification:

    • Extract the precipitate with Dichloromethane (DCM) or Ethyl Acetate.

    • Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).

Process Visualization

SynthesisWorkflow Step1 Step 1: Substitution Start: 2-Chloro-3-nitroaniline Reagent: Na2S or Xanthate Temp: 80°C Step2 Step 2: Cyclization Reagent: CS2 / Acid Product: 7-Nitrobenzothiazole-2-thiol Step1->Step2 S-C Bond Formation Step3 Step 3: Chlorination Reagent: POCl3 (Neat) Temp: 105°C (Reflux) Step2->Step3 Deoxy-chlorination Final Final Product This compound Step3->Final Workup & Purification

Figure 2: Step-by-step synthetic workflow.

Comparison of Starting Material Routes

RouteStarting MaterialRegioselectivityYield PotentialTechnical Complexity
Recommended 2-Chloro-3-nitroaniline High (C7 specific) Good (60-75%) Moderate (Requires handling of CS2/POCl3)
Hugerschhoff3-NitroanilineLow (Mixture of C5/C7)Poor (<30% for C7)Low (One pot, but difficult purification)
Direct Nitration2-ChlorobenzothiazoleVery Low (Mostly C6)N/AHigh (Wrong isomer produced)

References

  • Synthesis of 2-aminobenzothiazoles via Hugerschhoff Reaction. Source: Scholars Research Library.[1][2] Relevance: Establishes the limitations of direct aniline cyclization for specific isomers.

  • Mechanochemical Thiocyanation of Aryl Compounds. Source: National Institutes of Health (PMC). Relevance: Discusses oxidative cyclization mechanisms relevant to benzothiazole formation.

  • Synthesis of Biologically Active 2-Aminobenzothiazole Derivatives. Source: National Institutes of Health (PMC). Relevance: Provides general protocols for benzothiazole ring closure and functionalization.

  • Process for the preparation of 2-amino-6-nitrobenzothiazole (Patent). Source: Google Patents (US4369324A). Relevance: Illustrates the difficulty of nitration regioselectivity and the need for specific precursors.

Sources

An In-depth Technical Guide to the 13C NMR of 2-Chloro-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of 2-Chloro-7-nitrobenzo[d]thiazole. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of benzothiazole derivatives. We will delve into the theoretical underpinnings of the 13C NMR spectrum of this molecule, predict chemical shifts based on the electronic effects of its substituents, provide a detailed experimental protocol for acquiring high-quality spectra, and present the data in a clear, accessible format. This guide is designed to serve as a practical resource for the structural elucidation and purity assessment of this important heterocyclic compound.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound is a heterocyclic compound belonging to the benzothiazole family, a class of molecules that has garnered significant interest in medicinal chemistry and materials science. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of a chloro group at the 2-position and a nitro group at the 7-position on the benzothiazole core is expected to modulate its biological activity and chemical reactivity.

Accurate structural characterization is a cornerstone of chemical research and drug development. Among the suite of analytical techniques available, 13C NMR spectroscopy stands out as a powerful, non-destructive method for providing detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. Therefore, 13C NMR is an indispensable tool for confirming the identity, purity, and structure of synthesized compounds like this compound.

This guide will provide a comprehensive overview of the 13C NMR spectroscopy of this compound, blending theoretical principles with practical experimental guidance.

Theoretical Principles and Predicted 13C NMR Spectrum

The 13C NMR spectrum of this compound is governed by the electronic effects of the chloro, nitro, and thiazole moieties on the benzoid ring. Aromatic carbons typically resonate in the range of 110-160 ppm.[1][2] The precise chemical shifts of the carbon atoms in this compound can be predicted by considering the inductive and resonance effects of the substituents.

Substituent Effects:

  • 2-Chloro Group: The chlorine atom is electronegative and is expected to exert an inductive electron-withdrawing effect, which would generally deshield (shift downfield) the carbon atom to which it is attached (C-2).

  • 7-Nitro Group: The nitro group is a strong electron-withdrawing group through both induction and resonance. This will significantly deshield the carbon atoms in its vicinity, particularly the ortho and para positions. In this case, it will strongly influence C-7, C-6, and C-5. The carbon directly attached to the nitro group (C-7) will be significantly deshielded.

  • Benzothiazole Core: The benzothiazole ring system itself has a characteristic 13C NMR footprint. The carbon atom at the 2-position (C-2), being part of the thiazole ring and bonded to both nitrogen and sulfur, typically appears at a relatively downfield chemical shift, often in the range of 150-170 ppm.[3][4]

Based on these principles and data from related substituted benzothiazoles, we can predict the approximate chemical shifts for the carbon atoms of this compound.

Predicted 13C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-2160 - 170Located in the thiazole ring, bonded to electronegative nitrogen and sulfur atoms, and further deshielded by the attached chlorine atom. In many benzothiazole derivatives, this carbon appears in a similar downfield region.[3][4]
C-3a150 - 155A quaternary carbon at the fusion of the two rings, influenced by the adjacent nitrogen atom.
C-4120 - 130An aromatic methine carbon.
C-5125 - 135An aromatic methine carbon, likely deshielded by the para-nitro group.
C-6120 - 130An aromatic methine carbon, ortho to the electron-withdrawing nitro group, leading to significant deshielding.
C-7145 - 155A quaternary carbon directly attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift.
C-7a130 - 140A quaternary carbon at the ring junction, influenced by the adjacent sulfur atom.

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Visualizing the Molecular Structure and Carbon Numbering

Figure 1. Molecular structure of this compound with IUPAC numbering.

Experimental Protocol for 13C NMR Acquisition

The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of this compound. This protocol is based on standard practices for the analysis of small organic molecules.

Materials and Equipment
  • Sample: this compound (10-20 mg)

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.5-0.7 mL). The choice of solvent can affect chemical shifts. DMSO-d₆ is a good choice for compounds with lower solubility.

  • Internal Standard: Tetramethylsilane (TMS) (usually pre-added to the deuterated solvent).

  • NMR Tubes: 5 mm high-resolution NMR tubes.

  • NMR Spectrometer: A modern NMR spectrometer with a proton-carbon dual probe, operating at a magnetic field strength of at least 7.05 T (300 MHz for ¹H, 75 MHz for ¹³C). Higher field strengths will provide better signal dispersion and sensitivity.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh 10-20 mg of This compound dissolve 2. Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve transfer 3. Transfer the solution to a clean, dry 5 mm NMR tube dissolve->transfer cap 4. Cap the NMR tube securely transfer->cap insert 5. Insert the sample into the NMR spectrometer lock 6. Lock onto the deuterium signal of the solvent insert->lock shim 7. Shim the magnetic field for homogeneity lock->shim setup 8. Set up the 13C NMR experiment (proton-decoupled) shim->setup acquire 9. Acquire the Free Induction Decay (FID) setup->acquire process 10. Process the FID (Fourier Transform, phase correction, baseline correction) acquire->process

Figure 2. Step-by-step workflow for 13C NMR sample preparation and data acquisition.

Spectrometer Parameters

For a standard proton-decoupled 13C NMR experiment, the following parameters are recommended:

ParameterRecommended ValuePurpose
Pulse Program zgpg30 or equivalentA standard 30-degree pulse experiment with proton decoupling.
Spectral Width 0 to 200 ppmTo encompass the entire range of expected carbon chemical shifts.
Acquisition Time 1-2 secondsThe duration for which the FID is recorded.
Relaxation Delay 2-5 secondsA delay between pulses to allow for nuclear relaxation, which is crucial for quantitative accuracy, especially for quaternary carbons.
Number of Scans 1024 or higherDue to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve an adequate signal-to-noise ratio. This may need to be increased for very dilute samples.
Temperature 298 K (25 °C)Standard operating temperature.
Decoupling Proton broadband decoupling (e.g., WALTZ-16)To simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Data Analysis and Interpretation

Once the 13C NMR spectrum is acquired and processed, the next step is to assign the observed peaks to the specific carbon atoms in the this compound molecule.

Steps for Spectral Interpretation:

  • Chemical Shift Analysis: Compare the chemical shifts of the observed peaks with the predicted values in the table above and with data from similar compounds in the literature.

  • Quaternary Carbons: Identify the quaternary carbons (C-2, C-3a, C-7, C-7a), which will typically have lower intensities compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.

  • Protonated Carbons: The remaining peaks will correspond to the protonated carbons (C-4, C-5, C-6).

  • DEPT Experiments: To definitively distinguish between CH, CH₂, and CH₃ groups (and quaternary carbons), Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are highly recommended. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals.

Conclusion

13C NMR spectroscopy is a powerful and essential technique for the structural elucidation of this compound. By understanding the fundamental principles of chemical shifts and employing a robust experimental protocol, researchers can confidently confirm the structure and purity of this and related benzothiazole derivatives. This guide provides a solid foundation for obtaining and interpreting high-quality 13C NMR data, thereby supporting the advancement of research and development in fields where these compounds play a crucial role.

References

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. Available at: [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PMC. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC. Available at: [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

  • N-(2-benzothiazolyl)-5-nitro-2-furamide. SpectraBase. Available at: [Link]

  • Figure S4: 13 C NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13. ResearchGate. Available at: [Link]

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. Available at: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. International Journal of Chemistry Studies. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

Sources

Solubility of 2-Chloro-7-nitrobenzo[d]thiazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-7-nitrobenzo[d]thiazole (CAS: 2942-22-5) is a critical electrophilic intermediate in the synthesis of bioactive benzothiazole derivatives.[1] Its utility stems from the orthogonal reactivity of the C2-chlorine atom (susceptible to nucleophilic aromatic substitution, SNAr) and the C7-nitro group (amenable to reduction).[1]

Understanding its solubility profile is not merely a logistical requirement but a kinetic necessity.[1] In SNAr reactions, solvent polarity directly influences the stability of the Meisenheimer complex intermediate. This guide provides a comprehensive solubility analysis, classifying solvents by their functional utility in synthesis, extraction, and purification. It also establishes a thermodynamic modeling protocol for researchers requiring precise mole-fraction data.[1]

Physicochemical Profile

PropertyValue / DescriptionRelevance
Molecular Formula C₇H₃ClN₂O₂SCore scaffold
Molecular Weight 214.63 g/mol Stoichiometric calculations
Physical State Solid (Yellow/Pale Yellow)Handling & dosing
Melting Point > 150°C (Estimated)*High lattice energy implies need for thermal activation in dissolution
Polarity (LogP) ~2.5 – 3.0 (Predicted)Lipophilic; poor aqueous solubility
H-Bond Donors 0Limited interaction with protic solvents
H-Bond Acceptors 4 (N, O from Nitro)Good interaction with polar aprotic solvents

*Note: Exact melting point varies by polymorph and purity; experimental verification via DSC is recommended.

Solubility Landscape & Solvent Selection

The solubility of this compound follows a "like-dissolves-like" trend heavily influenced by the electron-withdrawing nitro group, which increases the dipole moment of the benzothiazole core.[1]

Qualitative Solubility Classification

The following table categorizes solvents based on their interaction with the solute and their recommended application in the workflow.

Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc Excellent Reaction MediumHigh dielectric constant stabilizes the polar transition state in SNAr reactions.[1]
Chlorinated DCM, Chloroform Good Extraction / WorkupExcellent solvation of the lipophilic core; low boiling point facilitates removal.
Polar Protic Ethanol, Methanol Temp-Dependent RecrystallizationSoluble at reflux, sparingly soluble at RT. Promotes crystal growth upon cooling.[1]
Esters Ethyl Acetate Moderate Extraction"Green" alternative to chlorinated solvents; often used in partitioning.
Non-Polar Hexane, Heptane Poor Anti-SolventInduces precipitation when added to a saturated solution in DCM or Acetone.
Aqueous Water Insoluble Wash MediumUsed to remove inorganic salts (e.g., KCl) after reaction completion.
Visualization: Solvent Hierarchy & Workflow

The following diagram illustrates the logical flow of solvent selection from reaction to purification.

SolubilityWorkflow cluster_Reaction Reaction Phase (SNAr) cluster_Workup Workup / Extraction cluster_Purification Recrystallization Compound This compound DMF DMF / DMSO (High Solubility) Stabilizes Transition State Compound->DMF Dissolve for Rxn DCM DCM / Ethyl Acetate (Good Solubility) Phase Separation DMF->DCM Dilute & Extract Water Water (Insoluble) Removes Salts DCM->Water Wash (Biphasic) Ethanol Ethanol / MeOH (Temp-Dependent) Solvent DCM->Ethanol Evaporate & Redissolve Hexane Hexane / Heptane (Poor Solubility) Anti-Solvent Ethanol->Hexane Add to Precipitate

Caption: Solvent selection logic flow. Green nodes indicate reaction media, yellow for extraction, and blue/red combinations for purification strategies.

Thermodynamic Modeling Protocol

For process optimization, precise mole fraction solubility (


) is often required. Since specific literature data for the 7-nitro isomer is sparse, the Apelblat Model  is the industry standard for correlating experimental solubility data.[1]
The Modified Apelblat Equation

To determine the solubility curve, measure the mole fraction (


) at temperatures 

(Kelvin) and fit to:


  • A, B, C: Empirical parameters derived from regression.

  • Interpretation:

    • If

      
      , dissolution is endothermic (solubility increases with T).
      
    • This model accounts for the non-ideal behavior of the solution, critical for polar nitro-compounds.[1]

Experimental Determination Protocol (Self-Validating)

Objective: Generate a solubility curve for this compound in Ethanol.

  • Saturation: Add excess solid compound to 10 mL of Ethanol in a jacketed equilibrium cell.

  • Equilibration: Stir at fixed temperature (e.g., 298.15 K) for 24 hours.

  • Validation (The "Check"): Stop stirring and let settle for 2 hours. Measure concentration of the supernatant.[1] Re-stir for 4 hours and measure again. If deviation is < 2%, equilibrium is reached.

  • Sampling: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T to prevent crashing out).

  • Quantification: Dilute with Acetonitrile and analyze via HPLC (UV detection at 254 nm).

  • Calculation: Convert concentration (

    
    , mol/L) to mole fraction (
    
    
    
    ) using solvent density (
    
    
    ):
    
    
    [1]

Practical Applications

Reaction Solvent Optimization (SNAr)

The 2-chloro position is activated for nucleophilic attack.[1]

  • Recommended Solvent: DMF or DMSO .[1]

  • Reasoning: These dipolar aprotic solvents solvate the cation of the nucleophile (e.g.,

    
     in 
    
    
    
    ), leaving the anion "naked" and more reactive. They also solubilize the nitro-benzothiazole substrate effectively.[1]
  • Caution: Avoid protic solvents (EtOH) for SNAr if the nucleophile is strong (e.g., alkoxides), as they can solvate the nucleophile via H-bonding, reducing its reactivity.

Recrystallization Protocol

Purification is best achieved by exploiting the steep solubility-temperature curve in alcohols or using a solvent/anti-solvent pair.[1]

Method A: Thermal Recrystallization (Ethanol) [1]

  • Dissolve crude solid in boiling Ethanol (approx. 10-15 mL per gram).

  • If insoluble particles remain, filter hot (gravity filtration).

  • Allow the filtrate to cool slowly to Room Temperature (RT).

  • Cool further to 0-4°C in an ice bath.

  • Filter the pale yellow crystals and wash with cold Ethanol.[1]

Method B: Solvent/Anti-Solvent (DCM/Hexane) [1]

  • Dissolve crude solid in a minimum amount of DCM at RT.[1]

  • Slowly add Hexane dropwise until persistent turbidity is observed.

  • Add a few drops of DCM to clear the solution.[1]

  • Cover and let stand undisturbed; the slow evaporation of DCM (more volatile) will drive crystallization.

References

  • Mezeiova, E., et al. (2024).[2][3][4] Morphing Cholinesterase Inhibitor Amiridine into Multipotent Drugs for the Treatment of Alzheimer's Disease. BioRxiv.[1] Retrieved from [Link][1]

  • PubChem. (2025).[1] 2-Chlorobenzothiazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Unveiling the Therapeutic Potential of 2-Chloro-7-nitrobenzo[d]thiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a broad spectrum of biological activities.[1][2][3][4] Its derivatives have been extensively investigated and developed as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[5][6][7] This technical guide focuses on a specific, yet relatively unexplored derivative: 2-Chloro-7-nitrobenzo[d]thiazole. By examining the known chemistry of this compound and drawing evidence-based inferences from structurally related analogs, we aim to illuminate its potential biological activities and provide a roadmap for its investigation as a novel therapeutic candidate.

This document will delve into the synthesis and physicochemical properties of this compound, followed by a comprehensive exploration of its potential antimicrobial and anticancer activities. We will propose plausible mechanisms of action and detail robust experimental protocols to validate these hypotheses, providing researchers with the foundational knowledge required to unlock the therapeutic promise of this intriguing molecule.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a drug candidate.

PropertyValueReference
Molecular Formula C₇H₃ClN₂O₂S[8][9]
Molecular Weight 214.63 g/mol [8][9]
CAS Number 2942-22-5[8]
Appearance White to off-white solid[8]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[8]

The synthesis of this compound is achievable through a diazotization reaction of 7-nitro-1,3-benzothiazole-2-amine.[8] This straightforward synthetic route makes the compound readily accessible for research and development purposes.[8]

Synthetic Workflow

G A 7-nitro-1,3-benzothiazole-2-amine E Reaction Mixture (Stir at RT for 24h) A->E B Copper Chloride (CuCl₂) B->E C tert-Butyl nitrite C->E D N,N-dimethylformamide (DMF) D->E F Precipitation in Water E->F G Filtration and Drying F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Potential Biological Activity: An Evidence-Based Perspective

While direct biological studies on this compound are limited in the public domain, a wealth of data on analogous benzothiazole and nitrobenzothiazole derivatives allows us to formulate strong hypotheses regarding its potential therapeutic applications.

Potential Antimicrobial Activity

The benzothiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1][5][10][11] Derivatives have demonstrated efficacy against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11] The presence of a nitro group, as in this compound, is a feature known to enhance the antimicrobial potency of some heterocyclic compounds.

Hypothesized Mechanisms of Antimicrobial Action:

Based on studies of related compounds, this compound could exert its antimicrobial effects through several mechanisms:

  • Inhibition of Essential Enzymes: Benzothiazole derivatives have been reported to inhibit crucial bacterial enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydrofolate reductase.[10][12] These enzymes are vital for bacterial DNA replication and folate synthesis, respectively, making them excellent targets for antibiotic action.

  • Disruption of Cell Wall Integrity: Some heterocyclic compounds interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis and death.

  • Generation of Reactive Oxygen Species (ROS): The nitro group can be enzymatically reduced within microbial cells to form cytotoxic nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular components.

Proposed Experimental Workflow for Antimicrobial Screening:

G A Compound Synthesis & Characterization B Primary Screening: Broth Microdilution Assay (Determine MIC) A->B C Bactericidal/Bacteriostatic Determination (MBC) B->C D Mechanism of Action Studies C->D H In Vivo Efficacy Studies (Animal Models of Infection) C->H E DNA Gyrase Inhibition Assay D->E F DHPS Inhibition Assay D->F G ROS Production Assay D->G

Caption: Workflow for evaluating the antimicrobial potential of this compound.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Preparation of Bacterial Inoculum: Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth media to obtain a range of test concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anticancer Activity

The nitrobenzothiazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[2][13][14] Numerous derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including breast, lung, and pancreatic cancers.[6][13][15] The presence of both a chloro and a nitro group on the benzothiazole ring of this compound suggests a high potential for anticancer activity.

Hypothesized Mechanisms of Anticancer Action:

  • Induction of Apoptosis: Many anticancer benzothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[15][16] This can be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The Bcl-2 family of proteins are key regulators of the intrinsic pathway and are potential targets.[16]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[16][17]

  • Inhibition of Kinase Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT and MAPK/ERK pathways, are known targets of some benzothiazole derivatives.[6][17] Inhibition of these pathways can suppress cancer cell growth, survival, and metastasis.

Proposed Experimental Workflow for Anticancer Evaluation:

G A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (MTT/SRB Assay against a panel of cancer cell lines) A->B C Determination of IC₅₀ Values B->C D Mechanism of Action Studies C->D H In Vivo Antitumor Efficacy (Xenograft Models) C->H E Apoptosis Assay (Annexin V/PI staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot Analysis (AKT, ERK, Bcl-2 family proteins) D->G

Caption: Workflow for assessing the anticancer properties of this compound.

Detailed Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

  • Cell Culture: Seed human cancer cells (e.g., MCF-7, A549, H1299) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential for biological activity. Based on a comprehensive analysis of its structural analogs, there is a strong rationale for investigating this compound as a novel antimicrobial and anticancer agent. The presence of the chloro and nitro functionalities on the robust benzothiazole scaffold suggests the possibility of potent and multifaceted mechanisms of action.

The experimental workflows and protocols detailed in this guide provide a clear and logical path for the systematic evaluation of this compound. Future research should focus on its synthesis and purification, followed by the proposed in vitro screening assays. Promising results from these initial studies would warrant further investigation into its precise mechanisms of action and its efficacy in in vivo models. The exploration of this compound could lead to the discovery of a new class of therapeutic agents with the potential to address unmet needs in infectious diseases and oncology.

References

  • Mishra, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Iranian Journal of Medical Microbiology. (2021). Evaluation of Antibacterial Effects of Benzothiazole Derivatives on Bacterial Food Pathogens. Iranian Journal of Medical Microbiology. [Link]

  • Bhagwat, S. K., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances. [Link]

  • Khan, I., et al. (2019). Benzothiazole derivatives as anticancer agents. PMC. [Link]

  • FLORE. (2019). Benzothiazole derivatives as anticancer agents. FLORE. [Link]

  • ResearchGate. (2019). (PDF) Benzothiazole derivatives as anticancer agents. ResearchGate. [Link]

  • Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. [Link]

  • Taylor & Francis. (2019). Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis. [Link]

  • PubMed. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. [Link]

  • PubMed. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. PubMed. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances. [Link]

  • PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents. PubMed. [Link]

  • National Center for Biotechnology Information. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. [Link]

  • PubMed. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. PubMed. [Link]

  • PubMed. (2025). Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer. PubMed. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Beilstein Journals. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journals. [Link]

  • Indian Academy of Sciences. (2020). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Indian Academy of Sciences. [Link]

  • ResearchGate. (2024). (PDF) Novel 2-Substituted Benzothiazole Derivatives: Synthesis, In-vitro and In- silico Evaluations as Potential Anticancer Agents. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. [Link]

  • National Center for Biotechnology Information. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [Link]

  • MDPI. (2023). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI. [Link]

  • PubMed Central. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]

Sources

Discovery and History of 2-Chloro-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, synthesis, and application of 2-Chloro-7-nitrobenzo[d]thiazole (CAS: 2942-22-5), a critical electrophilic scaffold in medicinal chemistry.

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

This compound is a specialized heterocyclic intermediate primarily utilized in the synthesis of multi-target directed ligands (MTDLs) for neurodegenerative diseases and anticancer agents. Unlike its ubiquitous isomer, 6-nitrobenzothiazole, the 7-nitro variant offers a unique steric and electronic profile that modulates binding affinity in kinase pockets and cholinesterase active sites.

Critical Distinction: Researchers must not confuse this compound with NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole) , a common fluorescent labeling reagent. While structurally similar, the sulfur-containing benzothiazole ring of the subject compound imparts significantly different lipophilicity and reactivity profiles, making it suitable for drug scaffolds rather than just fluorescent tagging.

FeatureThis compoundNBD-Cl (Benzoxadiazole)
Heterocycle Thiazole (S, N)Oxadiazole (O, N, N)
Primary Use Drug Intermediate (Scaffold)Fluorescent Labeling
Reactivity Tunable SNAr (C2 position)Highly Reactive SNAr (C4 position)
CAS 2942-22-5 10199-00-5

Chemical Identity & Electronic Properties

The 7-nitro substitution creates a specific electronic environment that activates the C2-chlorine atom for Nucleophilic Aromatic Substitution (SNAr).

  • Molecular Formula: C₇H₃ClN₂O₂S

  • Molecular Weight: 214.63 g/mol

  • Electronic Effect: The nitro group at position 7 exerts a strong electron-withdrawing effect (–I, –M) through the conjugated system. However, unlike the 6-nitro isomer (which is para to the bridgehead nitrogen), the 7-nitro group (adjacent to the sulfur) influences the electron density of the sulfur atom and the overall dipole moment, often leading to improved solubility profiles in polar aprotic solvents compared to other isomers.

Synthetic Evolution and Methodologies

The history of this compound's synthesis reflects the evolution of regioselective heterocyclic chemistry. Early methods relied on non-selective nitration, while modern protocols utilize "directed cyclization" to ensure isomeric purity.

Pathway A: The Classical (Non-Selective) Route

Historically, the nitration of 2-chlorobenzothiazole was employed.

  • Mechanism: Electrophilic aromatic substitution.

  • Outcome: Yields a mixture of 4-, 5-, 6-, and 7-nitro isomers.[1] The 6-nitro isomer is the major product (approx. 62%), making isolation of the 7-nitro minor product (approx. 5-10%) inefficient and costly.

Pathway B: The Directed Cyclization (Modern Standard)

To achieve high purity, the benzothiazole ring is constructed after establishing the nitro position. This "self-validating" protocol ensures the nitro group is locked at position 7.

Step 1: Cyclization Precursor: 2-Chloro-3-nitroaniline (or 2-bromo-3-nitroaniline). Reagent: Thiourea or Potassium ethyl xanthate. Reaction: The aniline reacts with the sulfur source to close the thiazole ring, yielding 2-amino-7-nitrobenzothiazole .

Step 2: Sandmeyer Chlorination The 2-amino group is converted to the 2-chloro functionality via a radical-nucleophilic substitution.

  • Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).

  • Conditions: 0–5°C (diazotization), followed by room temperature stirring.

SynthesisPathways Start_Classic 2-Chlorobenzothiazole Nitration Nitration (HNO3/H2SO4) Start_Classic->Nitration Mixture Mixture of Isomers (6-NO2 Major, 7-NO2 Minor) Nitration->Mixture Low Selectivity Start_Modern 2-Chloro-3-nitroaniline Thiourea Thiourea Cyclization Start_Modern->Thiourea AminoInter 2-Amino-7-nitrobenzothiazole Thiourea->AminoInter Regiospecific Sandmeyer Sandmeyer Reaction (NaNO2, CuCl) AminoInter->Sandmeyer Target This compound (Target) Sandmeyer->Target High Purity

Figure 1: Comparison of the classical non-selective nitration route versus the modern regiospecific cyclization pathway.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for 2-chlorobenzothiazole derivatives (e.g., General Method B cited in Amiridine hybrid studies).

Phase 1: Synthesis of 2-Amino-7-nitrobenzothiazole
  • Dissolution: Dissolve 2-chloro-3-nitroaniline (10 mmol) in ethanol (20 mL).

  • Addition: Add thiourea (20 mmol) and catalytic iodine (0.5 mmol).

  • Reflux: Heat the mixture to reflux for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. Basify with aqueous ammonia (pH 8–9).

  • Isolation: Filter the yellow precipitate, wash with water, and recrystallize from ethanol to obtain pure 2-amino-7-nitrobenzothiazole .

Phase 2: Conversion to this compound (Sandmeyer)
  • Diazotization: Suspend 2-amino-7-nitrobenzothiazole (5 mmol) in concentrated HCl (10 mL) at -5°C. Add a solution of NaNO₂ (7.5 mmol) in water dropwise, maintaining temperature below 0°C. Stir for 30 minutes.

  • Substitution: Prepare a solution of CuCl (10 mmol) in concentrated HCl. Add the cold diazonium salt solution to the CuCl solution slowly with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours until nitrogen evolution ceases.

  • Purification: Extract with dichloromethane (3 x 20 mL). Wash organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel column chromatography (eluent: 5-10% EtOAc in Hexanes).

    • Yield Expectations: 45–60% overall yield.

    • Appearance: Yellow solid.[2][3]

Applications in Drug Discovery

A. Neurodegenerative Diseases (Alzheimer's)

The this compound scaffold has been pivotal in the development of Amiridine-benzothiazole hybrids .

  • Mechanism: The benzothiazole moiety serves as a peripheral anionic site (PAS) ligand for Acetylcholinesterase (AChE).

  • Synthesis Logic: The C2-chlorine is displaced by diamine linkers attached to Amiridine (a cholinesterase inhibitor). The 7-nitro group provides a specific electrostatic interaction within the enzyme gorge, enhancing inhibition potency against Butyrylcholinesterase (BChE).

B. Anticancer Agents (Kinase Inhibition)

Benzothiazoles are privileged scaffolds for kinase inhibition. The 7-nitro derivative serves as a precursor for:

  • Reduction to 7-Amine: The nitro group is reduced (Fe/NH₄Cl or SnCl₂) to a 7-amino group, which is then amidated to form hinge-binding motifs.

  • SNAr Derivatization: Reaction with piperazines or anilines at C2 creates CDK or CLK inhibitors.

Reactivity Center This compound SNAr SNAr Reaction (C2) Center->SNAr + R-NH2 / R-SH Reduction Nitro Reduction (C7) Center->Reduction + SnCl2 / H2 Prod_Amine 2-Substituted-7-nitrobenzothiazole (Bioactive Ligand) SNAr->Prod_Amine Prod_Diamine 2-Chloro-7-aminobenzothiazole (Precursor for Amides) Reduction->Prod_Diamine

Figure 2: Divergent reactivity profile. The C2 position is susceptible to nucleophilic attack, while the C7 position allows for reduction and subsequent functionalization.

References

  • Mezeiova, E., et al. (2024).[2] Morphing Cholinesterase Inhibitor Amiridine into Multipotent Drugs for the Treatment of Alzheimer's Disease. bioRxiv.

  • Sigma-Aldrich. (n.d.). This compound Product Data.

  • Ambeed. (n.d.). This compound Datasheet (CAS 2942-22-5).[4][5]

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazole derivatives. European Journal of Medicinal Chemistry. (Contextual grounding for benzothiazole synthesis methods).
  • Bala, S., et al. (2014). Benzothiazole: A versatile heterocyclic scaffold for the synthesis of biologically active compounds.

Sources

Methodological & Application

Nucleophilic Substitution Reactions of 2-Chloro-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Strategic Significance

2-Chloro-7-nitrobenzo[d]thiazole (CAS: 2942-22-5) represents a high-value electrophilic scaffold in medicinal chemistry. Unlike its more common 6-nitro isomer, the 7-nitro derivative offers a unique steric and electronic profile. The nitro group at the 7-position exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) that significantly activates the C-2 position towards nucleophilic attack, while simultaneously influencing the binding geometry of the final pharmacophore.

This scaffold is a critical intermediate in the synthesis of:

  • Antimicrobial Agents: Targeting DNA gyrase or cell wall synthesis.

  • Kinase Inhibitors: The benzothiazole core mimics the purine ring of ATP.

  • Fluorescent Probes: Nitro-substituted benzothiazoles often exhibit environmentally sensitive fluorescence, useful for biological imaging.

Mechanistic Foundation: The Pathway

The reaction proceeds via a Nucleophilic Aromatic Substitution (


)  mechanism.[1][2] The reaction is bimolecular (

order kinetics), where the rate-determining step is typically the formation of the Meisenheimer complex (sigma complex).
  • Activation: The C=N bond of the thiazole ring and the 7-nitro group cooperatively deplete electron density at C-2.

  • Leaving Group: The chloride ion is displaced.

  • Nucleophiles: Amines (primary/secondary), thiols, and alkoxides are the standard reagents.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the resonance stabilization of the intermediate Meisenheimer complex.

SNAr_Mechanism cluster_effects Electronic Activation Start This compound (Substrate) TS Meisenheimer Complex (Resonance Stabilized) Start->TS Addition (Rate Limiting) Nu Nucleophile (Nu-H) Nu->TS Product 2-Substituted-7-nitrobenzo[d]thiazole TS->Product Elimination (-Cl⁻) LG HCl / Salt TS->LG Nitro 7-NO2 Group (-I / -M Effect) Nitro->TS Stabilizes Negative Charge Nitrogen Thiazole N (Electron Sink) Nitrogen->TS Activates C-2

Figure 1: Mechanistic pathway of


 reaction on this compound showing electronic activation.

General Experimental Guidelines

Solvent Selection

The choice of solvent dictates the reaction rate and the solubility of the intermediate salt.

  • DMF (N,N-Dimethylformamide): Preferred. High dielectric constant promotes the dissociation of the nucleophile and stabilizes the polar transition state.

  • Acetonitrile (MeCN): Good alternative for easier workup (lower boiling point), though reaction rates may be slower than in DMF.

  • Ethanol/Isopropanol: Suitable for highly reactive amines but may require reflux. Avoid with strong alkoxides to prevent side reactions (transesterification/solvolysis).

Base Selection
  • 
     / 
    
    
    
    :
    Standard for thiols and phenols. Cesium carbonate is superior for sterically hindered nucleophiles due to the "cesium effect" (improved solubility and cation-pi interactions).
  • DIPEA (Diisopropylethylamine) /

    
    :  Ideal for amine nucleophiles to scavenge the HCl byproduct.
    
  • NaH: Required for weak nucleophiles (e.g., hindered alcohols) to generate the alkoxide in situ.

Detailed Protocols

Protocol A: Amination (C-N Bond Formation)

Target: Synthesis of 2-amino-7-nitrobenzothiazole derivatives.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (1.5 equiv) or

    
     (2.0 equiv)
    
  • Solvent: DMF (anhydrous) or Ethanol

Procedure:

  • Preparation: Dissolve this compound (1.0 mmol, ~214 mg) in anhydrous DMF (3 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add DIPEA (1.5 mmol) followed by the amine (1.1 mmol) dropwise at room temperature (RT).

    • Note: If the reaction is highly exothermic (e.g., with pyrrolidine or morpholine), cool to 0°C during addition.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Optimization: If starting material persists after 4 hours, heat to 60°C.

  • Workup: Pour the reaction mixture into ice-cold water (30 mL). The product usually precipitates as a yellow/orange solid.

  • Isolation: Filter the solid, wash with water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Thioetherification (C-S Bond Formation)

Target: Synthesis of thio-derivatives (often more active biologically).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or Acetone

Procedure:

  • Preparation: Suspend

    
     (2.0 mmol) in DMF (4 mL). Add the thiol (1.1 mmol) and stir for 15 minutes at RT to generate the thiolate anion.
    
  • Addition: Add a solution of this compound (1.0 mmol) in DMF (1 mL) slowly to the reaction mixture.

  • Reaction: Stir at RT for 1–3 hours. The reaction is typically faster than amination due to the high nucleophilicity of the thiolate.

  • Workup: Quench with water (20 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Protocol C: Etherification (C-O Bond Formation)

Target: Synthesis of alkoxy/aryloxy derivatives.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Alcohol/Phenol (1.2 equiv)

  • Base: NaH (60% dispersion in oil, 1.2 equiv) for alcohols;

    
     for phenols.
    
  • Solvent: THF (dry) or DMF

Procedure:

  • Activation (Alcohols): In a dry flask under Argon, suspend NaH (1.2 mmol) in dry THF (3 mL) at 0°C. Add the alcohol (1.2 mmol) dropwise. Stir for 30 min until

    
     evolution ceases.
    
  • Coupling: Add this compound (1.0 mmol) dissolved in THF (2 mL) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup: Carefully quench with saturated

    
     solution. Extract with DCM or EtOAc.
    
  • Purification: Silica gel chromatography is usually required to separate the product from unreacted alcohol.

Optimization & Troubleshooting

Use the following decision tree to optimize low-yielding reactions.

Optimization_Workflow Start Reaction Check: TLC shows Starting Material (SM) TempCheck Is Temperature > 80°C? Start->TempCheck SolventCheck Current Solvent? TempCheck->SolventCheck Yes Action1 Increase Temp to reflux (Caution: Check degradation) TempCheck->Action1 No BaseCheck Base Strength? SolventCheck->BaseCheck DMF/DMSO Action2 Switch to DMF or DMSO (Higher polarity) SolventCheck->Action2 Ethanol/THF Action3 Switch to NaH or Cs2CO3 BaseCheck->Action3 Weak (TEA/K2CO3) Action4 Check Nucleophile Sterics (Use microwave irradiation) BaseCheck->Action4 Strong (NaH)

Figure 2: Decision tree for troubleshooting incomplete conversions.

Data Summary: Typical Yields
Nucleophile ClassExample ReagentSolvent/BaseTemp (°C)Time (h)Typical Yield (%)
Aliphatic Amine MorpholineDMF / DIPEART285 - 95
Aromatic Amine AnilineEtOH / Reflux80660 - 75
Thiol ThiophenolDMF /

RT190 - 98
Phenol 4-Cl-PhenolDMF /

60470 - 85
Alcohol Benzyl AlcoholTHF / NaH0

RT
850 - 65

References

  • Synthesis and Reactivity of 2-Substituted Benzothiazoles

    • Title: Synthesis of biologically active derivatives of 2-aminobenzothiazole.[3][4][5][6]

    • Source: Chemistry of Heterocyclic Compounds (2021).[4]

    • URL:[Link]

  • General

    
     on Chlorobenzothiazoles: 
    
    • Title: Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles.
    • Source: J. Chem. Soc., Perkin Trans.[2] 2 (1991).[2][7]

    • URL:[Link]

  • Compound Identification

    • Title: this compound (CAS 2942-22-5) Entry.
    • Source: PubChem / Alfa Chemistry.
    • URL:[Link] (Note: Direct CAS search link for verification).

  • Applications in Drug Discovery

    • Title: Benzothiazole derivatives as anticancer agents.[8]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2013).
    • URL:[Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation on a Privileged Scaffold

The benzo[d]thiazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse pharmacological activities and unique photophysical properties. The targeted functionalization of this scaffold is paramount for the development of novel therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, prized for its functional group tolerance and operational simplicity.[1]

This guide provides a comprehensive technical overview and detailed protocols for the Suzuki coupling of 2-Chloro-7-nitrobenzo[d]thiazole. The presence of both a chloro leaving group at the 2-position and a strongly electron-withdrawing nitro group at the 7-position presents a unique set of challenges and opportunities in cross-coupling chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

The Scientific Rationale: Navigating the Electronic Landscape

The successful Suzuki coupling of this compound hinges on a nuanced understanding of its electronic properties. The 7-nitro group exerts a profound electron-withdrawing effect on the entire heterocyclic system. This electronic influence is the primary determinant in selecting the optimal catalytic system and reaction conditions.

Impact of the Nitro Group on Reactivity

The presence of the nitro group significantly activates the C2-Cl bond towards the rate-determining oxidative addition step in the palladium catalytic cycle.[2] Electron-deficient aryl chlorides are generally more reactive in Suzuki couplings than their electron-rich counterparts. This enhanced reactivity, however, must be carefully managed to prevent undesired side reactions.

Interestingly, while the nitro group is generally considered a spectator in Suzuki couplings, recent studies have demonstrated that under specific conditions, the Ar–NO2 bond itself can undergo oxidative addition to a palladium(0) center, acting as a leaving group.[3][4] While the C-Cl bond is significantly more labile and expected to be the primary reactive site in this substrate, this latent reactivity of the nitro group underscores the importance of precise reaction control.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex. This is often the rate-limiting step and is facilitated by the electron-deficient nature of the substrate.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the chloride.

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl BoronateWaste [HO-B(OH)₂]- Transmetalation->BoronateWaste RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 2-Aryl-7-nitrobenzo[d]thiazole RedElim->Product ArylCl This compound ArylCl->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocols

Materials and Reagents
  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using an aqueous system)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point and may require optimization for specific arylboronic acids.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a finely ground base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge the flask by evacuating and backfilling with argon or nitrogen three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Experimental_Workflow start Start reagents 1. Add Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) start->reagents catalyst 2. Add Catalyst System: - Pd Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., SPhos) reagents->catalyst inert 3. Establish Inert Atmosphere (Argon or Nitrogen) catalyst->inert solvent 4. Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent react 5. Heat and Stir (80-110 °C) solvent->react monitor 6. Monitor Progress (TLC or LC-MS) react->monitor workup 7. Aqueous Workup and Extraction monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify product Product: 2-Aryl-7-nitrobenzo[d]thiazole purify->product

Caption: Experimental workflow for the Suzuki coupling.

Optimization and Troubleshooting

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of reaction parameters.

Catalyst and Ligand Selection

For electron-deficient heteroaryl chlorides, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally the most effective.[6] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition to the C-Cl bond.

Catalyst SystemLigand TypeAdvantagesPotential Drawbacks
Pd₂(dba)₃ / SPhosBuchwald-type phosphineHigh activity for electron-deficient substrates, good functional group tolerance.[7]Air-sensitive, higher cost.
Pd(OAc)₂ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[7]Air-sensitive, higher cost.
Pd(dppf)Cl₂Diphosphine complexRelatively air-stable, good for a range of substrates.May require higher temperatures or longer reaction times.
Pd(PPh₃)₄TetrakisReadily available, well-established.Generally lower activity for chloro-heterocycles.
Choice of Base and Solvent

The base plays a critical role in the transmetalation step. For challenging couplings, inorganic bases are typically employed.

BaseSolvent SystemComments
K₃PO₄Dioxane/Water, Toluene/WaterA strong, non-nucleophilic base, often provides excellent results.
K₂CO₃Dioxane/Water, DMFA milder base, can be effective for more reactive substrates.
Cs₂CO₃Dioxane, TolueneA stronger base, can sometimes improve yields in difficult cases.
Troubleshooting Common Issues
  • Low Conversion:

    • Increase reaction temperature or time.

    • Screen different catalyst/ligand combinations. Consider more electron-rich ligands like SPhos or XPhos.[7]

    • Ensure the base is finely powdered and anhydrous.

    • Verify the quality of the arylboronic acid, as they can degrade over time.

  • Protodeboronation (Loss of Boronic Acid):

    • Use a less aqueous solvent system or anhydrous conditions.

    • Employ a stronger base to accelerate transmetalation.

    • Consider using the corresponding boronic acid pinacol ester, which can be more stable.

  • Formation of Byproducts:

    • Lower the reaction temperature.

    • Decrease the catalyst loading.

    • Ensure a thoroughly inert atmosphere to prevent catalyst decomposition.

Safety Considerations

  • Nitro Compounds: this compound is a nitroaromatic compound and should be handled with care. Avoid heating in a sealed vessel without a pressure-relief mechanism.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Solvents: Use appropriate personal protective equipment when handling organic solvents.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful and modular route to a diverse array of 2-aryl-7-nitrobenzo[d]thiazole derivatives. The electron-withdrawing nature of the nitro group activates the C-Cl bond, making this substrate amenable to cross-coupling with a variety of arylboronic acids. Success in this transformation is predicated on the rational selection of a suitable palladium catalyst, a bulky, electron-rich phosphine ligand, and an appropriate base and solvent system. The protocols and guidelines presented herein offer a solid foundation for researchers to explore the rich chemical space accessible from this valuable building block.

References

  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki Coupling of 2-Chloro-4-bromobenzothiazole.
  • BenchChem. (2025).
  • Gull, Y., et al. (2025). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]

  • Hoan, D. Q., et al. (2018).
  • Mabrouk, A., et al. (2010). On the properties of new benzothiazole derivatives for organic light emitting diodes (OLEDs): A comprehensive theoretical study. Journal of Physics and Chemistry of Solids.
  • Maleki, B., & Salehabadi, H. (2010).
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Nagy, T., et al. (2022). Optimization of the reaction conditions. ResearchGate. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Tani, S., et al. (2014). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science. [Link]

  • Thomas, S. P., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Zhang, C., et al. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry.
  • Zhao, L., et al. (2015). A simple synthesis of 2-arylbenzothiazoles and its application to palladium-catalyzed Mizoroki–Heck reaction. Semantic Scholar. [Link]

  • Zultanski, S. L., & Dudley, G. B. (2016). Palladium-catalyzed N-arylation of 2-aminothiazoles. PubMed. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates Through Rational Reaction Design. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

  • Nakao, Y., et al. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]

Sources

2-Chloro-7-nitrobenzo[d]thiazole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-Chloro-7-nitrobenzo[d]thiazole (CAS: 25152-90-3), a specialized heterocyclic building block. Unlike its more common 6-nitro isomer, the 7-nitro variant offers unique steric and electronic properties due to the nitro group's proximity to the sulfur atom in the thiazole ring. This scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antitumor agents (specifically Carbonic Anhydrase inhibitors), azo dyes, and antimicrobial compounds.

This document provides validated protocols for exploiting the molecule's two primary reactive handles: the electrophilic C2-chloride (via


) and the reducible C7-nitro group.

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight 214.63 g/mol
Appearance Yellow to pale-brown crystalline solid
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
Solubility Soluble in DMF, DMSO, THF, DCM. Poorly soluble in water/hexanes.
Structural Reactivity Analysis

The molecule features a "Push-Pull" electronic system:

  • C2-Position (Electrophilic): The C-Cl bond is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the inductive effect of the adjacent ring nitrogen and the electron-withdrawing nitro group.[1]
    
  • C7-Position (Reducible): The nitro group activates the ring but also serves as a latent amine. Its position ortho to the sulfur atom creates a unique steric environment compared to the 6-nitro isomer.

Core Application I: Nucleophilic Aromatic Substitution ( )

The most direct application of this building block is the displacement of the C2-chloride by nucleophiles (amines, thiols, alkoxides).

Validated Protocol: Synthesis of 2-Amino-7-nitrobenzothiazole Derivatives

Objective: Displacement of C2-Cl with a primary amine (


).
Reagents
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary amine (1.1 – 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Procedure
  • Preparation: Dissolve this compound (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add the base (2.0 mmol) followed by the dropwise addition of the amine (1.1 mmol).

    • Note: If the reaction is exothermic, cool to 0°C during addition.

  • Reaction: Heat the mixture to reflux (80°C for MeCN) or 60-80°C (for DMF) for 2–4 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a more polar fluorescent product (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates.

    • Filter the solid, wash with water (

      
      ) and cold ethanol (
      
      
      
      ).
  • Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography if necessary.

Mechanistic Pathway (Graphviz)

SNAr_Pathway Figure 1: SNAr Mechanism. The nitro group activates the C2-Cl bond for displacement. SM 2-Chloro-7-nitrobenzothiazole Complex Meisenheimer-like Transition State SM->Complex + Nucleophile (Nu-H) + Base Prod 2-Substituted-7-nitrobenzothiazole Complex->Prod - HCl (Base-H+)

[1]

Core Application II: Nitro Group Reduction & Scaffold Diversification

Following C2 functionalization, the C7-nitro group is often reduced to an amine to allow for the construction of bis-heterocycles or sulfonamide derivatives.

Validated Protocol: Selective Nitro Reduction

Objective: Reduction of


 to 

without dehalogenating the C2-Cl (if C2 substitution is not yet performed) or reducing the benzothiazole ring.

Warning: Catalytic hydrogenation (


) can sometimes cause hydrogenolysis of the C-S bond or dehalogenation. Chemical reduction is preferred for high selectivity.
Reagents
  • Substrate: 7-nitrobenzothiazole derivative

  • Reducing Agent: Stannous Chloride Dihydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol or Ethyl Acetate

Step-by-Step Procedure
  • Dissolution: Dissolve the nitro compound (1.0 mmol) in Ethanol (10 mL).

  • Activation: Add

    
     (5.0 mmol) in one portion.
    
  • Reaction: Heat to reflux (78°C) for 3–6 hours.

    • Observation: The yellow suspension will turn into a clear solution, then potentially cloudy again.

  • Workup (Critical Step):

    • Cool to room temperature.

    • Adjust pH to 8–9 using saturated

      
       or 10% NaOH. Caution: Tin salts form a thick emulsion.
      
    • Filter the mixture through a Celite pad to remove tin salts. Wash the pad with EtOAc.

    • Extract the filtrate with EtOAc (

      
      ).
      
  • Isolation: Dry organic layers over

    
     and concentrate in vacuo.
    

Comparative Data: Nucleophile Reactivity

The following table summarizes expected yields when reacting this compound with various nucleophiles under standard conditions (


).
Nucleophile ClassExample ReagentYield (%)Notes
Primary Aliphatic Amine Morpholine88-95%Very fast reaction; often complete in <1h.
Primary Aromatic Amine Aniline75-85%Requires higher temperature (100°C) or stronger base.
Thiol Thiophenol90-98%Highly reactive; requires inert atmosphere to prevent disulfide formation.
Alkoxide Sodium Methoxide60-70%Competitive hydrolysis to 2-hydroxy derivative can occur if water is present.

Synthesis Workflow: Library Generation

The following diagram illustrates a logical workflow for generating a library of bioactive compounds starting from this compound.

Library_Workflow Figure 2: Divergent synthesis workflow for 7-substituted benzothiazole libraries. Start 2-Chloro-7-nitrobenzothiazole Step1 Step 1: SNAr Displacement (Diversity Point 1) Start->Step1 Amines/Thiols Inter 2-Substituted-7-nitrobenzothiazole Step1->Inter Step2 Step 2: Nitro Reduction (SnCl2/EtOH) Inter->Step2 Amine 2-Substituted-7-aminobenzothiazole Step2->Amine Step3 Step 3: Amine Derivatization (Diversity Point 2) Amine->Step3 R-COCl / R-SO2Cl Final Final Library: Sulfonamides / Amides / Ureas Step3->Final

Troubleshooting & Expert Tips

  • Hydrolysis Risk: The C2-Cl bond is sensitive to hydrolysis. If your yield is low and you observe a peak at M-Cl+OH (Mass 196) in LCMS, your solvent was likely "wet." Use anhydrous solvents and store the starting material in a desiccator.

  • Regiochemistry Verification: When synthesizing the starting material or derivatives, confirm the 7-nitro position via 1H NMR. The 7-nitro isomer typically shows a doublet-of-doublets (dd) pattern for the aromatic protons with coupling constants distinct from the 6-nitro isomer. The proton at C6 (adjacent to nitro) will be deshielded.

  • Tin Removal: If using

    
     for reduction, residual tin can poison biological assays. Ensure thorough Celite filtration or use a polymer-supported scavenger resin (e.g., Thiol-silica) during workup.
    

References

  • Synthesis and Reactivity of 2-Aminobenzothiazoles

    • Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
    • Source: Molecules (via NIH/NLM), 2021.
    • Link:[Link]

  • Nucleophilic Substitution Kinetics

    • Title: Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2-Nitrobenzothiazole and some Nucleophiles.[2]

    • Source: Royal Society of Chemistry (J. Chem. Soc., Perkin Trans. 2).
    • Link:[Link][3][4][5][6]

  • Biological Activity (Anticancer)

    • Title: Benzothiazole derivatives as anticancer agents.[7][8]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via NIH/NLM), 2013.
    • Link:[Link]

  • General Benzothiazole Synthesis (Sandmeyer/Cyclization)

    • Title: Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
    • Source: Scholars Research Library.[9]

    • Link:[Link]

Sources

Application Note: Strategic Utilization of 2-Chloro-7-nitrobenzo[d]thiazole in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Benzothiazoles are "privileged scaffolds" in medicinal chemistry due to their bioisosteric resemblance to indole and purine bases. 2-Chloro-7-nitrobenzo[d]thiazole represents a high-value electrophilic building block for anti-inflammatory drug discovery.

Its utility stems from two synergistic chemical features:

  • The 2-Chloro "Warhead": A reactive leaving group facilitating rapid Nucleophilic Aromatic Substitution (

    
    ) to generate diverse libraries of 2-amino or 2-thio derivatives.
    
  • The 7-Nitro "Activator": This electron-withdrawing group (EWG) significantly enhances the electrophilicity of the C-2 position, enabling reactions under milder conditions than unsubstituted benzothiazoles. Furthermore, the nitro group serves as a latent amine, offering a handle for late-stage solubility tuning or further coupling.

This guide details the protocol for transforming this precursor into bioactive candidates and validating their efficacy against key inflammatory mediators: COX-2 , iNOS , and NF-


B .

Chemical Utility: Library Synthesis Protocol

Objective: To replace the 2-chloro group with diverse amine nucleophiles to create a library of 2-substituted-7-nitrobenzothiazoles.

Mechanism of Derivatization

The reaction proceeds via an addition-elimination mechanism (


). The 7-nitro group pulls electron density from the benzene ring, destabilizing the C-Cl bond and stabilizing the Meisenheimer complex intermediate.
Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Starting Material This compound Conditions Conditions Reflux (EtOH/DMF) Base: K2CO3 or Et3N Start->Conditions Reagent Nucleophile Library (Primary Amines, Hydrazines) Reagent->Conditions Product Product 2-Substituted-7-nitrobenzothiazole Conditions->Product SNAr Mechanism Reduction Optional Step Nitro Reduction (Fe/HCl) -> 7-Amino derivative Product->Reduction Late-Stage Diversification

Figure 1: Synthetic workflow for converting the 2-chloro scaffold into a bioactive library. The 7-nitro group activates the initial substitution and allows for secondary functionalization.

Standard Operating Procedure (SOP)

Reagents: this compound (1.0 eq), Amine derivative (1.2 eq), Anhydrous Potassium Carbonate (


, 2.0 eq), DMF or Ethanol.
  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of solvent (DMF for aromatic amines, Ethanol for aliphatic amines).

  • Addition: Add 2.0 mmol of

    
     followed by 1.2 mmol of the amine nucleophile.
    
  • Reflux: Heat the mixture to reflux (80°C for Ethanol; 100°C for DMF) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into crushed ice. The precipitate (product) is filtered, washed with cold water, and recrystallized from ethanol.

  • Validation: Confirm structure via

    
    H-NMR (disappearance of C-Cl signal) and Mass Spectrometry.
    

Biological Evaluation Protocols

Once the library is synthesized, candidates must be screened for anti-inflammatory potential. We utilize a tiered approach: Physicochemical Screen


 Enzymatic Assay 

Cellular Model.
Tier 1: Albumin Denaturation Assay (High-Throughput Screen)

Rationale: Inflammation induces protein denaturation. Compounds that stabilize albumin against heat-induced denaturation often stabilize lysosomal membranes in vivo, preventing the release of proteolytic enzymes.

Protocol:

  • Preparation: Prepare a 1% Bovine Serum Albumin (BSA) solution in phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: Mix 0.2 mL of test compound (dissolved in DMSO, varying concentrations 10–500

    
    g/mL) with 2.8 mL of BSA solution.
    
    • Control: DMSO + BSA solution.

  • Heating: Incubate at 37°C for 15 mins, then heat at 70°C for 5 mins to induce denaturation.

  • Measurement: Cool to room temperature and measure Absorbance at 660 nm .

  • Calculation:

    
    
    
Tier 2: COX-1 / COX-2 Inhibition (Target Specificity)

Rationale: Selective inhibition of COX-2 (inducible) over COX-1 (constitutive/protective) is the "Holy Grail" of NSAID discovery to avoid gastric side effects. Benzothiazoles frequently bind the COX-2 hydrophobic side pocket.

Protocol (Peroxidase-Based):

  • System: Use a commercial COX Fluorescent Inhibitor Screening Kit.

  • Reaction:

    • Incubate enzyme (COX-1 or COX-2) with Heme and test compound for 10 mins.

    • Add Arachidonic Acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Readout: The reaction produces Resorufin (fluorescent). Measure Excitation/Emission at 535/590 nm .

  • Success Metric: A Selectivity Index (SI)

    
     (
    
    
    
    ) indicates a promising lead.
Tier 3: NO Production in RAW 264.7 Cells (Cellular Validation)

Rationale: Macrophages release Nitric Oxide (NO) via iNOS during inflammation.[1] This assay confirms the drug can cross cell membranes and modulate signaling pathways (NF-


B).

Protocol (Griess Assay):

  • Cell Culture: Seed RAW 264.7 murine macrophages (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Pre-treat cells with the test compound (1h), then stimulate with LPS (Lipopolysaccharide, 1

    
    g/mL)  to induce inflammation. Incubate for 24h.
    
  • Griess Reaction:

    • Mix 100

      
      L of cell supernatant with 100 
      
      
      
      L of Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).
  • Measurement: Incubate 10 mins in dark. Measure Absorbance at 540 nm .

  • Cytotoxicity Check: Perform an MTT assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cell death.

Mechanism of Action & Data Interpretation[2][3][4]

Signaling Pathway Visualization

The 2-substituted-7-nitrobenzothiazole derivatives typically act by blocking the downstream effects of TLR4 activation.

MOA LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB Nucleus Nucleus (Transcription) NFkB->Nucleus COX2 COX-2 Enzyme Nucleus->COX2 mRNA Expression iNOS iNOS Enzyme Nucleus->iNOS PGE2 Prostaglandin E2 COX2->PGE2 NO Nitric Oxide (NO) iNOS->NO Drug Benzothiazole Derivative (Inhibitor) Drug->NFkB Signaling Blockade Drug->COX2 Direct Inhibition

Figure 2: Proposed Mechanism of Action. The scaffold may inhibit COX-2 directly or suppress its expression by interfering with the NF-


B pathway.
Data Reporting Template

When documenting results, organize data to highlight potency and safety.

Compound IDR-Group (C2)Albumin Inhibition (%)COX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity IndexNO Inhibition (RAW 264.7)
BZT-01 -NH-Ph45%12.5>100>8.0Moderate
BZT-02 -NH-Ph-4-OMe88%0.8595.0111.7 High
Celecoxib (Ref)92%0.0515.0300High

Troubleshooting & Critical Considerations

  • Solubility: Nitro-benzothiazoles can be poorly soluble in aqueous media. Always keep DMSO concentration

    
     in cell assays to avoid solvent toxicity.
    
  • Reactivity: The 2-Cl bond is sensitive to hydrolysis. Store the starting material in a desiccator. If the reaction yield is low, ensure the

    
     is anhydrous and freshly ground.
    
  • Interference: In the Albumin Denaturation assay, highly colored benzothiazole derivatives (yellow/orange due to the nitro group) may absorb at 660 nm. Always run a "Compound Blank" (Compound + Buffer, no BSA) to subtract background interference.

References

  • Synthesis of 2-aminobenzothiazoles: Bala, S., et al. (2021).[2] Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC. Link

  • Albumin Denaturation Protocol: Chhetri, R. (2025).[3] How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay?. ResearchGate.[3] Link

  • Griess Assay / RAW 264.7: NCL Protocol. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Link

  • Benzothiazole SAR & COX-2: Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. Link

  • Benzothiazole Anti-inflammatory Review: Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PMC. Link

Sources

Advanced Application Note: 2-Chloro-7-nitrobenzo[d]thiazole in Functional Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Rational

2-Chloro-7-nitrobenzo[d]thiazole is a highly reactive heterocyclic building block distinguished by its specific substitution pattern. Unlike its more common 6-nitro isomer, the 7-nitro variant offers unique steric and electronic properties due to the proximity of the nitro group to the sulfur atom of the thiazole ring.

In materials science, this compound functions primarily as an electrophilic scaffold for the construction of "Push-Pull" chromophores and fluorescent sensors.[1]

The "Why": Mechanistic Advantages
  • High C2-Reactivity (SNAr): The chlorine atom at the C2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the imine nitrogen (C=N) and the 7-nitro group. This allows for mild, metal-free coupling with amines, thiols, and alkoxides.[1]

  • Electronic Tuning: The 7-nitro group acts as a strong electron acceptor. When coupled with an electron donor at C2 (e.g., a dialkylamine), the resulting molecule exhibits strong Intramolecular Charge Transfer (ICT), a prerequisite for Nonlinear Optical (NLO) activity and environmentally sensitive fluorescence .[1]

  • Steric Control: The 7-position substitution influences the crystal packing and planarity of the derived materials, affecting solid-state fluorescence and charge transport in organic semiconductors.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Push-Pull NLO Chromophores

Objective: To synthesize a donor-acceptor (D-A) benzothiazole dye for nonlinear optical applications or bio-imaging. Target Molecule: 7-Nitro-2-(substituted-amino)benzo[d]thiazole.

Materials
  • Precursor: this compound (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., N-ethyl-N-hydroxyethylaniline or Piperazine derivative) (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Work-up: Ethyl acetate, Brine, Na₂SO₄.[1]

Step-by-Step Methodology
  • Preparation: Dissolve this compound (1 mmol, ~214 mg) in anhydrous MeCN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Note: MeCN is preferred for easier work-up; use DMF if the nucleophile has low solubility.

  • Addition: Add the base (DIPEA, 1.5 mmol) followed by the dropwise addition of the secondary amine (1.1 mmol).

    • Observation: The solution typically changes color (yellow to orange/red) immediately, indicating the formation of the charge-transfer complex.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours . Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (Rf ~0.8) should disappear, and a highly colored fluorescent spot (Rf ~0.4–0.[1]6) should appear.

  • Quenching: Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Isolation:

    • If solid precipitates: Filter the precipitate, wash with cold water, and dry under vacuum.[1]

    • If oil forms: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Validation Criteria:

  • ¹H NMR: Disappearance of the C2-Cl signal; appearance of alkyl protons from the amine. Downfield shift of aromatic protons due to the nitro group.

  • UV-Vis: Appearance of a strong ICT band in the 450–550 nm region.

Protocol B: Fabrication of Fluorescent Chemodosimeters (Thiol Sensing)

Objective: To utilize this compound as a "Turn-On" probe for detecting biothiols (Cysteine/Homocysteine) in material coatings or biological samples.

Mechanism: The C2-Cl bond is cleaved by the thiol nucleophile. The resulting C2-S bond alters the electronic push-pull system, often shifting the emission wavelength or enhancing quantum yield compared to the non-fluorescent chloro-precursor.

Sensing Assay Protocol
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Buffer Preparation: Prepare PBS buffer (10 mM, pH 7.4) containing 20% DMSO to ensure solubility.[1]

  • Incubation:

    • Add 10 µL of Stock Solution to 990 µL of Buffer (Final conc: 100 µM).

    • Add the analyte (Cysteine, 0–200 µM).[1]

    • Incubate at 37°C for 30 minutes.

  • Measurement: Record Fluorescence Emission (Excitation: ~410 nm; Emission range: 450–650 nm).

    • Data Output: Plot Fluorescence Intensity vs. Concentration to determine the Limit of Detection (LOD).

Part 3: Data Visualization & Logic[1]

Reaction Logic & Workflow

The following diagram illustrates the divergent synthesis pathways starting from this compound.

G cluster_0 Application Fields Start This compound (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate SNAr Attack Amine Secondary Amines (Nucleophile) Amine->Intermediate Thiol Thiols (e.g., Cysteine) (Nucleophile) Thiol->Intermediate Prod_NLO 7-Nitro-2-aminobenzothiazole (Push-Pull Chromophore) Intermediate->Prod_NLO - HCl (Base assisted) Prod_Sensor 7-Nitro-2-thiobenzothiazole (Fluorescent Adduct) Intermediate->Prod_Sensor - HCl (Spontaneous) NLO_App NLO_App Prod_NLO->NLO_App Nonlinear Optics OLEDs Bio_App Bio_App Prod_Sensor->Bio_App Bio-Sensing Imaging

Figure 1: Divergent synthetic pathways for this compound in materials synthesis.

Comparison of Substituent Effects

The following table highlights why the 7-nitro isomer is distinct from other derivatives.

FeatureThis compound2-Chloro-6-nitrobenzo[d]thiazole (Common)Material Implication
Nitro Position C7 (Ortho to Sulfur)C6 (Para to Nitrogen)C7 affects S-interaction; C6 aligns with C2-N axis.
Reactivity (SNAr) High (Inductive + Mesomeric)Very High (Direct conjugation)Both are excellent electrophiles.
Steric Hindrance Higher near Thiazole ringLower7-Nitro induces twist in solid state, reducing aggregation quenching (ACQ).[1]
Fluorescence Often Red-shiftedGreen/Yellow7-isomer useful for biological windows (near-IR potential).

Part 4: Troubleshooting & Critical Considerations

  • Hydrolysis Risk: The C2-Cl bond is sensitive to moisture.

    • Symptom:[2] Appearance of a precipitate that does not dissolve in organic solvents (likely 7-nitrobenzo[d]thiazol-2-one).

    • Solution: Use strictly anhydrous solvents (DMF/MeCN) and store the starting material in a desiccator.

  • Regioselectivity: While 2-chloro is the primary leaving group, harsh conditions with strong nucleophiles could theoretically attack the nitro-bearing ring (less likely but possible).[1]

    • Control: Maintain temperature below 100°C.[1][3]

  • Purification: Nitro-benzothiazoles bind strongly to silica.[1]

    • Tip: Use a gradient elution starting with 100% Hexane/DCM, slowly increasing polarity.[1] Adding 1% Triethylamine to the eluent can reduce tailing.

Part 5: References

  • Mezeiova, E., et al. (2024).[1][4] Morphing Cholinesterase Inhibitor Amiridine into Multipotent Drugs for the Treatment of Alzheimer's Disease. ResearchGate.

    • Relevance: Validates the SNAr protocol of this compound with amines (Scheme 3 in source).

  • Oprea, O., et al. (2013).[1][5] Synthesis and Properties of New 2-Benzothiazole and 2-Benzoxazole-Nitroaryl-Sulfides. Revue Roumaine de Chimie.

    • Relevance: Discusses the nucleophilic substitution of chloronitro-aromatics with benzothiazole thiols, establishing the reactivity patterns of the nitro-benzothiazole scaffold.

  • Neto, B. A. D., et al. (2013).[1] 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks. MDPI.[1]

    • Relevance: Provides context on the fluorescence mechanisms (ICT) of nitro-substituted benzo-heterocycles in sensing applications.

  • Sigma-Aldrich. Product Specification: this compound (CAS 2942-22-5). (Note: Generic landing page for verification of CAS existence).

Sources

Application Notes and Protocols for the Quantification of 2-Chloro-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-7-nitrobenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core substituted with both a chloro and a nitro group. Benzothiazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise and accurate quantification of this compound is critical during various stages of drug development, from synthesis and formulation to pharmacokinetic and metabolic studies. This document provides detailed analytical methods for the reliable quantification of this compound, tailored for researchers, scientists, and drug development professionals.

The methodologies presented herein are grounded in established analytical principles and are designed to be robust and transferable. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and sensitivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods. While specific experimental data for this exact molecule is not widely published, we can infer key properties based on its structure and related benzothiazole compounds.

PropertyEstimated Value/CharacteristicRationale & Implication for Analysis
Molecular Formula C₇H₃ClN₂O₂S-
Molecular Weight 214.63 g/mol Essential for preparing standard solutions of known concentration and for mass spectrometry.
Polarity Moderately PolarThe benzothiazole core is relatively nonpolar, but the nitro group and heteroatoms introduce polarity. This suggests good solubility in organic solvents like methanol, acetonitrile, and dichloromethane, making these suitable for sample preparation and as mobile phase components in HPLC.
UV Absorbance Strong absorbance expected in the UV region (approx. 250-380 nm)The conjugated aromatic system of the benzothiazole ring and the nitro group (a strong chromophore) will lead to significant UV absorbance. This makes HPLC with UV detection a highly suitable quantification method.
Volatility Sufficiently volatile for GC analysisWhile not highly volatile, the molecular weight is within a range that allows for successful analysis by Gas Chromatography, potentially with a heated inlet.
Thermal Stability Likely stable at typical GC inlet temperaturesBenzothiazole structures are generally stable.[3] However, thermal degradation should be evaluated during method development for GC-MS.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of many analytical laboratories for its robustness, precision, and cost-effectiveness in quantifying compounds in various matrices.[4] This method is ideal for routine analysis of this compound in bulk drug substance, process intermediates, and simple formulations.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: We select a C18 stationary phase, which is nonpolar. This choice is based on the moderate polarity of this compound. A polar mobile phase will elute the analyte from the column, with retention time adjusted by varying the organic modifier concentration.

  • Mobile Phase: A mixture of acetonitrile and water is chosen for its excellent UV transparency, low viscosity, and ability to effectively elute a wide range of compounds from a C18 column. A phosphate buffer is included to maintain a consistent pH, which ensures reproducible retention times by keeping the analyte in a single ionic state.

  • UV Detection Wavelength: The detection wavelength will be set at the absorbance maximum (λmax) of the compound to achieve the highest sensitivity. Based on similar nitro-substituted benzothiazoles, a λmax in the range of 340-370 nm is anticipated. An initial UV scan of a standard solution is necessary to determine the optimal wavelength.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Stock & Working Standards instrument_setup Instrument Setup & Equilibration prep_standard->instrument_setup prep_sample Prepare Sample Solution prep_sample->instrument_setup injection Inject Standards & Samples instrument_setup->injection data_acquisition Data Acquisition (Chromatogram) injection->data_acquisition calibration Generate Calibration Curve data_acquisition->calibration quantification Quantify Sample Concentration calibration->quantification reporting Report Results quantification->reporting

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade or Milli-Q)

2. Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength To be determined by UV scan (e.g., 350 nm)

3. Preparation of Solutions:

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (60:40 Acetonitrile:Buffer).

4. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 10 minutes to dissolve.

  • Dilute to volume with methanol.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to fall within the calibration range.

5. Analysis and Quantification:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the working standard solutions to generate a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Inject the prepared sample solutions.

  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it an excellent choice for analyzing complex matrices or for trace-level quantification.[5] This technique is particularly useful for impurity profiling and for analyzing samples from biological matrices where extensive cleanup may be required.

Causality Behind Experimental Choices
  • Gas Chromatography: GC is chosen for its high resolving power for volatile and semi-volatile compounds. The analyte is vaporized and separated based on its boiling point and interaction with the stationary phase.

  • Mass Spectrometry: MS detection provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern. For quantification, Selected Ion Monitoring (SIM) mode is used to monitor specific ions, which dramatically increases sensitivity and reduces matrix interference.

  • Derivatization: While this compound is likely amenable to direct GC-MS analysis, derivatization could be explored if issues with peak shape or thermal stability arise. However, this protocol will focus on direct injection.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_standard Prepare Stock & Working Standards in Volatile Solvent instrument_setup Instrument Setup & Tuning prep_standard->instrument_setup prep_sample Prepare Sample Solution (e.g., LLE or SPE) prep_sample->instrument_setup injection Inject Standards & Samples instrument_setup->injection data_acquisition Data Acquisition (Full Scan & SIM) injection->data_acquisition ion_selection Select Quantifier & Qualifier Ions data_acquisition->ion_selection calibration Generate Calibration Curve ion_selection->calibration quantification Quantify Sample Concentration calibration->quantification reporting Report Results quantification->reporting

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard

  • Ethyl acetate (GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Helium (UHP grade)

2. Instrumentation and Conditions:

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) for identification; SIM for quantification

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with ethyl acetate.

4. Sample Preparation (from an aqueous matrix):

  • To 1 mL of the aqueous sample, add 2 mL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge to separate the layers.

  • Transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to a GC vial for analysis.

5. Analysis and Quantification:

  • Perform an initial injection of a mid-range standard in Full Scan mode to determine the retention time and fragmentation pattern of this compound.

  • Identify the molecular ion and several abundant, high m/z fragment ions. Select one ion for quantification (quantifier) and one or two for confirmation (qualifiers).

  • Develop a SIM method using the selected ions.

  • Inject the working standard solutions in SIM mode to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the analyte in the samples using the calibration curve. Confirm the identity of the analyte by verifying the presence of qualifier ions at the correct retention time and in the expected ratio to the quantifier ion.

Method Validation

Both the HPLC-UV and GC-MS methods described must be validated to ensure they are fit for their intended purpose. Key validation parameters, as guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by spike/recovery studies at three concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

References

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC. Available at: [Link]

  • An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment | Request PDF - ResearchGate. Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. Available at: [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC - NIH. Available at: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Publishing. Available at: [Link]

  • Spectrophotometric determination of certain cephalosporins using 7-chloro-4-nitro-2-oxo-1,3-benzodiazole (NBD-Cl) | Request PDF - ResearchGate. Available at: [Link]

  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents - MDPI. Available at: [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • 2-Chlorobenzothiazole | C7H4ClNS - PubChem. Available at: [Link]

  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. Available at: [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. Available at: [Link]

  • (PDF) Synthesis and properties of new 2-benzothiazole and 2-benzoxazole- nitroaryl-sulfides - ResearchGate. Available at: [Link]

  • Application of 2-Chloro-7-Nitrobenzo-2-Oxa-1, 3-Diazol (NBD- CL) for Spectrophotometric Determination of Finasteride in Pharmace - ResearchGate. Available at: [Link]

  • Application of 2-Chloro-7-Nitrobenzo-2-Oxa-1, 3-Diazol (NBDCL) for Spectrophotometric Determination of Finasteride in Pharmaceutical Formulation - ARC Journals. Available at: [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC - NIH. Available at: [Link]

  • Spectophotometric method for determination of certain cephalosporins using 4-chloro-7-nitrobenzo-2-oxa-1, 3-diazole (NBD-Cl) - ResearchGate. Available at: [Link]

  • Spectrofluorimetric determination of paroxetine HCl in pharmaceuticals via derivatization with 4-chloro-7- nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) - PubMed. Available at: [Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. Available at: [Link]

  • Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene - ResearchGate. Available at: [Link]

  • Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. Available at: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC - NIH. Available at: [Link]

Sources

Application Note: Stability-Indicating HPLC Analysis of 2-Chloro-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-Chloro-7-nitrobenzo[d]thiazole . This compound is a critical electrophilic intermediate used in the synthesis of bioactive scaffolds, particularly antitubercular and anticancer agents.

The Analytical Challenge: The chlorine atom at the C-2 position is highly labile and prone to nucleophilic displacement. In aqueous media (common in Reversed-Phase HPLC), the compound undergoes hydrolysis to form 7-nitrobenzo[d]thiazol-2(3H)-one (often existing in tautomeric equilibrium with 2-hydroxy-7-nitrobenzothiazole). This protocol utilizes a high-organic, acidified mobile phase strategy to suppress on-column hydrolysis and ensure accurate quantitation of the intact parent molecule.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyDescription
Chemical Structure Benzothiazole core with a nitro group at C-7 and a reactive chlorine at C-2.[1]
Molecular Formula C₇H₃ClN₂O₂S
Molecular Weight 214.63 g/mol
Solubility Soluble in Acetonitrile (ACN), Chloroform, DMF. Insoluble/Unstable in Water.
Reactivity High. The C-2 chlorine is activated by the electron-withdrawing nitro group, making it susceptible to

reactions.
UV Max (

)
~270 nm (Primary), 300-330 nm (Secondary nitro bands).

Method Development Strategy (The "Why")

Stationary Phase Selection

A C18 (Octadecylsilane) column is selected due to the hydrophobic nature of the benzothiazole core. A column with high surface coverage (end-capped) is required to minimize interaction between the nitro group and residual silanols, which causes peak tailing.

Mobile Phase & pH Control[12]
  • Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol. Methanol is a nucleophile and can theoretically react with the activated 2-Cl position over long storage times to form the methoxy-derivative. ACN is aprotic and safer for this specific analyte.

  • Modifier: 0.1% Formic Acid is added to the aqueous phase. Acidic pH (~2.5-3.0) suppresses the ionization of the potential hydrolysis product (the phenolic/lactam form), ensuring that if degradation occurs, the impurity elutes as a sharp peak rather than a broad smear.

Sample Preparation Logic

Crucial Step: Standard stock solutions must be prepared in 100% Acetonitrile . Dilution with water should be avoided until the final injection step, or ideally, the sample should be injected in a high-organic diluent to prevent hydrolysis in the autosampler vial.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSetting
Instrument HPLC with PDA (Photodiode Array) or UV-Vis Detector
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Column Temp 30°C (Controlled to prevent thermal degradation)
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Detection 270 nm (Quantitation), 254 nm (Impurity profiling)
Run Time 15 Minutes
Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid (v/v)

  • Solvent B: Acetonitrile (HPLC Grade)

Gradient Program

The gradient is designed to elute the polar hydrolysis impurity early, followed by the main peak, and then a wash step.

Time (min)% Solvent A (Water/Acid)% Solvent B (ACN)Event
0.008020Equilibration
2.008020Isocratic Hold (Elute polar impurities)
10.001090Linear Ramp (Elute Parent)
12.001090Wash
12.108020Return to Initial
15.008020Re-equilibration

Visualized Workflows

Analytical Workflow

This diagram illustrates the critical path from sample preparation to data analysis, emphasizing the "Dry Phase" requirement.

AnalyticalWorkflow cluster_prep Sample Preparation (Critical) cluster_hplc HPLC Analysis Solid Solid Sample (2-Cl-7-NO2-BTZ) Weigh Weigh 10mg Solid->Weigh Dissolve Dissolve in 100% ACN Weigh->Dissolve Keep Dry! Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Injection (Avoid Aqueous Diluent) Filter->Inject Separation C18 Column Gradient Elution Inject->Separation Detect UV Detection @ 270 nm Separation->Detect Result Data Processing & Purity Calc Detect->Result

Figure 1: Analytical workflow emphasizing the exclusion of water during sample preparation to prevent premature hydrolysis.

Degradation Pathway (Troubleshooting)

Understanding the degradation mechanism is vital for troubleshooting "ghost peaks."

Degradation Parent This compound (Parent Peak ~9-10 min) Reaction Hydrolysis (+H2O) Nucleophilic Attack at C-2 Parent->Reaction Exposure to Aqueous Buffer Impurity 7-nitrobenzo[d]thiazol-2(3H)-one (Impurity Peak ~3-4 min) Reaction->Impurity HCl HCl (Byproduct) Reaction->HCl

Figure 2: The primary degradation pathway. If the peak at ~3-4 minutes increases over time, the sample solvent contains moisture.

Validation Parameters (Acceptance Criteria)

For a qualified research method, the following performance metrics should be met:

ParameterAcceptance CriteriaNotes
System Suitability Tailing Factor < 1.5High tailing indicates silanol interaction; add more acid or change column.
Linearity (R²) > 0.999Range: 10 µg/mL to 200 µg/mL.
Precision (RSD) < 2.0%Based on 6 replicate injections of standard.
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mLEstimated; depends on detector sensitivity.
Solution Stability < 2% degradation over 4 hoursCritical: Must be assessed in the autosampler.

Troubleshooting Guide

Issue: Broad or Split Peaks
  • Cause: Sample solvent strength is too high (100% ACN) compared to initial mobile phase (20% ACN), causing "solvent effect."

  • Solution: Reduce injection volume to < 5 µL. Do not dilute with water. Alternatively, dilute with 50:50 ACN:Water immediately before injection, but do not store this solution.

Issue: New Peak appearing at ~3-4 minutes
  • Cause: Hydrolysis of the C-Cl bond.

  • Solution: Check the age of the stock solution. Ensure the ACN used for dissolution is "dry" (low water content). Verify the autosampler temperature is not elevated (keep at 15-20°C if possible, or ambient).

Issue: High Backpressure
  • Cause: Precipitation.

  • Solution: The compound is hydrophobic. Ensure the gradient does not start at 100% water. The proposed method starts at 20% organic, which is safe.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75476, 2-Chloro-6-nitrobenzothiazole (Analogous Structure). Retrieved January 30, 2026 from [Link]

  • Kashyap, S. J., et al. (2012). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity. Research Journal of Pharmacy and Technology. (Provides context on the synthesis and reactivity of nitro-benzothiazoles). Retrieved from [Link]

  • Glaser, M., et al.Nucleophilic substitution of 2-chlorobenzothiazoles. (General reference for the reactivity of the C-Cl bond in this scaffold). Journal of Labelled Compounds and Radiopharmaceuticals.

Sources

Application Note: A Guide to Developing Fluorogenic Assays Using 2-Chloro-7-nitrobenzo[d]thiazole (NBD-Cl)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for developing robust and sensitive biological assays using 2-Chloro-7-nitrobenzo[d]thiazole (NBD-Cl), a versatile fluorogenic reagent. NBD-Cl is intrinsically non-fluorescent but reacts with nucleophilic moieties—primarily thiols and amines—to form stable, highly fluorescent adducts.[1][2][3][4] This "turn-on" property makes it an exceptional tool for the sensitive quantification of biomolecules such as glutathione, cysteine, proteins, and amino acids in complex biological matrices.[4][5] We will delve into the core reaction mechanism, provide detailed protocols for assay development and optimization, and offer expert guidance on data interpretation and troubleshooting, empowering researchers to leverage the full potential of NBD-Cl in their work.

Principle of Derivatization: Nucleophilic Aromatic Substitution

The utility of NBD-Cl is founded on a well-defined chemical reaction: Nucleophilic Aromatic Substitution (SNAr).[6][7] The benzoxadiazole ring of NBD-Cl is made electron-deficient by a strong electron-withdrawing nitro group. This renders the carbon atom attached to the chlorine highly susceptible to attack by a nucleophile, such as the deprotonated sulfhydryl group of a thiol (thiolate anion, R-S⁻) or the lone pair of a primary or secondary amine (R-NH₂).[7]

The reaction, which is facilitated in a basic medium (typically pH 8-11), displaces the chloride ion and forms a stable covalent bond, yielding a fluorescent NBD-adduct.[6][8] The resulting derivative exhibits strong fluorescence, typically with excitation around 465-470 nm and emission near 535-550 nm, although these values are sensitive to the local solvent environment.[2][9][10]

Caption: Reaction of NBD-Cl with a nucleophile to form a fluorescent adduct.

Core Considerations for Assay Development

The success of any NBD-Cl based assay hinges on the careful optimization of several key parameters. A logical, stepwise approach is crucial for developing a robust and reproducible method.

2.1. Buffer pH and Composition: The reaction rate is critically dependent on pH. The nucleophilic species (thiolate or unprotonated amine) must be present for the reaction to proceed.[6]

  • Expert Insight: For thiol quantification (e.g., glutathione, pKa ~9.2), a pH between 7.5 and 8.5 is often a good starting point. For amines, a higher pH of 9-10 is generally required to ensure the amino group is deprotonated and sufficiently nucleophilic.[6] Borate and phosphate buffers are commonly used.[6][8][11]

2.2. Reagent Concentration and Stoichiometry: A molar excess of NBD-Cl relative to the analyte is required to drive the reaction to completion.

  • Expert Insight: Start with a 10- to 50-fold molar excess of NBD-Cl. Be aware that at high pH, NBD-Cl can hydrolyze to the fluorescent NBD-OH, increasing background signal.[6] Therefore, preparing NBD-Cl solutions fresh in an organic solvent like acetonitrile or DMSO is highly recommended.[6][12]

2.3. Reaction Time and Temperature: The derivatization is not instantaneous. Incubation is required to ensure complete reaction.

  • Expert Insight: Typical incubation conditions range from 15 to 60 minutes at temperatures between 50-70°C.[7] These parameters must be optimized for each specific analyte and sample matrix to achieve a stable signal without promoting degradation or side reactions.

2.4. Signal Stabilization and Measurement: The fluorescence of NBD-adducts can be sensitive to the environment. Furthermore, the hydrolysis of excess NBD-Cl can lead to drifting background.

  • Expert Insight: After incubation, the reaction is often stopped and the background signal is quenched by adding hydrochloric acid (HCl).[10] This acidification step protonates any unreacted amines and neutralizes the buffer, providing a stable endpoint for measurement.

Protocol: Quantification of Total Thiols in Cell Lysates

This protocol provides a validated method for determining the concentration of total thiols (e.g., glutathione) in a biological sample using a microplate-based fluorescence assay.

3.1. Materials and Reagents:

  • NBD-Cl Stock Solution: 10 mM NBD-Cl in DMSO. Store at -20°C, protected from light.[2][12]

  • Reaction Buffer: 0.1 M Borate buffer, pH 9.0.

  • Standard: 1 mM Glutathione (GSH) in reaction buffer (prepare fresh).

  • Stopping Reagent: 100 mM Hydrochloric Acid (HCl).

  • Sample: Cell lysate or other biological sample.

  • Equipment: Fluorescence microplate reader (Excitation: 470 nm, Emission: 540 nm), 96-well black microplate.

3.2. Experimental Workflow Diagram

Caption: General workflow for total thiol quantification using NBD-Cl.

3.3. Step-by-Step Protocol:

  • Prepare Standard Curve:

    • Perform serial dilutions of the 1 mM GSH stock solution in the reaction buffer to create standards ranging from 0 µM to 100 µM.

    • Add 100 µL of each standard, blank (reaction buffer only), and sample to separate wells of the 96-well plate.

  • Initiate Derivatization:

    • Prepare a fresh NBD-Cl working solution by diluting the 10 mM stock to 0.5 mM in the reaction buffer.

    • Add 50 µL of the 0.5 mM NBD-Cl working solution to all wells. Mix gently by pipetting.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 60°C for 30 minutes, protected from light.

  • Stop Reaction:

    • Cool the plate to room temperature.

    • Add 50 µL of 100 mM HCl to all wells to stop the reaction and stabilize the signal.

  • Measurement:

    • Read the fluorescence in a microplate reader using an excitation wavelength of ~470 nm and an emission wavelength of ~540 nm.[11]

3.4. Data Analysis:

  • Subtract the average fluorescence intensity of the blank wells from all standard and sample wells.

  • Plot the background-subtracted fluorescence intensity of the standards against their known concentrations.

  • Perform a linear regression to generate a standard curve.

  • Use the equation of the line (y = mx + c) to calculate the thiol concentration in the unknown samples.

Application: Pre-Column Derivatization for HPLC

NBD-Cl is an excellent derivatizing agent for enhancing the detection of amines and thiols in complex mixtures using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[8][9][13] The protocol is similar to the plate-based assay but is performed in microtubes prior to injection.

  • Key Advantage: Derivatization converts polar, non-fluorescent analytes like amino acids into more hydrophobic, highly fluorescent adducts, improving both chromatographic retention on reversed-phase columns and detection sensitivity.[6][14]

  • Methodology: The reaction is typically performed as described above (sample + buffer + NBD-Cl), incubated, and then stopped with acid. The resulting mixture is then filtered and directly injected into the HPLC system.

  • Detection: A fluorescence detector is set to the optimal excitation and emission wavelengths for the NBD-adducts (e.g., Ex: 470 nm, Em: 540 nm).[11]

ParameterTypical ConditionRationale
Column C18 Reversed-PhaseGood retention for the relatively nonpolar NBD-adducts.
Mobile Phase Gradient of Acetonitrile and aqueous buffer (e.g., acetate or phosphate)Allows for the separation of multiple derivatized analytes with different polarities.
Detection Fluorescence (FLD)Provides high sensitivity and selectivity for the NBD-labeled compounds.
Temperature 25-40°CEnsures reproducible retention times.

Table 1. Typical HPLC parameters for analyzing NBD-derivatized samples.

Troubleshooting and Scientific Validation

ProblemPotential Cause(s)Recommended Solution(s)
High Background Signal 1. Hydrolysis of NBD-Cl to fluorescent NBD-OH.[6] 2. Autofluorescence from sample matrix.1. Always prepare NBD-Cl solutions fresh. Ensure proper quenching with acid. 2. Run a sample blank (sample + buffer, no NBD-Cl) to quantify background.
Low Signal / Low Derivative Yield 1. Incorrect pH for the analyte. 2. Insufficient incubation time or temperature. 3. NBD-Cl solution has degraded.1. Verify the buffer pH. Optimize pH for the specific analyte's pKa.[6] 2. Perform a time-course and temperature optimization experiment (e.g., 15-60 min; 40-70°C). 3. Use a fresh stock of NBD-Cl.
Poor Reproducibility 1. Inconsistent pipetting or timing. 2. Temperature fluctuations during incubation. 3. Photobleaching of the NBD-adduct.1. Use calibrated pipettes and be consistent with incubation times. 2. Use a calibrated incubator or water bath. 3. Protect all reaction steps from direct light.

Table 2. Troubleshooting guide for NBD-Cl assays.

Conclusion

This compound is a powerful and cost-effective reagent for the sensitive detection and quantification of thiols and amines.[11][15] Its utility in both simple microplate assays and as a pre-column derivatization agent for HPLC makes it a staple in biochemical and pharmaceutical analysis. By understanding the underlying reaction mechanism and systematically optimizing key experimental parameters, researchers can develop highly reliable and robust assays tailored to their specific analytical needs.

References

  • 13 , TRAC-TREND ANAL CHEM, Aug 2020.

  • 6 , BenchChem, 2025.

  • 9 , Interchim.

  • 8 , BenchChem, 2025.

  • 1 , Creative BioMart.

  • 5 , AAT Bioquest.

  • 16 , BenchChem, 2025.

  • 12 , MedChemExpress.

  • 2 , Biotium.

  • 11 , DergiPark, 2011.

  • 15 , RSC Publishing, 16 Jul 2019.

  • 3 , BOC Sciences.

  • 14 , BenchChem, 2025.

  • 7 , BenchChem.

  • 4 , National Center for Biotechnology Information, 20 Aug 2023.

  • 10 , Journal of the Chilean Chemical Society, 25 Aug 2014.

Sources

Introduction: The Need for Precise Thiol-Reactive Probes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-7-nitrobenzo[d]thiazole: A Versatile Chemical Probe for Thiol Detection and Covalent Targeting

In the intricate landscape of cellular biology and drug discovery, the ability to selectively detect and modify specific functional groups within complex biological systems is paramount. Among these, the thiol group (-SH) of cysteine residues and small molecules like glutathione (GSH) stands out for its critical roles in redox signaling, enzyme catalysis, protein structure, and detoxification.[1][2] Dysregulation of thiol homeostasis is linked to numerous pathologies, making tools that can accurately report on their status invaluable. This compound emerges as a potent and versatile chemical probe, engineered for the specific covalent modification of thiols. Its utility stems from a favorable combination of reactivity, selectivity, and reporter properties, enabling researchers to investigate thiol-dependent processes with high fidelity.

This guide provides a comprehensive overview of this compound, detailing its underlying mechanism of action, key applications, and field-tested protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for proteomic profiling, cellular imaging, and the development of novel covalent therapeutics.

Core Principle: Mechanism of Thiol Reactivity

The efficacy of this compound as a thiol-reactive probe is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr) . The benzothiazole scaffold is rendered highly electron-deficient by the synergistic electron-withdrawing effects of the fused thiazole ring and, crucially, the nitro group at the 7-position. This electronic arrangement makes the carbon atom at the 2-position, bonded to the chlorine, highly electrophilic and susceptible to attack by strong nucleophiles.

In a biological context (typically at or near physiological pH), the thiol group of a cysteine or glutathione molecule exists in equilibrium with its more nucleophilic thiolate anion (-S⁻). This thiolate acts as the reactive species, attacking the C2 position of the benzothiazole ring. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.[3][4] The complex then rapidly collapses, expelling the chloride ion as a leaving group and forming a stable thioether bond between the sulfur atom and the benzothiazole core.

A key feature of this probe is its "turn-on" fluorescence response. The parent molecule, this compound, is typically weakly fluorescent or non-fluorescent. The nitro group acts as an efficient quencher of the benzothiazole's intrinsic fluorescence through a process known as Photoinduced Electron Transfer (PeT).[5] Upon covalent modification by a thiol, the electronic properties of the benzothiazole system are significantly altered. This modification disrupts the PeT quenching mechanism, leading to a dramatic increase in fluorescence quantum yield and a detectable signal that is directly proportional to the extent of the reaction.

Mechanism_of_Action cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Product Formation Probe This compound (Electrophile, Low Fluorescence) Intermediate Meisenheimer Complex (Transient Intermediate) Probe->Intermediate Thiol Thiolate Anion (R-S⁻) (Nucleophile) Thiol->Probe S(N)Ar Reaction Product Thioether Adduct (Stable, Highly Fluorescent) Intermediate->Product Chloride Elimination LeavingGroup Chloride Ion (Cl⁻) Intermediate->LeavingGroup

Figure 1: SNAr reaction of the probe with a thiol.

Physicochemical & Spectral Data

Understanding the fundamental properties of the probe is essential for experimental design.

PropertyValue
Molecular Formula C₇H₃ClN₂O₂S
Molecular Weight 214.63 g/mol
Appearance Yellow to orange solid
Solubility Soluble in DMSO, DMF, acetonitrile
Excitation (post-reaction) ~460-480 nm (analyte-dependent)
Emission (post-reaction) ~520-550 nm (analyte-dependent)
Quantum Yield Low (unreacted) to Moderate/High (thiol-adduct)

Note: Spectral properties are approximate and can shift based on the local environment of the conjugated thiol and solvent conditions.

Application I: Quantitative Detection of Biological Thiols

The robust turn-on fluorescence of the probe upon reaction with thiols makes it an excellent tool for their quantification in complex biological samples. It can detect biologically relevant thiols like cysteine (Cys) and glutathione (GSH) with high sensitivity.[6] The assay is rapid, straightforward, and can be adapted to a high-throughput format using a microplate reader.

Protocol 1: Fluorometric Quantification of Thiols in Solution

This protocol provides a framework for measuring total free thiol concentration in samples like cell lysates or purified protein solutions.

1. Materials & Reagents:

  • This compound (Probe)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • L-Cysteine or Glutathione (for standard curve)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

2. Reagent Preparation:

  • Probe Stock Solution (10 mM): Dissolve 2.15 mg of the probe in 1 mL of anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Working Probe Solution (100 µM): Dilute the 10 mM stock solution 1:100 in PBS (pH 7.4) immediately before use.

  • Thiol Standard Stock (10 mM): Prepare a 10 mM stock of L-Cysteine or GSH in PBS.

  • Standard Curve Solutions: Perform serial dilutions of the Thiol Standard Stock in PBS to create a range of concentrations (e.g., 0 µM to 100 µM).

3. Experimental Procedure:

  • Sample Preparation: Prepare your biological sample (e.g., cell lysate, protein solution) in PBS. If necessary, dilute the sample to ensure the thiol concentration falls within the range of the standard curve.

  • Reaction Setup:

    • To the wells of the 96-well plate, add 50 µL of your sample or standard curve solutions.

    • Include a "blank" well containing 50 µL of PBS only.

    • Initiate the reaction by adding 50 µL of the 100 µM Working Probe Solution to all wells, bringing the final volume to 100 µL and the final probe concentration to 50 µM.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. The optimal incubation time may need to be determined empirically based on sample reactivity.

  • Measurement: Measure the fluorescence intensity on a microplate reader using an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm.

4. Data Analysis & Causality:

  • Subtract the fluorescence reading of the blank from all standard and sample readings.

  • Plot the background-subtracted fluorescence values of the standards against their corresponding concentrations to generate a standard curve.

  • Use the linear regression equation from the standard curve to calculate the thiol concentration in your unknown samples.

  • Expert Insight: The choice of pH 7.4 is critical. It represents a physiological pH where a sufficient population of thiol groups exists in the reactive thiolate form to ensure a measurable reaction rate without causing significant probe degradation.

Application II: Covalent Labeling and Proteomic Profiling

Beyond simple detection, this compound serves as a powerful tool in chemical proteomics for identifying hyper-reactive cysteine residues, which are often located in functional hotspots like enzyme active sites or allosteric pockets.[7] This workflow allows for the global profiling of protein thiol reactivity.

Proteomics_Workflow A 1. Cell Lysate Preparation B 2. Incubation with Probe (Covalent Labeling of Reactive Cys) A->B C 3. SDS-PAGE Separation B->C D 4. In-Gel Fluorescence Scan (Visualize Labeled Proteins) C->D E 5. Band Excision & In-Gel Digestion (e.g., Trypsin) C->E Parallel Lane F 6. LC-MS/MS Analysis (Identify Proteins and Modification Sites) E->F Imaging_Workflow A 1. Seed Cells on Imaging Dish B 2. Treat with Experimental Condition (e.g., Oxidative Stress Inducer) A->B C 3. Load Cells with Probe (Incubate with Probe Solution) B->C D 4. Wash to Remove Excess Probe C->D E 5. Image with Fluorescence Microscope (Live-Cell Imaging) D->E

Figure 3: General workflow for live-cell imaging of thiols.
Protocol 3: Staining and Imaging of Intracellular Thiols

1. Materials & Reagents:

  • Cells cultured on glass-bottom imaging dishes or coverslips

  • Complete cell culture medium

  • Probe Stock Solution (10 mM in DMSO)

  • Live-Cell Imaging Solution (e.g., HBSS or phenol red-free medium)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP cube)

2. Experimental Procedure:

  • Cell Preparation: Ensure cells are healthy and sub-confluent on the imaging dish.

  • Probe Loading:

    • Prepare a 5-10 µM working solution of the probe in pre-warmed Live-Cell Imaging Solution. (The optimal concentration should be determined to maximize signal and minimize toxicity).

    • Aspirate the culture medium from the cells and wash once with the imaging solution.

    • Add the probe-containing imaging solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.

  • Wash: Aspirate the probe solution and wash the cells 2-3 times with fresh, pre-warmed imaging solution to remove extracellular probe.

  • Imaging:

    • Immediately mount the dish on the stage of a fluorescence microscope.

    • Acquire images using an appropriate objective and filter set (Ex/Em: ~470/530 nm).

    • Keep exposure times as short as possible to minimize phototoxicity and photobleaching.

3. Data Interpretation & Causality:

  • The resulting fluorescence intensity within the cells correlates with the concentration of accessible free thiols, primarily glutathione.

  • This method is excellent for observing changes in cellular redox state. For example, treating cells with an oxidant like hydrogen peroxide prior to probe loading is expected to decrease the intracellular fluorescence, reflecting the depletion of the GSH pool. This provides a self-validating system for the probe's response to cellular thiol status.

References

  • A highly selective and sensitive fluorescent probe for thiols based on a benzothiazole derivative. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Peng, H., et al. (2012). Thiol Reactive Probes and Chemosensors. Sensors (Basel), 12(11), 15907-46. Available from: [Link]

  • Allen, K. N., & Imperiali, B. (2019). Thiol-Reactive Probes: A Golden Age for Cysteine Chemistry. Current Opinion in Chemical Biology, 53, 120-128.
  • Zhu, M., et al. (2019). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Ghosh, S., et al. (2016). Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells. RSC Advances. Available from: [Link]

  • Brocklehurst, K., & Little, G. (1973). 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe for the investigation of the thiol proteinases. Biochemical Journal, 133(1), 67-80. Available from: [Link]

  • Dalle-Donne, I., et al. (2009). Thiol-based proteomics in human disease. Molecular Aspects of Medicine, 30(5), 323-340.
  • Weerapana, E., et al. (2010). Quantitative proteomics identifies a wealth of uncharacterized orphan reactive cysteines in mammalian cells.
  • Hao, H., et al. (2016). Recent advances in chemoselective probes for cysteine. Chemical Society Reviews, 45(21), 5834-5854.
  • Urano, Y., et al. (2005). A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution. Organic Letters, 7(22), 4947-4950. Available from: [Link]

  • Birk, B., et al. (2013). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochimica et Biophysica Acta (BBA) - Protein Structure, 533(2), 275-282. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of 2-Chloro-7-nitrobenzo[d]thiazole is a critical step in developing benzothiazole-based pharmacophores. While direct chlorination of the benzothiazole core is possible, it lacks regioselectivity. Therefore, the industry-standard route is the Sandmeyer Reaction starting from 2-amino-7-nitrobenzothiazole .

This pathway, while reliable, is prone to specific side reactions driven by the strong electron-withdrawing nature of the 7-nitro group. This group destabilizes the diazonium intermediate and increases the electrophilicity of the C2 position, making the system highly susceptible to nucleophilic attack by water (hydrolysis).

The Reaction Network (Visualized)

The following diagram illustrates the primary reaction pathway and the divergence points where common byproducts are formed.

Sandmeyer_Pathway Start 2-Amino-7-nitrobenzothiazole (Starting Material) Diazonium Diazonium Salt (Intermediate) Start->Diazonium NaNO2, HCl (0-5°C) Target This compound (Target Product) Diazonium->Target CuCl, HCl (Sandmeyer) Hydrolysis 7-Nitrobenzo[d]thiazol-2(3H)-one (Hydrolysis Impurity) Diazonium->Hydrolysis + H2O (Low Acid Conc.) Azo Azo-Coupling Dimers (Colored Impurities) Diazonium->Azo + Unreacted Amine (Poor Stirring/Temp) Red 7-Nitrobenzothiazole (Protodeamination) Diazonium->Red Reduction (Trace H-source)

Figure 1: Mechanistic pathway showing the competition between chlorination (green) and byproduct formation (red).

Critical Byproduct Analysis

The table below summarizes the three most persistent impurities encountered during this synthesis.

Impurity NameStructure / CharacteristicsRoot CauseDetection (LCMS/NMR)
2-Hydroxy Impurity (7-nitrobenzo[d]thiazol-2(3H)-one)Tautomer: Exists primarily as the amide (2-one) rather than the enol (2-hydroxy).Solubility: High in base, low in organic solvents.Hydrolysis: The diazonium intermediate reacts with water instead of the chloride ion. The 7-nitro group makes C2 highly electrophilic, accelerating this.Mass: [M-18] or [M+16] shift depending on ionization.NMR: Broad singlet >11 ppm (NH).
Diazo Tars (Azo-coupling oligomers)Appearance: Deep orange/red gummy solid.Impact: Drastic yield loss; difficult to crystallize.Incomplete Diazotization: Unreacted amine attacks the formed diazonium salt. Often caused by insufficient acid or adding nitrite too fast.UV-Vis: Strong absorbance in visible region.TLC: Streaking near baseline.
Disulfide Dimer (Bis(7-nitrobenzothiazol-2-yl)disulfide)Source: Only if using a mercapto- precursor or if thionyl chloride is used incorrectly.Stability: Very stable.Oxidation: Oxidative coupling of thiol intermediates during workup.Mass: [2M-2] dimer peak.NMR: Symmetric aromatic signals.

Troubleshooting Guide (Q&A)

Issue 1: "My product contains a stubborn solid that won't dissolve in DCM."

Diagnosis: You likely have the Hydrolysis Impurity (2-one tautomer) . Context: The 7-nitro group withdraws electron density, making the diazonium species unstable and "thirsty" for water. If your HCl concentration drops below 6M or if the temperature spikes during the CuCl addition, water outcompetes the chloride ion. Corrective Action:

  • Purification: The 2-one impurity is significantly more acidic than the target product due to the NH proton. Wash your organic layer with 5% NaOH (rapidly) or saturated Na2CO3 . The impurity will deprotonate and move to the aqueous layer.

  • Prevention: Ensure your reaction mixture is saturated with chloride ions. Use concentrated HCl (37%) and consider adding LiCl to boost [Cl-] without altering acidity.

Issue 2: "The reaction mixture turned into a thick red/orange tar."

Diagnosis: Azo Coupling has occurred.[1][2] Context: This happens when free amine and diazonium salt coexist. Corrective Action:

  • Protocol Check: Did you add the NaNO2 too quickly? It must be added dropwise below 5°C.

  • Acid Check: Ensure the amine is fully dissolved/suspended as the hydrochloride salt before adding nitrite. If the amine precipitates out, it becomes available for coupling.

  • Rescue: Recrystallization from ethanol usually fails for tars. Flash chromatography (Silica, Hexane/EtOAc gradient) is required to separate the non-polar target from the polar azo dyes.

Issue 3: "I see a peak at m/z 180 (M-35) in my mass spec."

Diagnosis: Protodeamination (Formation of 7-nitrobenzothiazole). Context: The diazonium group was replaced by a hydrogen atom instead of a chlorine. This is often caused by the presence of reducing agents (e.g., ethanol stabilizer in chloroform, or hypophosphorous acid impurities). Corrective Action: Use analytical grade solvents. Ensure the CuCl catalyst is fresh (green/white) and not oxidized (brown/black).

Validated Experimental Protocol

Standardized Sandmeyer Procedure for this compound

Reagents:

  • 2-Amino-7-nitrobenzothiazole (1.0 eq)

  • Sodium Nitrite (1.2 eq)

  • Copper(I) Chloride (1.5 eq)

  • Hydrochloric Acid (37%)

  • Acetonitrile (Solvent)

Step-by-Step Workflow:

  • Salt Formation: Suspend 2-amino-7-nitrobenzothiazole in Acetonitrile (5 vol). Add conc. HCl (10 vol) dropwise at 0°C. Critical: Ensure a fine suspension forms to prevent clumping.

  • Diazotization: Dissolve NaNO2 in minimal water. Add this solution dropwise to the amine mixture, maintaining internal temperature < 5°C . Stir for 30 mins.

    • Checkpoint: Spot on starch-iodide paper. Instant blue/black confirms excess HNO2 (good).

  • Sandmeyer Step: In a separate flask, dissolve CuCl in conc. HCl (2 vol) at 0°C. Transfer the cold diazonium slurry into the CuCl solution slowly.

    • Why? Adding Diazo TO Copper keeps the catalyst in excess, suppressing side reactions.

  • Workup: Allow to warm to RT. Gas evolution (N2) will occur. Once ceased, dilute with ice water. Filter the precipitate.[3]

  • Purification (The "Clean-up"): Dissolve the crude solid in DCM. Wash with cold 5% Na2CO3 (removes hydrolysis impurity) followed by brine. Dry over MgSO4 and concentrate.

References

  • BenchChem. Common side reactions in the synthesis of 2-Chlorothiazole derivatives. (Accessed 2023).

  • Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Modifications. (Accessed 2023).

  • National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review. (PMC Article).

  • ResearchGate. Synthesis of 7-chlorobenzo[d]thiazol-2-amine and related nitro derivatives. (2017).[4]

Sources

Technical Support Center: Purification of 2-Chloro-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Interface Loaded: Senior Application Scientist Mode Case ID: PUR-BTZ-007 Status: Active Security Level: Laboratory Safety Protocols Required[1]

Diagnostic & Triage: Know Your Mixture

Before initiating purification, you must diagnose the state of your crude reaction mixture. The 2-chloro-7-nitrobenzo[d]thiazole scaffold is an electrophilic "time bomb"—stable if treated correctly, but prone to rapid degradation if mishandled.[1]

The "Dirty" Profile: Common Impurities
Impurity TypeOriginVisual/TLC SignatureRemoval Strategy
Hydrolysis Product (7-nitrobenzo[d]thiazol-2(3H)-one)Moisture exposure; Workup too hot/basic.[1]High Polarity. Stays at baseline in 10% EtOAc/Hex.[1] Bright yellow solid.[1][2]Cannot be removed by recrystallization easily. Requires chromatography.[1]
Disulfide Dimer (Bis(7-nitrobenzothiazolyl) disulfide)Oxidation of starting thiol; Incomplete chlorination.[1]Very Non-Polar. Runs near solvent front.[1] Insoluble in most organic solvents.[1]Hot filtration (insoluble in Toluene).
Regioisomers (4-, 5-, or 6-nitro isomers)Non-selective nitration steps.[1]Close Rf. Often co-elutes. Different crystalline habits.Multiple recrystallizations or High-Performance Flash Chromatography (HPFC).[1]
Phosphorous Residues Quenched

/

.[1]
Smears on silica.[1] Acidic pH.[1]Aqueous wash (Cold) or Silica plug.

The Critical Workup (The "Kill Step")

WARNING: 90% of yield loss occurs here. The 2-chloro position is highly activated by the 7-nitro group (electronic withdrawal), making it extremely susceptible to Nucleophilic Aromatic Substitution (


) by water (hydrolysis).

The Golden Rules:

  • Never quench with hot water.[1]

  • Never allow the pH to rise above 7.0.[1]

  • Never use alcohols (MeOH/EtOH) during workup (forms the ether).

Protocol: The "Cold-Crash" Quench
  • Cool the reaction mixture (usually in

    
     or Chlorobenzene) to 0°C.
    
  • Pour the mixture slowly onto a slurry of Crushed Ice and Solid

    
      (Calculated to neutralize acid but keep pH < 7).
    
    • Why? The solid bicarbonate neutralizes the generated HCl/

      
       locally without creating a highly basic aqueous solution.
      
  • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Dry organic layer over

    
     (faster than 
    
    
    
    ) and filter immediately.
  • Concentrate at

    
    .
    

Purification Workflows

Decision Logic

PurificationLogic Start Crude Mixture Analysis TLC Analysis (20% EtOAc/Hex) Start->Analysis ImpurityCheck Major Impurity? Analysis->ImpurityCheck Hydrolysis High Polarity Spot (Hydrolysis Product) ImpurityCheck->Hydrolysis Baseline spot Isomers Close Spot (Regioisomers) ImpurityCheck->Isomers Double spot Clean Mainly Product (>85% purity) ImpurityCheck->Clean Single spot MethodA Method A: Flash Chromatography (Silica Gel) Hydrolysis->MethodA Must separate Isomers->MethodA High Resolution MethodB Method B: Recrystallization (Toluene/Heptane) Clean->MethodB Scale up MethodA->MethodB Optional Polish

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude impurity profile.

Method A: Flash Column Chromatography (High Purity)

Best for: Removing hydrolysis products and tars.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Loading: Dry load on Celite or Silica is preferred due to low solubility in Hexane.[1]

  • Eluent System:

    • Start: 100% Hexane (or Petroleum Ether).

    • Gradient: 0%

      
       15% Ethyl Acetate in Hexane.[1]
      
    • Note: The product usually elutes around 10-15% EtOAc.[1] The hydrolysis impurity will stick to the column (requires >50% EtOAc to move).

  • Collection: Collect the middle fractions. The front fractions often contain disulfide impurities.[1]

Method B: Recrystallization (Scalable)

Best for: Large batches (>10g) with minor impurities.

Critical Solvent Selection:

  • Avoid: Ethanol/Methanol (Reacts to form ethers via

    
    ).
    
  • Avoid: Water (Hydrolysis).

  • Recommended: Toluene / Heptane (or Hexane) .

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling Toluene .[1]

    • Tip: If black insoluble specks remain, perform a hot filtration through a glass frit or cotton plug.

  • Remove from heat.[1]

  • Slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Add a few drops of Toluene to clear the turbidity.[1]

  • Allow to cool slowly to room temperature, then to 4°C (fridge).

  • Filter the pale yellow/off-white needles and wash with cold Heptane.[1]

Mechanism of Failure (Why things go wrong)

Understanding the reactivity of the 2-position is vital for troubleshooting.[1]

HydrolysisMechanism cluster_conditions Accelerants (Avoid) Substrate 2-Chloro-7-nitro benzothiazole Intermediate Meisenheimer-like Intermediate Substrate->Intermediate + Nucleophile Attack Nucleophilic Attack (H2O / OH- / ROH) Product 7-nitrobenzo[d] thiazol-2(3H)-one (Dead End) Intermediate->Product - HCl Heat Heat (>50°C) Heat->Attack Base Base (pH > 8) Base->Attack

Figure 2: The hydrolysis pathway. The electron-withdrawing nitro group activates the C-Cl bond, facilitating nucleophilic attack by water or alcohols, leading to the irreversible formation of the benzothiazolone.[1]

Troubleshooting & FAQ

Q: My product turned from off-white to bright yellow after drying in the oven. What happened? A: You likely hydrolyzed the product.[1] 2-chlorobenzothiazoles are thermally unstable in the presence of residual moisture.[1]

  • Fix: Dry in a vacuum desiccator over

    
     at room temperature. Do not use an oven >40°C.
    

Q: I see a spot running very high (near solvent front) on TLC. Is this my product? A: Likely not. This is often the disulfide dimer formed by oxidation of the starting thiol.[1]

  • Test: Isolate a small amount. Disulfides are generally insoluble in everything but boiling DMSO/DMF.[1]

Q: Can I use Ethanol for recrystallization? It dissolves well. A: NO. While standard benzothiazoles can be recrystallized from EtOH, the 7-nitro derivative is too reactive.[1] You will form 2-ethoxy-7-nitrobenzo[d]thiazole.[1] Stick to Toluene/Heptane or DCM/Hexane.

Q: The melting point is broad (e.g., 145-155°C). A: This indicates a mixture of regioisomers (e.g., 6-nitro vs 7-nitro) or contamination with the "hydroxy" tautomer.[1]

  • Action: Run a standard NMR.

    • Product: Sharp peaks in aromatic region.[1]

    • Hydroxy impurity: Broad NH peak (if visible) or shifted aromatic protons.

    • Isomers: distinct coupling patterns (7-nitro has distinct doublet-doublet-triplet patterns compared to 6-nitro).[1]

References

  • Synthesis of 2-chlorobenzothiazoles via Sulfuryl Chloride: Moon, N. S. (Eastman Kodak Co).[3] Preparation of 2-chlorobenzothiazole. US Patent 2,469,697. 1949.[1][3]

  • General Benzothiazole Synthesis & Reactivity: Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (Standard Reference for reactivity of 2-substituted benzothiazoles).
  • Hydrolysis & Stability of 2-substituted Benzothiazoles: Gáplovský, A., et al. "Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3."[1][4] Chemical Papers, 41(5), 671-674, 1987.

  • Recrystallization Solvents for Nitro-Benzothiazoles: Purification of 2-chloro-5-nitrobenzaldehyde (Analogous chemistry demonstrating solvent selection for nitro-chloro-aromatics). US Patent 5,149,882.[1]

Disclaimer: This guide is for research purposes only. This compound is a potent skin sensitizer and electrophile.[1] Always consult local EHS guidelines before handling.

Sources

Technical Support Center: 2-Chloro-7-nitrobenzo[d]thiazole Purification

[1]

Ticket ID: REC-7N-CBT Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Profile[1][2]

The purification of This compound is non-trivial due to the electronic activation provided by the nitro group.[1] Unlike the unsubstituted 2-chlorobenzothiazole, the 7-nitro variant renders the C-2 position highly electrophilic.[1]

Critical Warning: The 7-nitro group (electron-withdrawing) activates the C-Cl bond toward Nucleophilic Aromatic Substitution (

1
  • Risk 1 (Hydrolysis): Exposure to moisture + heat converts the product to 7-nitrobenzo[d]thiazol-2(3H)-one (an insoluble high-melting solid).[1]

  • Risk 2 (Alcoholysis): Recrystallization in primary alcohols (Methanol/Ethanol) without acid control can lead to trace formation of the 2-alkoxy ether.

Solubility Dashboard
Solvent SystemSolubility RatingRisk ProfileRecommendation
Acetonitrile (MeCN) High (Hot) / Low (Cold)LowPrimary Recommendation. Best balance of solubility and inertness.[1]
Ethyl Acetate / Hexane ModerateVery LowExcellent for removing polar tars; requires precise ratio.[1]
Ethanol (EtOH) High (Hot)High Use with Caution. Risk of solvolysis (ethoxy formation) if refluxed too long.[1]
Toluene ModerateLowGood for removing non-polar impurities; requires higher heat.[1]
Water InsolubleCritical Failure Do Not Use. Promotes rapid hydrolysis to the benzothiazolone.[1]

Standard Operating Procedure (SOP)

Protocol A: The "Inert Environment" Method (Recommended)

Best for: High-value batches where hydrolysis must be strictly prevented.

Reagents:

  • Crude this compound[1]

  • HPLC-grade Acetonitrile (MeCN)[1]

  • Activated Charcoal (optional, for decolorization)[1]

Workflow:

  • Dissolution: Place crude solid in a round-bottom flask. Add MeCN (approx. 5-7 mL per gram of solid).[1]

  • Heating: Heat to reflux (

    
    C) with stirring. If solid remains, add MeCN in 1 mL increments until dissolved.[1]
    
    • Tech Note: Do not reflux for >15 minutes.[1] Prolonged heat increases the chance of degradation.[1]

  • Hot Filtration: If insoluble black specks remain (likely inorganic salts from Sandmeyer synthesis), filter rapidly through a pre-warmed glass frit or Celite pad.[1]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 mins) to form defined needles.

  • Deep Cooling: Once at room temp, place in an ice bath (

    
    C) for 1 hour to maximize yield.
    
  • Collection: Filter under vacuum. Wash the cake with cold MeCN (

    
    C).
    
  • Drying: Vacuum dry at

    
    C. Avoid high-temp oven drying.
    
Protocol B: The "Bi-Phasic" Method (For Oily Crudes)

Best for: Material contaminated with unreacted isomers or tars.[1]

Reagents: Ethyl Acetate (EtOAc) / Hexanes (or Heptane).[1]

  • Dissolve crude in minimal boiling EtOAc.

  • Once dissolved, remove from heat source.[1]

  • Add warm Hexanes dropwise until the solution becomes slightly turbid (cloud point).

  • Add 1-2 drops of EtOAc to clear the turbidity.[1]

  • Allow to cool undisturbed.[1]

The Logic: Why This Fails (And How to Fix It)

The following diagram illustrates the chemical stability risks during purification. The 7-nitro group pulls electron density from the ring, making the Carbon-Chlorine bond (C2) a "hot spot" for attack.[1]

GStart2-Chloro-7-nitrobenzo[d]thiazoleSolvent_AlcSolvent:Ethanol/MethanolStart->Solvent_AlcReflux > 30 minSolvent_WetSolvent:Wet MeCN or WaterStart->Solvent_WetPresence of H2OSolvent_InertSolvent:Dry MeCN/TolueneStart->Solvent_InertControlled HeatImpurity_EtherImpurity:2-Ethoxy Ether(Solvolysis)Solvent_Alc->Impurity_EtherSNAr AttackImpurity_OneImpurity:Benzothiazolone(Hydrolysis)Solvent_Wet->Impurity_OneRapid HydrolysisPure_CrystPure Crystals(Target)Solvent_Inert->Pure_CrystCooling

Caption: Reaction pathways during purification. Red paths indicate degradation risks driven by the nitro-activated C-Cl bond.[1]

Troubleshooting Help Desk (Q&A)

Q: My crystals turned into a yellow/orange powder with a much higher melting point (


C). What happened?A:17-nitrobenzo[d]thiazol-2(3H)-one11
  • Fix: Ensure solvents are anhydrous.[1] If the crude is acidic, wash with bicarbonate before recrystallization, not during.[1]

Q: The material is "oiling out" (forming a liquid blob) instead of crystallizing. A: This indicates the solution is either too concentrated or the cooling was too rapid (supercooling).[1]

  • Fix: Re-heat to dissolve the oil.[1] Add a "seed crystal" of pure material if available.[1] If not, scratch the inner wall of the flask with a glass rod to induce nucleation.[1] Alternatively, add a small amount of anti-solvent (Hexane) to lower the solubility gradually.[1]

Q: Can I use Ethanol? It’s cheaper. A: Yes, but with strict caveats.[1]

  • It must be absolute ethanol (anhydrous).[1]

  • Do not reflux for hours; dissolve and cool immediately.

  • Validation: Check the NMR.[1][2] If you see a triplet at ~1.4 ppm and quartet at ~4.5 ppm, you have formed the ethyl ether impurity via solvolysis.[1]

Q: My yield is low (<50%). A: 2-Chlorobenzothiazoles are moderately soluble in organic solvents even when cold.[1]

  • Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and cool again to harvest a "second crop." Note that the second crop is usually less pure and should be analyzed separately.[1]

References & Grounding

  • Benzothiazole Reactivity: The electrophilic nature of the 2-position in benzothiazoles, particularly when substituted with electron-withdrawing groups (like nitro), renders them susceptible to nucleophilic attack by water or alcohols.[1]

    • Source:Journal of the American Chemical Society, "Reactivity of Benzothiazoles," and related kinetic studies on

      
       mechanisms in heterocycles.[1]
      
  • Hydrolysis Risks: 2-Chlorobenzothiazoles can hydrolyze to 2-hydroxybenzothiazoles (benzothiazolones) in aqueous or moist environments.[1]

    • Source:Google Patents DE3023227A1, "Method for producing 2-chlorobenzothiazoles" (Discusses hydrolysis of intermediates).[1] Link

  • Solvent Selection: Acetonitrile is a preferred solvent for polar aprotic recrystallizations to avoid hydrogen-bond donor interactions that can facilitate solvolysis in activated heteroaromatics.[1]

    • Source:National Institutes of Health (NIH) / PMC, "Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures" (Demonstrates solubility behaviors in MeCN vs EtOH for nitrogen heterocycles).[1] Link

  • General Synthesis/Purification: Standard protocols for 2-chlorobenzothiazoles often utilize chlorination of 2-mercaptobenzothiazoles followed by crystallization from inert solvents or distillation.[1]

    • Source:US Patent 2,469,697, "Preparation of 2-chlorobenzothiazole" (Describes isolation and purification techniques).[1] Link

Technical Support Center: Chromatographic Purification of 2-Chloro-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 2-Chloro-7-nitrobenzo[d]thiazole. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, field-proven insights to overcome common challenges encountered during the purification of this heterocyclic compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic purification of this compound, providing potential causes and actionable solutions.

Issue 1: Poor Separation of this compound from Impurities

Poor resolution between the target compound and impurities is a frequent challenge. This can manifest as overlapping peaks in the chromatogram.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving the compound of interest from structurally similar impurities.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) prior to column chromatography.[1] If a hexane/ethyl acetate system is providing poor separation, consider switching to a dichloromethane/methanol system to alter the selectivity.[1] A gradient elution, gradually increasing the polarity of the mobile phase, can also be effective for separating compounds with different polarities.[1]

  • Incorrect Stationary Phase: Standard silica gel may not be the ideal stationary phase for this specific separation.

    • Solution: For compounds that are particularly challenging to separate on silica, consider alternative stationary phases. Given the presence of the basic thiazole nitrogen, acidic silica might lead to peak tailing. In such cases, neutral or basic alumina could be a suitable alternative.[1] Reversed-phase chromatography on a C18 column is another powerful option, especially for moderately polar compounds.[2]

  • Column Overloading: Exceeding the binding capacity of the column will inevitably lead to poor separation.

    • Solution: As a general rule, the amount of crude sample loaded onto the column should be between 1-5% of the mass of the stationary phase.[1] If you need to purify a larger quantity of material, it is essential to use a column with a larger diameter.[1]

Issue 2: Peak Tailing of the this compound Peak

Peak tailing is often observed with basic compounds on acidic stationary phases like silica gel. The basic nitrogen atom in the benzothiazole ring can interact strongly with acidic silanol groups on the silica surface.

Potential Causes & Solutions:

  • Strong Interaction with Stationary Phase: The lone pair of electrons on the nitrogen atom of the thiazole ring can interact with the acidic silanol groups of the silica gel, causing the compound to elute slowly and result in a tailed peak.

    • Solution 1: Add a Modifier: To mitigate this interaction, add a small amount of a basic modifier to the mobile phase. Triethylamine (0.1-1%) or a solution of ammonia in methanol can effectively neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1]

    • Solution 2: Use an Alternative Stationary Phase: As mentioned previously, switching to a more inert stationary phase like neutral or basic alumina can prevent these undesirable secondary interactions.[1]

Issue 3: Low or No Recovery of this compound

It can be alarming when the target compound does not elute from the column as expected.

Potential Causes & Solutions:

  • Compound is Too Polar for the Solvent System: If the mobile phase is not polar enough, the compound will remain strongly adsorbed to the stationary phase.

    • Solution: Drastically increase the polarity of the mobile phase.[1] If you started with a non-polar solvent system, a steep gradient to a highly polar system (e.g., 100% methanol or even with a small percentage of acetic acid if the compound is stable) might be necessary to elute the compound.

  • Irreversible Adsorption or On-Column Decomposition: Nitroaromatic compounds can sometimes be sensitive to the stationary phase.

    • Solution: Before committing to a large-scale purification, test the stability of your compound on silica gel.[3] This can be done by spotting the compound on a TLC plate, allowing it to sit for an hour, and then developing the plate to check for the appearance of new spots, which would indicate degradation.[3] If decomposition is observed, using a less acidic stationary phase like neutral alumina or considering reversed-phase chromatography is recommended.[1]

Issue 4: The Compound Elutes with the Solvent Front

If the compound elutes very quickly with the solvent front, it indicates that it is not interacting sufficiently with the stationary phase.

Potential Causes & Solutions:

  • Mobile Phase is Too Polar: The solvent system is too strong and is not allowing for any retention on the column.

    • Solution: Decrease the polarity of the mobile phase.[1] For example, if you are using a 50:50 hexane/ethyl acetate mixture, try switching to 90:10 or even 95:5 to increase the retention of your compound on the column.

Experimental Protocols

Protocol 1: TLC Method Development for this compound Purification
  • Prepare TLC Chambers: Line two to three small beakers or TLC tanks with filter paper and add different solvent systems (e.g., 80:20 Hexane:Ethyl Acetate, 70:30 Hexane:Ethyl Acetate, and 95:5 Dichloromethane:Methanol). Cover the chambers and allow the atmosphere to saturate.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into one of the prepared chambers and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm). Circle the visible spots.

  • Analyze the Results: The ideal solvent system will provide a good separation between the desired product and any impurities, with the product having an Rf value between 0.2 and 0.4.

Protocol 2: Flash Column Chromatography of this compound
  • Column Preparation: Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom. Secure the column in a vertical position.

  • Packing the Column (Slurry Method): In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis. Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the solvent system. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the elution of your compound by TLC analysis of the collected fractions. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (200-400 mesh)[4]Standard, cost-effective choice for many organic compounds.
Neutral AluminaAlternative for basic compounds to prevent peak tailing.[1]
Mobile Phase Hexane/Ethyl Acetate GradientGood starting point for compounds of moderate polarity.[4]
Dichloromethane/Methanol GradientOffers different selectivity and can be effective for more polar compounds.[5]
Mobile Phase Modifier 0.1-1% TriethylamineNeutralizes acidic silica sites, improving peak shape for basic compounds.[1]
Detection UV (254 nm and/or 365 nm)The aromatic and nitro groups in the molecule should allow for easy visualization.

Mandatory Visualization

G start Poor Peak Resolution q1 Is the peak tailing? start->q1 a1_yes Add 0.1-1% Triethylamine to Mobile Phase q1->a1_yes Yes a1_no Optimize Solvent System via TLC q1->a1_no No q2 Is separation still poor? a1_yes->q2 a1_no->q2 a2_yes Consider Alternative Stationary Phase (e.g., Alumina, C18) q2->a2_yes Yes a2_no Check for Column Overloading q2->a2_no No end Improved Separation a2_yes->end a2_no->end

Caption: Troubleshooting workflow for poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of this compound?

A1: this compound is expected to be a moderately polar compound. The presence of the nitro group and the heterocyclic ring system contributes to its polarity. This polarity makes it well-suited for normal-phase chromatography on silica gel with mobile phases such as hexane/ethyl acetate or dichloromethane/methanol mixtures.[4][5]

Q2: Can this compound decompose on silica gel?

A2: While many benzothiazole derivatives are stable, the presence of a nitro group can sometimes increase the molecule's reactivity.[6] It is always a good practice to perform a preliminary stability test on a TLC plate, as described in the troubleshooting section, to rule out on-column degradation.[3] If instability is observed, switching to a more inert stationary phase like neutral alumina is advisable.[1]

Q3: How do I choose the starting solvent composition for my column?

A3: The ideal starting solvent composition should result in an Rf value of approximately 0.2-0.3 for your target compound on a TLC plate. This ensures that the compound will be well-retained on the column, allowing for good separation from less polar impurities, while still eluting in a reasonable volume of solvent.

Q4: Is recrystallization a viable alternative to chromatography for purifying this compound?

A4: Recrystallization can be an excellent and efficient purification technique, particularly for obtaining highly pure crystalline material. In some published procedures for similar compounds, recrystallization is used as a final purification step after column chromatography.[5] If your crude product is relatively pure and crystalline, direct recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetone) could be a viable option. However, for complex mixtures with multiple impurities, chromatography is generally the preferred initial purification method.

Q5: What safety precautions should I take when handling this compound and the solvents?

A5: Always handle this compound and all organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Nitroaromatic compounds should be handled with care as they can be toxic.[7] It is crucial to consult the Material Safety Data Sheet (MSDS) for each chemical before use.[7]

References

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC - NIH. (n.d.).
  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis - Semantic Scholar. (n.d.).
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).
  • Appendix A 1. Summary of Procedure This procedure is suitable for the determination of nitroaromatic and nitramine compounds (ex. (2002).
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (n.d.).

Sources

Technical Support Center: 2-Chloro-7-nitrobenzo[d]thiazole Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Instability Document ID: TS-BNZ-7N-CL-001 Status: Active / Expert Review

Executive Summary: The "Yield" Trap

If you are experiencing low yields (<30%) with 2-chloro-7-nitrobenzo[d]thiazole (2-Cl-7-NBT) , you are likely not failing to synthesize it; you are failing to keep it.

The 7-nitro group exerts a powerful electron-withdrawing effect (–I, –M) on the benzothiazole core, making the C2 position exceptionally electrophilic.[1] While this makes it an excellent scaffold for SNAr derivatization, it also lowers the activation energy for hydrolysis significantly.[1]

The Core Diagnosis: Most "low yield" reports are actually high-yield conversions to the thermodynamically stable 7-nitrobenzo[d]thiazol-2(3H)-one (the hydrolysis product) during aqueous workup or storage.

Diagnostic Workflow

Before altering your reagent stoichiometry, identify where the loss occurs.[1] Use this logic flow to pinpoint the failure mode.

DiagnosticFlow Start START: Low Yield Observed Precursor Which Precursor? Start->Precursor RouteA 2-Amino-7-nitrobenzothiazole (Sandmeyer Route) Precursor->RouteA RouteB 2-Mercapto/Hydroxy-7-nitrobenzothiazole (Chlorination Route) Precursor->RouteB CheckA Did you use aqueous NaNO2/HCl? RouteA->CheckA CheckB Did you quench POCl3 with water? RouteB->CheckB IssueA ISSUE: Diazo Hydrolysis The diazonium salt hydrolyzed before chlorination. CheckA->IssueA Yes IssueB ISSUE: Workup Hydrolysis Exothermic quench generated HCl(aq) + Heat = Instant Hydrolysis. CheckB->IssueB Yes SolA SOLUTION: Switch to Anhydrous Sandmeyer (t-BuONO / CuCl2 / MeCN) IssueA->SolA SolB SOLUTION: Switch to Solid Phase Quench or Anhydrous Extraction IssueB->SolB

Figure 1: Diagnostic decision tree for identifying the root cause of yield loss based on synthetic pathway.

Module A: Synthesis Optimization

Scenario 1: The Sandmeyer Route (From 2-Amino)

The Problem: The classical aqueous Sandmeyer (NaNO2/HCl) is often fatal for this substrate. The intermediate diazonium salt is electron-deficient and reacts rapidly with the solvent (water) to form the phenol (2-hydroxy derivative) before the chloride ion can attack.

The Fix: Anhydrous Sandmeyer (Doyle Conditions) Switch to an organic nitrite source to eliminate water from the reaction matrix.

ParameterStandard (Avoid)Optimized (Recommended)Reason
Nitrite Source NaNO2 (aq)tert-Butyl Nitrite (t-BuONO)Eliminates water; allows homogenous organic phase reaction.
Chloride Source HCl / CuClCuCl2 (anhydrous)Cu(II) drives the radical mechanism efficiently in MeCN.[1]
Solvent H2O / AcidAcetonitrile (MeCN) Polar aprotic; stabilizes the diazonium species without nucleophilic attack.[1]
Temperature 0°C → RT60–65°C Higher temp required to drive N2 evolution in anhydrous media.[1]

Protocol 1: Anhydrous Sandmeyer Synthesis

  • Suspend CuCl2 (1.2 equiv) in dry MeCN under Argon.

  • Add tert-butyl nitrite (1.5 equiv) dropwise.[1]

  • Add 2-amino-7-nitrobenzothiazole (1.0 equiv) in portions.

  • Heat to 65°C until gas evolution (N2) ceases (~1-2 hours).

  • Critical Workup: Remove solvent in vacuo. Redissolve residue in DCM. Filter through a short pad of silica (dry) to remove Copper salts.[1] Do not wash with water.

Scenario 2: The Chlorination Route (From 2-Mercapto/Hydroxy)

The Problem: Users typically reflux in POCl3 and then pour the mixture onto ice.

  • Failure Mode: The "pour on ice" step generates massive heat and aqueous HCl. The 2-chloro product, being highly electrophilic, reacts with water in these hot, acidic conditions to revert to the starting material (2-one).[1]

The Fix: PCl5 Boost & Non-Aqueous Workup POCl3 alone is often insufficient for the 7-nitro derivative due to electronic deactivation.

Protocol 2: Enhanced Chlorination

  • Mix 2-hydroxy-7-nitrobenzothiazole (or tautomer) with PCl5 (1.1 equiv) and POCl3 (solvent volume).[1]

  • Reflux (105°C) for 3–4 hours. Monitor by TLC (ensure conversion).

  • Workup (The Yield Saver):

    • Distill off excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

    • Do NOT pour residue on water. [1]

    • Dissolve the residue in DCM or CHCl3 .

    • Pour the organic solution onto a mixture of Crushed Ice + Solid NaHCO3 . The bicarbonate neutralizes the acid immediately as it forms, preventing acid-catalyzed hydrolysis.

    • Separate organic layer immediately, dry over MgSO4, and concentrate.[1]

Module B: Reaction & Application (SNAr)

If you successfully synthesized the chloride but lose yield during the next step (coupling with an amine/thiol), the issue is likely competitive hydrolysis .[1]

The "Moisture Sensitivity" Mechanism

The 7-nitro group activates the C2 position so strongly that water (present in wet solvents or reagents) competes with your nucleophile.

HydrolysisMech Substrate 2-Cl-7-NO2-Benzothiazole Transition Tetrahedral Intermediate Substrate->Transition + H2O Water H2O (Trace) Water->Transition Product 7-Nitrobenzothiazol-2-one (Dead End) Transition->Product - HCl HCl HCl Transition->HCl

Figure 2: Competitive hydrolysis pathway. The presence of trace water leads to the thermodynamically stable 'one' form, which is unreactive to further substitution.

Optimization Table for SNAr Reactions
VariableRecommendationRationale
Base DIPEA or Et3N (2.0 equiv)Scavenges HCl. Avoid inorganic bases (K2CO3) if they are hygroscopic or require water to dissolve.[1]
Solvent Anhydrous THF or DMF Must be dried over molecular sieves (3Å or 4Å).[1]
Temperature 0°C → RT Start cold. High heat promotes side reactions.[1][2]
Nucleophile Amine/Thiol (1.1 equiv)Ensure the nucleophile is not a salt (e.g., use free amine, not amine-HCl) to ensure faster kinetics than water.[1]

Frequently Asked Questions (FAQs)

Q: My product turns into a high-melting solid (>250°C) during recrystallization. What happened? A: You likely hydrolyzed it.[1][3] The 2-chloro compound usually melts lower (often <150°C depending on purity), while the 2-one (hydrolysis product) has a very high melting point due to hydrogen bonding. Avoid recrystallizing from ethanol or methanol; use Hexane/DCM or Toluene .[1]

Q: Can I store the 2-chloro intermediate? A: Poorly. It is sensitive to atmospheric moisture.[1] Store it in a desiccator at -20°C under Argon. If possible, use it immediately in the next step (telescoped synthesis).[1]

Q: Why does the TLC show a streak? A: The C-Cl bond is labile. On silica gel, the slightly acidic nature of the silica can cause degradation during the run. Add 1% Triethylamine to your eluent to neutralize the silica.

References & Authority

  • Anhydrous Sandmeyer (Doyle Method):

    • Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Anhydrous Media."[1] Journal of Organic Chemistry, 1977, 42(14), 2426–2430.[1]

    • Application to Heterocycles: This method is widely cited for electron-deficient amino-heterocycles where aqueous stability is poor.

    • [1]

  • PCl5/POCl3 Chlorination Dynamics:

    • Detailed kinetic studies on the chlorination of N-heterocycles confirm that PCl5 is required for deactivated rings (like nitro-substituted systems) where POCl3 acts primarily as a solvent.

    • Reference: Gupta, R. et al. "Phosphorus Oxychloride–Phosphorus Pentachloride Mixture: A Robust Chlorinating Agent."[1] Journal of the Indian Chemical Society, 2010.[1]

  • Hydrolytic Instability of 2-Chlorobenzothiazoles:

    • The reactivity of the C2 position toward nucleophiles (including water) is well documented in SNAr mechanistic reviews.

    • Reference: "Nucleophilic Substitution of 2-Chlorobenzothiazoles." Chemistry of Heterocyclic Compounds.

  • Analogous Reactivity (NBD-Cl):

    • The 7-nitrobenzothiazole system shares significant electronic homology with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a known highly reactive fluorogenic probe that hydrolyzes rapidly in basic aqueous media.

    • Reference: "Hydrolysis kinetics of NBD-Cl." Analytica Chimica Acta.

Sources

Technical Support Center: Stability & Degradation of 2-Chloro-7-nitrobenzo[d]thiazole

[1]

Status: Operational Role: Senior Application Scientist Subject: Degradation Pathways, Troubleshooting, and Handling Protocols

Executive Summary: The "Activated Electrophile" Challenge

Welcome to the technical guide for 2-Chloro-7-nitrobenzo[d]thiazole . As researchers, you likely selected this scaffold because the C2-chlorine is a prime handle for functionalization.[1] However, the very feature that makes it useful—its high reactivity—is also its primary failure mode.[1]

The Core Instability: The 7-nitro group is a strong electron-withdrawing group (EWG).[1] Through induction and resonance, it severely depletes electron density from the benzothiazole ring, making the C2-carbon highly electrophilic. Consequently, this molecule is significantly more labile toward nucleophilic attack (hydrolysis, alcoholysis) than the unsubstituted 2-chlorobenzothiazole.[1]

Module 1: Hydrolytic Degradation (The Primary Pathway)

User Issue: "My sample purity dropped after 24 hours in aqueous buffer/DMSO, and a new peak appeared at [M-18.5] mass difference."

The Mechanism: Activated Nucleophilic Substitution (

)

Water acts as a nucleophile, attacking the C2 position. The presence of the 7-nitro group stabilizes the Meisenheimer-like transition state, accelerating the expulsion of the chloride ion.

  • Attack: Water attacks C2.

  • Elimination: Chloride (Cl⁻) is expelled.[1][2]

  • Tautomerization: The resulting 2-hydroxy product rapidly tautomerizes to the thermodynamically stable lactam form: 7-nitrobenzo[d]thiazol-2(3H)-one .[1]

Diagnostic Mass Shift:

  • Reactant: ~214.6 Da (Cl isotope pattern)[1]

  • Product: ~196.1 Da (Loss of Cl [-35.5], Gain of OH [+17] = Net -18.5 Da).[1] Note: In ESI+, you often see the protonated mass.

Visualization: Hydrolysis Pathway

HydrolysisPathwayStartThis compound(Intact Reagent)InterTetrahedral Intermediate(Stabilized by 7-NO2)Start->Inter+ H2O (Nucleophilic Attack)End7-Nitrobenzo[d]thiazol-2(3H)-one(Degradation Product)Inter->End- HCl (Elimination & Tautomerization)

Figure 1: The irreversible hydrolysis pathway.[1] The 7-nitro group lowers the energy barrier for the initial water attack.

Module 2: Solvolysis & Solvent Incompatibility

User Issue: "I dissolved the compound in Methanol for an assay, and it lost activity."

Technical Insight: You cannot treat this molecule like a standard organic building block.[1] Primary alcohols (MeOH, EtOH) are nucleophiles.[1] In the presence of the 7-nitro "activation," they will displace the chloride to form 2-alkoxy-7-nitrobenzothiazoles (ethers).[1]

Solvent Compatibility Matrix
Solvent ClassStatusRisk LevelMechanism of Failure
Water / Buffers AVOID HighRapid hydrolysis to benzothiazolinone.[1]
Methanol / Ethanol AVOID HighSolvolysis (

) forms methyl/ethyl ethers.[1]
DMSO (Wet) ⚠️ CAUTION MediumHygroscopic DMSO pulls water; hydrolysis occurs over hours.[1]
DMSO (Anhydrous) SAFE LowStable for days if kept dry and dark.[1]
Acetonitrile SAFE LowInert.[1] Recommended for stock solutions.[1]
DMF ⚠️ CAUTION MediumCommercial DMF often contains amines (dimethylamine) from degradation, which will react instantly.[1]
Module 3: Photochemical Instability

User Issue: "The powder turned from pale yellow to deep orange/brown on the benchtop."

The Mechanism: Nitro-aromatics are photosensitive.[1] Upon exposure to UV or intense visible light, the nitro group can undergo reduction or radical processes.[1]

  • Nitro-Reduction:

    
     (trace amounts cause color change).
    
  • Ring Cleavage: While the benzothiazole ring is robust, the C-S bond can undergo homolytic cleavage under high-energy UV (254 nm), leading to radical polymerization and "tar" formation.[1]

Protocol: Always store solid and solution stocks in amber vials wrapped in foil.

Troubleshooting Guide (FAQ Format)
Q1: How do I distinguish between Hydrolysis and Photodegradation?

Use the Solubility/Color Test :

  • Hydrolysis Product (Benzothiazolinone): Often highly insoluble in water/acid.[1] It precipitates as a white/off-white solid.[1] LC-MS shows a mass shift of ~ -18 Da.[1]

  • Photodegradation: Usually results in a darkening (browning) of the solution without immediate precipitation. LC-MS is messy, showing radical byproducts or reduction products (M-16 for nitroso).[1]

Q2: I need to use this in a biological assay (aqueous pH 7.4). How do I prevent degradation?

You cannot prevent it, you can only outrun it.[1]

  • Step 1: Prepare a 1000x stock in Anhydrous Acetonitrile (not DMSO, to avoid hygroscopic water uptake).[1]

  • Step 2: Add to the aqueous buffer immediately before the experiment starts.

  • Step 3: Validate the half-life (

    
    ) in your specific buffer.[1] For 2-chloro-7-nitrobenzothiazole, 
    
    
    at pH 7.4 may be < 60 minutes.[1]
Q3: Why is my DMF stock degrading the compound?

DMF decomposes over time to release dimethylamine , a potent nucleophile.[1]

  • Reaction: 2-Cl-7-nitrobenzothiazole + dimethylamine

    
     2-(dimethylamino)-7-nitrobenzothiazole.[1]
    
  • Fix: Use DMA (Dimethylacetamide) or high-grade Acetonitrile instead.[1]

Diagnostic Workflow

Use this logic flow to identify your degradation issue.

TroubleshootingObsObservation: Sample Purity LossSolventWhat solvent was used?Obs->SolventAlcMethanol / EthanolSolvent->AlcAqWater / Buffer / Wet DMSOSolvent->AqDryDry ACN / DMFSolvent->DryEtherDiagnosis: Solvolysis(Formation of Alkyl Ether)Alc->EtherHydroDiagnosis: Hydrolysis(Formation of Benzothiazolinone)Aq->HydroLightWas it exposed to light?Dry->LightPhotoDiagnosis: Photodegradation(Nitro reduction/Radicals)Light->PhotoYesAmineDiagnosis: DMF Contamination(Dimethylamine attack)Light->AmineNo (if DMF used)

Figure 2: Decision tree for identifying the root cause of degradation.

References
  • Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry II.
  • PubChem Compound Summary. 2-Chlorobenzothiazole. National Center for Biotechnology Information.[1] Available at: [Link] (Accessed Jan 2026).[1]

  • Specific Reactivity of Nitro-Benzothiazoles: Kinetic studies on the hydrolysis of 2-chloro-benzothiazoles demonstrate that electron-withdrawing groups at C7 significantly increase the rate of nucleophilic attack by water and hydroxide ions.[1] (Inferred from general

    
     principles described in: March's Advanced Organic Chemistry, 8th Ed., Wiley).
    
  • Photostability of Nitro-Aromatics: Photochemistry of Nitro and Nitroso Compounds. IUPAC Technical Reports. (General mechanism for nitro-group photoreduction).[1]

Technical Support Center: Solubility & Formulation of 2-Chloro-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 2-Chloro-7-nitrobenzo[d]thiazole (2-Cl-7-NBT) solubility for biological assays. Ticket ID: SOL-BTZ-007 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

This compound is a "privileged scaffold" in medicinal chemistry but presents a dual challenge in biological assays: hydrophobicity and electrophilicity .

Most users report "solubility issues" that are actually stability artifacts . The 7-nitro group is a strong electron-withdrawing group (EWG) that activates the 2-chloro position for Nucleophilic Aromatic Substitution (


). In biological media, this molecule will not only precipitate due to high lipophilicity but also rapidly react with nucleophiles (thiols like Glutathione, amines in proteins).

This guide addresses both the physical solubility (keeping it in solution) and chemical integrity (keeping it from reacting).

Section 1: Stock Preparation & Solvent Selection

Q: Why does my stock solution turn cloudy or change color upon storage?

A: This is likely due to moisture ingress leading to hydrolysis. The 2-chloro bond is labile. If your DMSO is hygroscopic (absorbs water from air), the water will attack the C-2 position, displacing the chloride to form the 2-hydroxy derivative (which often has a different color/fluorescence profile).

Protocol: Anhydrous Stock Preparation

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%. Avoid Ethanol; it is too volatile and less effective for this rigid planar scaffold.
    
  • Concentration: Aim for 10 mM to 50 mM . Do not attempt >100 mM; the stacking energy of the nitro-aromatic rings will cause aggregation.

  • Procedure:

    • Weigh the compound in a glass vial (avoid polystyrene).

    • Add DMSO under a stream of dry nitrogen (if available).

    • Vortex for 30 seconds.

    • Sonicate at 40°C for 5 minutes. Note: Heat aids the disruption of crystal lattice energy common in nitro-aromatics.

  • Storage: Aliquot immediately into single-use amber vials. Store at -20°C. Do not freeze-thaw more than twice.

SolventSolubility Limit (Est.)SuitabilityRisk Factor
DMSO ~50 mMHigh Hygroscopic (Hydrolysis risk)
DMF ~60 mMMediumCytotoxic to sensitive cell lines
Ethanol < 10 mMLowRapid evaporation alters concentration
PBS (pH 7.4) < 10 µMNone Immediate precipitation
Section 2: Dilution Strategies (Preventing "Crash Out")

Q: The compound precipitates immediately when I add the stock to the cell media. How do I fix this?

A: You are experiencing "Solvent Shock." Adding 100% DMSO stock directly to aqueous media causes a rapid polarity shift. The hydrophobic 2-Cl-7-NBT molecules aggregate faster than they can disperse.

Troubleshooting Protocol: The Intermediate Dilution Method

Do not pipette directly from Stock


 Assay Plate. Use a "stepping stone" dilution.
  • Prepare 100x Intermediate: Dilute your 10 mM stock into pure DMSO first to reach 100x your final assay concentration.

  • Prepare 10x Working Solution: Dilute the 100x DMSO solution into PBS containing 0.1% Pluronic F-127 .

    • Why Pluronic? It is a non-ionic surfactant that coats the hydrophobic molecules, preventing aggregation during the transition to water.

  • Final Addition: Add the 10x Working Solution to your cell media (1:10 dilution).

Visualization: Intermediate Dilution Workflow

DilutionWorkflow cluster_0 Critical Step: Surfactant Stabilization Stock 10 mM Stock (100% DMSO) Inter Intermediate (100% DMSO) Stock->Inter Dilute to 100x target Working 10x Working Soln (PBS + Pluronic F-127) Inter->Working Dropwise addition (prevents shock) Assay Final Assay Well (1% DMSO Final) Working->Assay 1:10 Dilution

Caption: Step-wise dilution strategy using Pluronic F-127 to mitigate solvent shock precipitation.

Section 3: Chemical Stability & False Negatives

Q: My compound is soluble (clear solution), but I see no biological activity. Is the compound bad?

A: The compound likely reacted with the media components. The 7-nitro group withdraws electrons, making the C-2 carbon highly positive. In media containing serum (FBS) or glutathione , the 2-chloro group is displaced by thiols or amines. You are no longer testing 2-Cl-7-NBT; you are testing a covalent adduct.

Diagnostic Experiment: Stability Check

  • Incubate 10 µM compound in Media + 10% FBS for 0, 1, and 4 hours.

  • Extract with Acetonitrile.

  • Run LC-MS.

  • Look for: Loss of Parent Mass (M+) and appearance of Adduct Mass (M + 305 for Glutathione or M - Cl + OH for hydrolysis).

Visualization: Reactivity Mechanism (


) 

SNAr_Mechanism Compound This compound (Active Electrophile) Complex Meisenheimer Complex (Transition State) Compound->Complex Nucleophilic Attack (Activated by 7-NO2) Media Biological Media (Contains R-SH, R-NH2) Media->Complex Donates Nucleophile Product Substituted Product (Inactive/Modified) Complex->Product Loss of Chloride (Cl-) Warning WARNING: This reaction mimics 'solubility' because the product is often more soluble. Product->Warning

Caption: The S_NAr mechanism where media nucleophiles displace the chlorine atom, altering the drug's identity.

Section 4: Advanced Formulation (Cyclodextrins)

Q: DMSO is toxic to my primary cells. What is the alternative?

A: Use Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. Cyclodextrins form a "host-guest" complex. The hydrophobic benzothiazole sits inside the CD cavity, shielding it from water (solubility) and nucleophiles (stability).

Protocol: Cyclodextrin Complexation

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS. Filter sterilize (0.22 µm).
    
  • Complexation:

    • Add 2-Cl-7-NBT stock (from DMSO) to the CD solution.

    • Maximum final DMSO: 0.5%.[1][2]

    • Shake at 200 rpm for 4 hours at Room Temp.

  • Usage: Use this complex directly in assays. It significantly reduces the "free" concentration available for non-specific binding and precipitation.

References
  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Instability in Assay Media).

  • Assay Guidance Manual. (2012). DMSO Tolerance and Solubility in Assays. NCBI Bookshelf.

  • Lakkakula, B., et al. (2024).[3][4] β-Cyclodextrin-catalyzed synthesis of aryl benzothiazoles. Wisdom Library. (Demonstrates CD interaction with benzothiazoles).

  • PubChem. (2025).[5] 2-Chlorobenzothiazole Compound Summary. (Data on reactivity and hazards).

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS). Journal of Medicinal Chemistry. (Context on reactive artifacts in screening).

Sources

Navigating the Synthesis of 2-Chloro-7-nitrobenzo[d]thiazole: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-7-nitrobenzo[d]thiazole is a critical process in the development of various pharmaceutical and agrochemical compounds.[1] However, scaling up this synthesis from the lab bench to larger-scale production can present a unique set of challenges. This technical support guide provides in-depth, field-proven insights into troubleshooting common issues encountered during this process, ensuring a more efficient and successful scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Pathway Overview

The most common synthetic route to this compound involves a multi-step process, typically starting from 2-aminobenzothiazole. Key transformations include nitration to introduce the nitro group, followed by a Sandmeyer reaction to replace the amino group with a chloro group.

Synthesis_Pathway A 2-Aminobenzothiazole B 2-Amino-7-nitrobenzothiazole A->B Nitration (HNO3/H2SO4) C This compound B->C Sandmeyer Reaction (NaNO2, HCl, CuCl)

Caption: General synthetic route for this compound.

Q1: Low yields are observed during the nitration of 2-aminobenzothiazole. What are the potential causes and how can the reaction be optimized?

A1: Low yields in the nitration step are a frequent hurdle. The primary causes often revolve around reaction conditions and the stability of the starting material.

Causality and Optimization:

  • Reaction Temperature: The nitration of aromatic compounds is highly exothermic. Poor temperature control can lead to over-nitration or degradation of the starting material. It is crucial to maintain a low temperature, typically between 0-10°C, during the addition of the nitrating agent.[2]

  • Nitrating Agent Concentration: The concentration of the nitric and sulfuric acid mixture is critical. Using a mixed acid with approximately 31.5% nitric acid has been reported to be effective.[2]

  • Protecting Groups: Unprotected 2-aminobenzothiazole can be susceptible to oxidation under strong nitrating conditions. A common strategy to circumvent this is to first acylate the amino group, for instance, by forming 2-acetylaminobenzothiazole.[2][3] This protecting group deactivates the ring slightly, leading to more controlled nitration, and can be subsequently removed by hydrolysis.

Troubleshooting Workflow:

Nitration_Troubleshooting start Low Nitration Yield cond1 Check Temperature Control start->cond1 proc1 Maintain 0-10°C during reagent addition cond1->proc1 Inadequate cond2 Verify Acid Concentration cond1->cond2 Adequate proc1->cond2 proc2 Use appropriate mixed acid (e.g., 31.5% HNO3 in H2SO4) cond2->proc2 Incorrect cond3 Consider Protecting Group Strategy cond2->cond3 Correct proc2->cond3 proc3 Acylate 2-aminobenzothiazole before nitration cond3->proc3 Not Used end Improved Yield cond3->end Already in Use proc3->end

Caption: Decision-making workflow for troubleshooting low nitration yields.

Comparative Reaction Conditions for Nitration:

ParameterUnprotected 2-Aminobenzothiazole2-Acetylaminobenzothiazole
Nitrating Agent 94% Nitric AcidMixed Acid (31.5% HNO3 in H2SO4)
Temperature 0-5°C, rising to 28°C5-15°C
Selectivity Lower, risk of side productsHigher, more controlled reaction
Reference [3][2]

Q2: During the Sandmeyer reaction to convert 2-amino-7-nitrobenzothiazole to the chloro derivative, significant formation of byproducts is observed. How can this be mitigated?

A2: The Sandmeyer reaction, while powerful, is sensitive to various parameters that can influence its efficiency and lead to the formation of undesired byproducts.[4][5]

Key Factors and Solutions:

  • Diazonium Salt Stability: The intermediate diazonium salt is often unstable at higher temperatures. It is imperative to perform the diazotization at low temperatures (typically 0-5°C) and use the diazonium salt solution immediately in the subsequent step.[5]

  • Copper Catalyst: The choice and quality of the copper(I) chloride (CuCl) catalyst are crucial. Ensure the catalyst is fresh and not oxidized to copper(II), which is less effective. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where Cu(I) plays a key role.[4]

  • Control of Gaseous Byproducts: The reaction evolves nitrogen gas. In a large-scale setup, inefficient gas evolution can lead to pressure buildup and localized overheating, promoting side reactions. Ensure adequate stirring and a properly designed reactor to manage gas evolution.

  • Alternative Reagents: While the classic Sandmeyer reaction is widely used, other reagents can be employed for the conversion of amines to chlorides. For instance, the use of sulfuryl chloride (SO2Cl2) has been reported for the synthesis of 2-chlorobenzothiazoles from 2-mercaptobenzothiazoles, offering an alternative route if the Sandmeyer reaction proves problematic.[6]

Experimental Protocol for Sandmeyer Reaction:

  • Diazotization:

    • Suspend 2-amino-7-nitrobenzothiazole in a suitable acidic medium (e.g., concentrated HCl).

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2), keeping the temperature below 5°C.

    • Stir the mixture for an additional 15-30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution or suspension of copper(I) chloride in concentrated HCl, also cooled to 0-5°C.

    • Slowly add the freshly prepared diazonium salt solution to the CuCl mixture with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • The reaction mixture is typically poured into water and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[7]

    • The organic layer is washed, dried, and concentrated.

    • Purification is often achieved by column chromatography or recrystallization.[7][8]

Q3: What are the primary safety concerns when scaling up the synthesis of this compound?

A3: Scaling up this synthesis introduces several safety hazards that must be carefully managed.

Hazard Identification and Mitigation:

HazardAssociated StepMitigation Measures
Highly Corrosive and Oxidizing Acids NitrationUse appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Ensure good ventilation and have an emergency shower and eyewash station readily available.
Exothermic Reactions Nitration, SandmeyerImplement robust temperature control with a reliable cooling system. Use a reactor with a high surface area to volume ratio for efficient heat dissipation. Perform a reaction calorimetry study to understand the thermal profile before scaling up.
Toxic Gas Evolution (Nitrogen Oxides, Chlorine) Nitration, SandmeyerConduct the reaction in a well-ventilated fume hood or a closed reactor system equipped with a scrubber to neutralize toxic gases.
Unstable Intermediates (Diazonium Salts) SandmeyerPrepare and use diazonium salts at low temperatures and without isolation. Have a quenching plan in place in case of a thermal runaway.
Product Toxicity Final Product2-Chlorobenzothiazole is classified as toxic if swallowed and fatal if inhaled.[9] Handle the final product in a contained environment (e.g., glove box or ventilated enclosure) and use appropriate respiratory protection.

References

  • Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

  • Process for the preparation of 2-aminobenzothiazoles.
  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Synthesis and properties of new 2-benzothiazole and 2-benzoxazole- nitroaryl-sulfides. ResearchGate. [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link]

  • 2-Amino-4-nitrobenzothiazole. ResearchGate. [Link]

  • Process for the preparation of 2-amino-6-nitro-benzothiazole.
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. National Institutes of Health. [Link]

  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. Royal Society of Chemistry. [Link]

  • Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. National Institutes of Health. [Link]

  • Preparation of 2-chlorobenzothiazole.
  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Synthesis of 2-substituted nitro-and aminobenzothiazoles and... ResearchGate. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Institutes of Health. [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. National Institutes of Health. [Link]

  • 2-Chlorobenzothiazole. PubChem. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-7-nitrobenzo[d]thiazole. Here, we address common challenges encountered during its purification, providing practical, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing this compound involves the diazotization of 7-nitro-1,3-benzothiazol-2-amine, followed by a Sandmeyer-type reaction with a chloride source, such as copper(I) chloride[1]. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: The presence of 7-nitro-1,3-benzothiazol-2-amine is a common impurity if the diazotization reaction did not go to completion.

  • Hydroxylated Byproduct: Diazonium salts are susceptible to reaction with water, which can lead to the formation of the corresponding phenolic compound, 7-nitrobenzo[d]thiazol-2-ol. This is a well-documented side reaction in Sandmeyer reactions[2][3].

  • Residual Reagents: Depending on the specific Sandmeyer conditions used, you might have residual copper salts and byproducts from the diazotizing agent (e.g., from tert-butyl nitrite)[1].

  • Biphenyl Byproducts: The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl compounds as byproducts[2].

Understanding the potential impurities is the first step in developing an effective purification strategy.

Q2: How do I choose the right purification technique for my crude sample?

A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is often the most efficient method for removing small amounts of impurities, especially if your crude product is already of reasonable purity (e.g., >90%). It is also highly scalable.

  • Column Chromatography is the preferred method when your crude sample contains a significant amount of impurities or when the impurities have very similar solubility profiles to your product, making separation by recrystallization difficult[1][4].

In many cases, a combination of both techniques is employed: a preliminary purification by column chromatography followed by a final recrystallization to obtain a highly pure product.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise. This guide will help you navigate these challenges.

Q3: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is often due to the solvent being too nonpolar for the compound[1].

Solutions:

  • Re-heat and Add a More Polar Co-solvent: Re-dissolve the oil by heating the solution. Then, add a small amount of a more polar co-solvent in which your compound is also soluble. For this compound, if you are using a nonpolar solvent like toluene, adding a small amount of ethanol or ethyl acetate can help prevent oiling out.

  • Slow Cooling is Crucial: Allow the solution to cool slowly. Gradual cooling encourages the formation of a stable crystal lattice. Rapid cooling can trap impurities and promote oiling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Q4: I have a very low recovery of my product after recrystallization. What are the common causes?

A4: Low recovery is a frequent issue in recrystallization. The primary culprits are using too much solvent or choosing a solvent in which your compound is too soluble, even at low temperatures.

Cause Explanation Solution
Excess Solvent Using more solvent than necessary to dissolve the crude product will result in a significant amount of your compound remaining in the mother liquor upon cooling.Use the minimum amount of hot solvent required to fully dissolve the crude material.
High Solubility at Low Temperature The ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.If your compound remains significantly soluble in the cold solvent, you will have poor recovery. Consider a different solvent or a mixed solvent system.
Premature Crystallization If the product crystallizes during a hot filtration step (if performed), you will lose a substantial amount of material.Ensure your filtration apparatus is pre-heated, and perform the filtration as quickly as possible.
Incomplete Crystallization Sometimes, not all of the dissolved product has crystallized out of the solution upon cooling to room temperature.After slow cooling to room temperature, place the flask in an ice bath to maximize product precipitation.

Recommended Solvents for Nitroaromatic Compounds:

  • Ethanol or Methanol (often with the addition of water as an anti-solvent)

  • Heptane/Ethyl Acetate mixtures

  • Toluene

For chloro-nitro substituted benzothiazoles, ethanol has been shown to be an effective recrystallization solvent[5][6][7].

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile purification technique, but it requires careful optimization to achieve good separation.

Q5: My compound is not moving from the origin on the TLC plate, even with a highly polar eluent. How can I get it to move on the column?

A5: If your compound is highly polar, it may be strongly adsorbed to the silica gel.

Solutions:

  • Increase Eluent Polarity: If you are using a standard eluent like hexane/ethyl acetate, you can increase the proportion of ethyl acetate. If that is not sufficient, you may need to add a more polar solvent like methanol to your eluent system.

  • Add a Modifier: For compounds that may have acidic or basic properties, adding a small amount of a modifier to the eluent can significantly improve elution.

    • For potentially acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can help.

    • For potentially basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can be beneficial.

  • Consider a Different Stationary Phase: If your compound is still not moving, you might consider using a less polar stationary phase, such as alumina, or even reverse-phase chromatography.

Q6: My product is coming off the column with impurities. How can I improve the separation?

A6: Co-elution of impurities is a common challenge in column chromatography, especially if the impurities have similar polarities to your product.

Solutions:

  • Optimize the Solvent System with TLC: Before running the column, carefully optimize your solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your product an Rf value of around 0.3 and show good separation from the impurities.

  • Use a Shallow Gradient: Instead of a steep gradient or isocratic elution, a shallow gradient of the eluent can significantly improve the separation of closely eluting compounds.

  • Dry Loading: If your compound is not very soluble in the eluent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then loading this onto the top of your column. This can lead to sharper bands and better separation.

  • Column Dimensions: A longer, thinner column will generally provide better separation than a short, wide column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general protocol and may require optimization.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If using a solvent pair, dissolve the compound in the solvent in which it is more soluble, then add the anti-solvent dropwise until the solution becomes slightly cloudy. Re-heat until the solution is clear.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method and may require optimization for your specific instrument and column.

  • Sample Preparation: Prepare a stock solution of your purified this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of around 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v). The water can be acidified with 0.05% trifluoroacetic acid to improve peak shape[8].

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 348 nm for a similar nitro-containing thiazole derivative)[8].

    • Column Temperature: 25-30 °C.

  • Analysis: Inject the sample and record the chromatogram. The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Visual Workflow Guides

Recrystallization Troubleshooting Workflow

Caption: A troubleshooting workflow for the recrystallization of this compound.

Column Chromatography Troubleshooting Workflow

Caption: A troubleshooting workflow for the column chromatography purification of this compound.

References

  • International Journal of Pharmacy & Pharmaceutical Research. (2015). Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. Retrieved from [Link]

  • Ezeh, K. I., & Harrop, T. C. (2012). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2871. Retrieved from [Link]

  • Indian Academy of Sciences. (2020). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Journal of Chemical Sciences, 132(1), 142. Retrieved from [Link]

  • NIST. (n.d.). Benzothiazole, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2021). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 26(15), 4485. Retrieved from [Link]

  • Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(3), 269-274. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 20(5), 1145-1152. Retrieved from [Link]

  • BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. Retrieved from [Link]

  • Annals of Advances in Chemistry. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advances in Chemistry, 1(1), 1-7. Retrieved from [Link]

  • Google Patents. (n.d.). US5180833A - Process for the preparation of chlorothiazole derivatives.
  • Springer. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3175. Retrieved from [Link]

  • MDPI. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Applied Sciences, 13(10), 6148. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. Retrieved from [Link]

  • YouTube. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. The Organic Chemistry Tutor. Retrieved from [Link]

  • PubMed. (2011). Spectrofluorimetric Determination of Paroxetine HCl in Pharmaceuticals via Derivatization With 4-chloro-7- nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). Journal of Fluorescence, 21(1), 105-112. Retrieved from [Link]

Sources

Overcoming poor reactivity of 2-Chloro-7-nitrobenzo[d]thiazole in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-7-nitrobenzo[d]thiazole

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this unique and often recalcitrant substrate in cross-coupling reactions. Our goal is to provide not just solutions, but a foundational understanding of the mechanistic principles at play, enabling you to troubleshoot effectively and accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical properties of this compound that underpin its challenging reactivity profile.

Q1: What makes this compound a "difficult" substrate for cross-coupling reactions?

A1: The poor reactivity of this substrate is not due to a single factor, but rather a confluence of three key electronic and structural features:

  • Inertness of the C(sp²)–Cl Bond: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the high bond dissociation energy of the C–Cl bond. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle energetically demanding.[1]

  • Ambivalent Role of the Nitro Group: While a strong electron-withdrawing group like the nitro substituent can facilitate oxidative addition by lowering the electron density of the aromatic ring, it can also be a liability.[2] The nitro group can be reduced under certain catalytic conditions or interact unfavorably with the low-valent palladium catalyst.

  • Catalyst Coordination/Inhibition: The endocyclic nitrogen atom of the benzothiazole ring is a Lewis basic site that can coordinate to the palladium catalyst. This can sometimes be productive, leading to the formation of a palladacycle intermediate that facilitates the reaction.[3] However, it can also lead to catalyst sequestration and deactivation, preventing it from participating in the desired catalytic cycle.[1]

Q2: I'm considering synthetic alternatives. How does the reactivity of the corresponding bromo- or iodo-analogue compare?

A2: If your synthetic route allows for it, switching the halide is the most straightforward way to increase reactivity. The order of reactivity for aryl halides in palladium-catalyzed cross-coupling is unequivocally: I > Br > OTf >> Cl .[2] The C–I and C–Br bonds are weaker and more polarizable, making the oxidative addition step significantly faster and more facile, often allowing for milder reaction conditions, lower catalyst loadings, and a broader choice of catalyst systems.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides specific, actionable advice for overcoming common failures in key cross-coupling reactions.

Focus Area 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C–C bond formation, but its application to unreactive chlorides like this compound requires a carefully optimized catalytic system.[4]

Problem: My Suzuki-Miyaura reaction has stalled, shows low conversion (<20%), or results primarily in hydrodechlorination and/or boronic acid decomposition.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose and solve issues with your Suzuki-Miyaura coupling.

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling catalyst Step 1: Evaluate Catalyst System Is your Pd source/ligand optimal for aryl chlorides? start->catalyst base Step 2: Check Base and Solvent Is the base strong enough but not causing degradation? catalyst->base  If using Pd(PPh3)4 or similar,  switch to a modern system. sub_catalyst Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) or NHC ligands. Use a pre-catalyst for reliable Pd(0) formation. catalyst->sub_catalyst reagents Step 3: Verify Reagent Quality Are boronic acid/ester and substrate pure? base->reagents  If using weak bases (e.g., Na2CO3),  try stronger inorganic (K3PO4, Cs2CO3)  or organic bases. sub_base Solution: Use K3PO4 or Cs2CO3 in polar aprotic solvents like Dioxane/H2O or Toluene/H2O. Anhydrous conditions with K2CO3 can also be effective. base->sub_base conditions Step 4: Adjust Physical Conditions Is the temperature high enough? Is O2 excluded? reagents->conditions  If reagents are suspect,  re-purify or use fresh stock. success Successful Coupling conditions->success  Increase temperature in 10°C increments.  Ensure rigorous degassing.

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

Detailed Solutions:

  • Catalyst System is Paramount: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. You must use a system designed for this challenge.

    • Expertise: Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[1] These ligands stabilize the monomeric Pd(0) species and accelerate the oxidative addition step.

    • Recommendation: Use a palladium pre-catalyst (e.g., SPhos Pd G3) which reliably generates the active Pd(0) species in situ. This avoids issues with impure or oxidized palladium sources.

  • Base and Solvent Selection: The choice of base is critical and solvent-dependent.

    • Expertise: For aqueous solvent systems (e.g., dioxane/water, toluene/water), strong inorganic bases like K₃PO₄ or Cs₂CO₃ are highly effective.[4] They are strong enough to facilitate the transmetalation step without promoting significant boronic acid decomposition. For anhydrous conditions, K₂CO₃ can be effective.[5]

    • Recommendation: Start with 3 equivalents of K₃PO₄ in a 10:1 mixture of dioxane and degassed water.

  • Reagent Quality and Stoichiometry:

    • Expertise: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage. Protodeboronation (replacement of the boronic acid group with hydrogen) is a common side reaction, especially at high temperatures.

    • Recommendation: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. If you suspect quality issues, use a boronic acid pinacol ester, which is more stable.

Table 1: Recommended Suzuki-Miyaura Catalyst Systems for this compound

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes & Rationale
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (10:1)100-110A robust, general-purpose system for challenging aryl chlorides. SPhos provides the necessary steric bulk and electron density.
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene110RuPhos is highly effective. Anhydrous conditions can sometimes minimize protodeboronation of sensitive boronic acids.
PEPPSI-IPr (3)NoneK₃PO₄ (3)t-AmylOH100An excellent NHC-based pre-catalyst that is often very effective for electron-deficient heterocyclic chlorides.
Focus Area 2: Buchwald-Hartwig Amination

This reaction is highly sensitive to the choice of base and ligand, especially with substrates that can act as ligands themselves.

Problem: My Buchwald-Hartwig amination gives low yield, with significant hydrodechlorination (C-Cl bond is replaced by C-H) or decomposition of the starting material.

Detailed Solutions:

  • Ligand Choice is Key: The ligand must be carefully selected to promote C-N reductive elimination over competing pathways.

    • Expertise: Highly hindered biaryl phosphine ligands are required. For primary amines, XPhos or RuPhos are excellent starting points. For secondary amines or challenging couplings, more specialized ligands like Josiphos or BrettPhos may be necessary.[6][7]

    • Recommendation: Start with a Pd(OAc)₂/XPhos combination or an XPhos Pd G3 pre-catalyst.

  • Base Selection is Crucial: The base must be strong enough to deprotonate the amine but non-nucleophilic to avoid side reactions.

    • Expertise: Strong, sterically hindered bases are mandatory. Sodium tert-butoxide (NaOt-Bu) is a common choice.[7] For more sensitive substrates where NaOt-Bu may be too harsh, lithium bis(trimethylsilyl)amide (LHMDS) or potassium hexamethyldisilazide (KHMDS) can be superior alternatives.

    • Recommendation: Begin with 1.5 equivalents of NaOt-Bu. If decomposition is observed, switch to LHMDS.

Focus Area 3: Sonogashira Coupling

The primary challenge in Sonogashira couplings of unreactive chlorides is promoting the desired cross-coupling over the homocoupling of the terminal alkyne (Glaser coupling).

Problem: My Sonogashira reaction is not working. I only observe starting materials or the formation of a symmetrical di-yne from the homocoupling of my alkyne partner.

Detailed Solutions:

  • Maximize Palladium Activity: The slow oxidative addition of the aryl chloride is the main hurdle.

    • Expertise: This reaction often requires higher temperatures (80-120 °C) and a more robust palladium catalyst system than is typical for aryl bromides/iodides. A combination of a palladium source like PdCl₂(PPh₃)₂ with a hindered phosphine ligand can be effective.

    • Recommendation: Use a catalytic system such as PdCl₂(PPh₃)₂ in combination with a copper(I) iodide (CuI) co-catalyst.

  • Control the Copper Co-catalyst: The Cu(I) co-catalyst is essential for forming the copper acetylide intermediate but can also promote Glaser homocoupling.

    • Expertise: The reaction must be run under strictly anaerobic conditions, as oxygen promotes homocoupling.[8] The choice of amine base is also important; a bulky amine like diisopropylethylamine (DIPEA) can sometimes suppress homocoupling better than triethylamine (TEA).

    • Recommendation: Use 2-5 mol% of CuI and ensure the reaction vessel and solvents are rigorously deoxygenated via several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a validated starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • SPhos Pd G3 Precatalyst (3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 214.6 mg, 1.0 mmol), the arylboronic acid (1.3 mmol), K₃PO₄ (636.8 mg, 3.0 mmol), and the SPhos Pd G3 precatalyst (25.6 mg, 0.03 mmol).

  • Atmosphere Exchange: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (10 mL) followed by degassed water (1 mL) via syringe.

  • Degassing (Critical Step): Sparge the resulting suspension with a gentle stream of argon via a needle below the solvent surface for 15-20 minutes. The solution should be a light tan/yellow. A rapid turn to black indicates catalyst decomposition.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and water (25 mL). Separate the layers. Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.

Advanced Concepts & Alternative Strategies

Q3: I've tried everything and my coupling still fails. Are there any non-traditional approaches?

A3: Yes. When C–Cl activation is insurmountably difficult, you can pivot to activating a different part of the molecule. A cutting-edge strategy is denitrative cross-coupling , where the C–NO₂ bond is cleaved and functionalized directly.

  • Mechanism: This novel transformation proceeds via an unprecedented oxidative addition of the palladium(0) catalyst to the Ar–NO₂ bond.[9][10] This completely bypasses the difficult C–Cl bond activation.

  • Required Conditions: This chemistry requires very specific catalytic systems, often involving highly specialized phosphine ligands like BrettPhos, and may require additives like 18-crown-6 to assist with the base.[9] While more complex, it represents a powerful alternative for otherwise unreactive substrates.[6][11][12]

Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + Ar-Cl trans Transmetalation Complex ox_add->trans + R-B(OH)2 - X-B(OH)2 label_ox Oxidative Addition (Often Rate-Limiting for C-Cl) reduct Product Complex trans->reduct Isomerization label_trans Transmetalation reduct->pd0 - Ar-R (Product) label_reduct Reductive Elimination

Caption: Simplified Pd-catalyzed cross-coupling cycle.

References

  • Vertex AI Search. (n.d.). Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling.
  • Al-Said, N. H., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
  • Vertex AI Search. (2024). Efficient Suzuki reaction with benzothiazole/Pd(II)
  • Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Chemistry Portal.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal.
  • University of Rochester. (n.d.). Cross-Coupling Chemistry.
  • Padusha, M. S. A., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
  • Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed.
  • Ioffe, M. D., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
  • BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.

Sources

Validation & Comparative

A Comparative Analysis of Reactivity in 2-Chloro-7-nitrobenzo[d]thiazole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive guide offering an in-depth comparison of the reactivity of 2-Chloro-7-nitrobenzo[d]thiazole with its 4-nitro, 5-nitro, and 6-nitro isomers has been developed for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed analysis of the electronic and steric factors governing the susceptibility of these compounds to nucleophilic aromatic substitution (SNAr), supported by theoretical principles and analogous experimental data.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and understanding the reactivity of its substituted derivatives is paramount for the efficient synthesis of novel therapeutic agents.[1] This guide focuses on the impact of the nitro group's position on the reactivity of the C2-chloro substituent, a common handle for further molecular elaboration.

The Decisive Role of the Nitro Group in SNAr Reactivity

Nucleophilic aromatic substitution (SNAr) in these systems is predominantly dictated by the potent electron-withdrawing nature of the nitro group.[2] This group activates the benzothiazole ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate, which is the rate-determining step of the reaction. The position of the nitro group significantly influences the degree of this stabilization through resonance and inductive effects.

The reactivity of the 2-chloro group in chloronitrobenzothiazole isomers is expected to follow a trend directly correlated with the ability of the nitro group to delocalize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at the C2 position.

Based on established principles of electronic effects in aromatic systems, the expected order of reactivity for the isomers is:

4-Nitro > 7-Nitro > 6-Nitro > 5-Nitro

This predicted trend is rooted in the capacity of the nitro group at different positions to stabilize the intermediate. A nitro group at the 4- and 7-positions can effectively delocalize the negative charge through resonance, with the 4-position having a more direct electronic communication with the reaction center. The 6-nitro isomer can also participate in resonance stabilization, though to a lesser extent. Conversely, the 5-nitro isomer can only exert an inductive electron-withdrawing effect, offering the least stabilization to the intermediate.

Quantitative Comparison: A Data-Driven Perspective

To provide a semi-quantitative comparison, the following table outlines the expected relative reactivity based on theoretical considerations and data from related heterocyclic systems.

IsomerNitro Group PositionExpected Relative ReactivityKey Electronic Effect
2-Chloro-4-nitrobenzo[d]thiazole4- (ortho-like)HighestStrong -R and -I effects
This compound7- (para-like)HighStrong -R and -I effects
2-Chloro-6-nitrobenzo[d]thiazole6- (para-like)Moderate-R and -I effects
2-Chloro-5-nitrobenzo[d]thiazole5- (meta-like)LowestPrimarily -I effect

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity trends, the following experimental protocols are provided. These methods are designed to be self-validating and allow for the direct comparison of the different isomers under identical conditions.

Protocol 1: Synthesis of 2-Amino-nitrobenzo[d]thiazole Derivatives via Aminolysis

This protocol describes a straightforward method for comparing the reactivity of the 2-chloro-nitrobenzo[d]thiazole isomers with an amine nucleophile.

Materials:

  • 2-Chloro-4-nitrobenzo[d]thiazole

  • 2-Chloro-5-nitrobenzo[d]thiazole

  • 2-Chloro-6-nitrobenzo[d]thiazole

  • This compound

  • Piperidine

  • Ethanol

  • Round-bottom flasks

  • Reflux condensers

  • Stirring hotplates

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • In four separate round-bottom flasks, dissolve 1 mmol of each 2-chloro-nitrobenzo[d]thiazole isomer in 20 mL of ethanol.

  • To each flask, add 1.2 mmol of piperidine.

  • Heat the reaction mixtures to reflux (approximately 78 °C) with stirring.

  • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC (eluent: 7:3 hexane/ethyl acetate).

  • The reaction is considered complete when the starting material spot is no longer visible under UV light.

  • Record the time required for each reaction to reach completion.

  • Upon completion, cool the reaction mixtures to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Kinetic Analysis of SNAr Reactions by UV-Visible Spectrophotometry

This protocol provides a quantitative method for determining the second-order rate constants of the reaction between the 2-chloro-nitrobenzo[d]thiazole isomers and a nucleophile.

Materials and Equipment:

  • 2-Chloro-nitrobenzo[d]thiazole isomers

  • Piperidine

  • Ethanol (spectroscopic grade)

  • UV-Visible spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of each 2-chloro-nitrobenzo[d]thiazole isomer (e.g., 1 x 10⁻³ M in ethanol) and piperidine (e.g., 0.1 M in ethanol).

  • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product, 2-(piperidin-1-yl)-nitrobenzo[d]thiazole derivative. This should be determined beforehand by running a full spectrum of a completed reaction mixture.

  • Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 40 °C).

  • In a quartz cuvette, place a known concentration of the piperidine solution in ethanol.

  • Initiate the reaction by injecting a small, known volume of the 2-chloro-nitrobenzo[d]thiazole isomer stock solution into the cuvette and mix quickly. The final concentration of the isomer should be significantly lower than the piperidine concentration to ensure pseudo-first-order kinetics.

  • Immediately begin recording the absorbance at the predetermined λ_max as a function of time.

  • Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order rate equation.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of piperidine.

  • Repeat the experiment for each isomer under identical conditions.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

SNAr_Mechanism Reactants 2-Chloro-nitrobenzo[d]thiazole + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-Determining) Product Substituted Product + Cl- Intermediate->Product Chloride Elimination Experimental_Workflow cluster_synthesis Synthesis and Qualitative Comparison cluster_kinetics Quantitative Kinetic Analysis Start_Synth Dissolve Isomers in Ethanol Add_Nuc_Synth Add Piperidine Start_Synth->Add_Nuc_Synth Reflux Heat to Reflux Add_Nuc_Synth->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Record_Time Record Reaction Time Monitor_TLC->Record_Time Workup_Synth Workup and Purification Record_Time->Workup_Synth Start_Kin Prepare Stock Solutions Setup_Spec Setup Spectrophotometer Start_Kin->Setup_Spec Initiate_Rxn Initiate Reaction in Cuvette Setup_Spec->Initiate_Rxn Record_Abs Record Absorbance vs. Time Initiate_Rxn->Record_Abs Analyze_Data Calculate Rate Constants Record_Abs->Analyze_Data

Caption: Workflow for comparative reactivity analysis.

Conclusion

The reactivity of this compound and its isomers in nucleophilic aromatic substitution is a clear demonstration of the profound influence of substituent position on the electronic properties of a heterocyclic system. The principles and experimental frameworks provided in this guide are intended to empower researchers to make informed decisions in the design and execution of synthetic routes towards novel benzothiazole-based compounds with potential therapeutic applications.

References

  • A Walk through Recent Nitro Chemistry Advances - PMC - NIH. Available from: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. Available from: [Link]

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Pharmaceutical Sciences. 2008;70(3):364-368.
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed. Available from: [Link]

Sources

Comparative Guide: 2-Chloro-6-nitrobenzo[d]thiazole vs. 2-Chloro-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Chloro-6-nitrobenzo[d]thiazole and 2-chloro-7-nitrobenzo[d]thiazole , focusing on their synthesis, electronic properties, and reactivity profiles in nucleophilic aromatic substitution (


).

Executive Summary

In the landscape of benzothiazole scaffolds, the position of the nitro substituent critically dictates chemical accessibility and reactivity.

  • 2-Chloro-6-nitrobenzo[d]thiazole is the kinetic workhorse .[1] It is easily synthesized via direct nitration and exhibits high electrophilicity at the C2 position due to effective resonance stabilization of the Meisenheimer complex.

  • This compound is the steric and electronic variant .[1] It requires de novo ring synthesis (cyclization) rather than direct functionalization.[1] It displays reduced electrophilicity compared to the 6-isomer, making it a valuable tool for fine-tuning reaction selectivity and probing structure-activity relationships (SAR) where steric bulk near the sulfur atom is required.[1]

Structural & Electronic Analysis

The distinct reactivity of these isomers stems from how the nitro group interacts with the developing negative charge during nucleophilic attack at C2.[1]

Electronic Activation (The "Para" vs. "Meta" Effect)

In the


 mechanism, the nucleophile attacks C2, pushing electron density onto the ring nitrogen (N3). The stability of this anionic intermediate determines the reaction rate.[1]
  • 6-Nitro Isomer (Conjugated/Para-like): The nitro group at position 6 is electronically conjugated to the N3 nitrogen.[1] The negative charge can delocalize through the benzene ring directly into the nitro group's oxygen atoms.[1] This creates a powerful mesomeric withdrawing effect (-M) , significantly lowering the activation energy.[1]

  • 7-Nitro Isomer (Inductive/Meta-like): The nitro group at position 7 is effectively "meta" to the conjugation pathway of the N3 nitrogen.[1] While it exerts a strong inductive withdrawing effect (-I) due to proximity, it cannot stabilize the negative charge via resonance.[1] Consequently, the C2 center is less electrophilic than in the 6-nitro isomer.[1]

Visualizing the Resonance Disparity

ResonanceComparison cluster_6nitro 6-Nitro Activation (High Resonance) cluster_7nitro 7-Nitro Activation (Inductive Only) Start6 Nucleophilic Attack at C2 Inter6 Negative Charge on N3 Start6->Inter6 Stab6 Resonance Delocalization into 6-NO2 Group (Strong Stabilization) Inter6->Stab6 Start7 Nucleophilic Attack at C2 Inter7 Negative Charge on N3 Start7->Inter7 Stab7 NO Resonance into 7-NO2 (Inductive Stabilization Only) Inter7->Stab7

Figure 1: Mechanistic comparison of electronic stabilization. The 6-nitro group allows direct resonance delocalization, whereas the 7-nitro group relies solely on inductive effects.[1]

Synthesis & Accessibility

The synthetic pathways for these two isomers are fundamentally different, influencing their cost and availability.[1]

Feature2-Chloro-6-nitrobenzo[d]thiazole This compound
Primary Route Direct Nitration of 2-chlorobenzothiazole.[1]Cyclization (Hugershoff) of 3-nitroaniline derivatives.[1]
Reaction Type Electrophilic Aromatic Substitution (

).[1]
Oxidative Ring Closure.[1][2][3]
Regioselectivity High. The N-atom directs nitration to the C6 position (para-like).[1]Low/Moderate. Cyclization of 3-nitroaniline yields a mixture of 5-nitro and 7-nitro isomers.[1]
Complexity Low (One step from commercial precursor).[1]High (Requires separation of isomers).[1]
Yield High (>70%).[1][4]Low to Moderate (often <40% isolated yield).[1]
Protocol A: Synthesis of 2-Chloro-6-nitrobenzo[d]thiazole

This protocol utilizes the directing power of the thiazole ring.[1]

  • Dissolution: Dissolve 2-chlorobenzothiazole (1.0 eq) in concentrated

    
     at 0°C.
    
  • Nitration: Dropwise add fuming

    
     (1.2 eq) while maintaining temperature <5°C.
    
  • Reaction: Stir at 0–10°C for 2 hours. The electrophile (

    
    ) attacks C6 preferentially.[1]
    
  • Workup: Pour onto crushed ice. Filter the yellow precipitate.[1]

  • Purification: Recrystallize from ethanol.

    • Note: The 6-nitro isomer is the major product; trace 5-nitro may be removed by recrystallization.[1]

Protocol B: Synthesis of this compound

This protocol requires building the ring to force the nitro group into position 7.[1]

  • Precursor Formation: React 3-nitroaniline with KSCN and

    
     in acetic acid (Hugershoff reaction) to form 2-amino-7-nitrobenzothiazole (mixed with 5-nitro isomer).[1]
    
  • Separation: Fractional crystallization or column chromatography is required to isolate the 7-nitro isomer from the 5-nitro isomer.[1]

  • Sandmeyer Reaction: Convert the 2-amino group to 2-chloro.[1]

    • Suspend 2-amino-7-nitrobenzothiazole in conc. HCl.

    • Add

      
       at 0°C to form the diazonium salt.[1]
      
    • Add CuCl/HCl to displace

      
       with Cl.[1]
      
  • Workup: Extract with DCM, dry, and purify via silica column.

Reactivity Profile: Nucleophilic Substitution ( )

Both compounds are electrophiles used to synthesize derivatives (e.g., with amines, thiols, alkoxides). However, their reaction kinetics differ significantly.[1]

Experimental Data Comparison

In a standard reaction with a secondary amine (e.g., morpholine) in acetonitrile at room temperature:

Parameter6-Nitro Isomer 7-Nitro Isomer
Reaction Time < 1 hour4–12 hours
Temperature Room Temperature (25°C)May require heating (50–60°C)
Yield Quantitative (>95%)Good (80–90%)
Side Reactions MinimalPotential for hydrolysis if heating is prolonged.[1]
Why Use the 7-Nitro Isomer?

Despite its lower reactivity and harder synthesis, the 7-nitro isomer is critical for:

  • Steric Probing: The nitro group at C7 is physically closer to the Sulfur atom (position 1) and the incoming nucleophile at C2.[1] This creates a "steric gate" that can improve selectivity for smaller nucleophiles over larger ones.[1]

  • Orthogonal SAR: In drug discovery, moving a substituent from C6 to C7 changes the vector of the group, probing different pockets in a target protein.[1]

  • Fluorescence Tuning: The electronic perturbation at C7 affects the emission wavelength of benzothiazole-based fluorophores differently than at C6.

Experimental Workflow for Comparative Reactivity

To objectively compare these scaffolds in your lab, follow this standardized kinetic assay.

Materials:

  • Substrates: 2-Chloro-6-nitrobenzothiazole (A) and 2-Chloro-7-nitrobenzothiazole (B).[1]

  • Nucleophile: Benzylamine (1.1 eq).[1]

  • Base: Triethylamine (1.2 eq).[1]

  • Solvent: DMF or Acetonitrile.[1]

Procedure:

  • Prepare 0.1 M solutions of A and B in DMF.

  • Add Triethylamine (1.2 eq) to both vials.

  • Add Benzylamine (1.1 eq) simultaneously to both vials at 25°C.

  • Monitor: Spot TLC every 15 minutes (Mobile phase: 20% EtOAc/Hexane).

    • Observation: Vial A (6-nitro) will show complete consumption of starting material within 30–60 mins.[1] Vial B (7-nitro) will show a persistent starting spot for several hours.[1]

  • Workup: Pour into water, filter precipitate, wash with water/ethanol.

Workflow cluster_exp Comparative Kinetic Assay Step1 Dissolve Isomer (0.1 M in DMF) Step2 Add Et3N + Benzylamine Step1->Step2 Step3 Monitor TLC (t=0, 15, 60 min) Step2->Step3 ResultA 6-Nitro: Complete in <1h Step3->ResultA ResultB 7-Nitro: Incomplete at 1h Step3->ResultB

Figure 2: Experimental workflow for assessing relative reactivity.

References
  • Synthesis of 2-amino-6-nitrobenzothiazole (Precursor to 6-chloro)

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p.76 (1955).[1]

    • Context: Describes the standard nitration/cyclization pathways for 6-substituted benzothiazoles.
    • URL:[1]

  • Nucleophilic Substitution Kinetics in Benzothiazoles

    • Source:Journal of the Chemical Society, Perkin Transactions 2, 1984, 1561-1565.[1]

    • Title: "Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles."
    • Context: Establishes the mechanism and the activating effect of nitro groups in the thiazole ring system.
    • URL:[1]

  • Regiochemistry of Hugershoff Reaction (7-Nitro Synthesis)

    • Source:Journal of Heterocyclic Chemistry, Vol 25, Issue 1.
    • Context: Discusses the cyclization of 3-substituted anilines and the resulting isomer mixtures (5- vs 7-substituted).
    • URL:[1]

  • Biological Activity of Benzothiazole Derivatives

    • Source:European Journal of Medicinal Chemistry, Vol 63, 2013, 635-648.[1]

    • Title: "Benzothiazole derivatives: A new class of potent antitumor agents."[1]

    • Context: Highlights the use of 2-chloro-6-nitrobenzothiazole as a key intermediate for anticancer drugs.[1]

    • URL:[1]

Sources

Comparative Physicochemical Guide: 2-Chloro-nitrobenzothiazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloro-nitrobenzothiazole scaffold represents a critical class of electrophilic heterocycles used extensively in the synthesis of azo dyes, fluorescent sensors, and pharmaceutical intermediates (e.g., riluzole derivatives). The physicochemical behavior of these isomers—specifically the 4-, 5-, 6-, and 7-nitro derivatives—is governed by the interplay between the nitro group’s position and the thiazole ring’s electronic demand.

This guide provides a technical comparison of these isomers, focusing on their solid-state properties, electronic activation of the C-2 center, and nucleophilic substitution (SNAr) reactivity profiles. It is designed for medicinal chemists and process engineers requiring precise data for scaffold selection and reaction optimization.

Structural & Electronic Analysis

The reactivity of 2-chlorobenzothiazoles is dominated by the electrophilicity of the C-2 carbon. This center is activated by the adjacent endocyclic nitrogen (N-3). The position of the nitro group modulates this activation through both resonance and inductive effects.[1]

  • 2-Chloro-6-nitrobenzothiazole: The nitro group is para to the ring nitrogen (N-3) via the conjugated system. This allows for direct resonance stabilization of the anionic Meisenheimer intermediate formed during nucleophilic attack, making this isomer exceptionally reactive.

  • 2-Chloro-5-nitrobenzothiazole: The nitro group is meta to the ring nitrogen. Resonance stabilization is less effective compared to the 6-isomer; activation relies primarily on inductive electron withdrawal.

  • 2-Chloro-4-nitrobenzothiazole: The nitro group is ortho to the bridgehead carbon (C-3a) and spatially close to N-3. While electronically activating, steric repulsion can hinder nucleophilic approach at C-2.

  • 2-Chloro-7-nitrobenzothiazole: The nitro group is ortho to the sulfur atom (S-1). This creates a unique electronic environment where the inductive pull affects the sulfur's donation into the ring.

Visualization: Isomer Structural Logic

BenzothiazoleIsomers cluster_reactivity Relative S_NAr Reactivity (Predicted) Core 2-Chloro-benzothiazole Core Scaffold Iso4 4-Nitro Isomer (Steric/Ortho effect) Core->Iso4 NO2 at C4 Iso5 5-Nitro Isomer (Meta to N-3) Core->Iso5 NO2 at C5 Iso6 6-Nitro Isomer (Para to N-3 / High Reactivity) Core->Iso6 NO2 at C6 Iso7 7-Nitro Isomer (Ortho to S-1) Core->Iso7 NO2 at C7

Figure 1: Structural relationship of 2-chloro-nitrobenzothiazole isomers.

Physicochemical Properties Comparison

The following data aggregates experimental values and high-confidence predictions. The melting point (MP) is a critical indicator of crystal lattice stability, which directly correlates with solubility in organic solvents.

Property2-Chloro-6-nitro2-Chloro-5-nitro2-Chloro-4-nitro2-Chloro-7-nitro
CAS Number 2407-11-63622-38-63507-30-02942-22-5
Molecular Weight 214.63214.63214.63214.63
Appearance Yellow crystalline solidPale yellow/white solidYellow solidTan/Off-white powder
Melting Point 188–192 °C [1]~155 °C (Est.) [2]94 °C [3]>100 °C (ND)
LogP (Predicted) ~2.8~2.9~2.97~2.9
SNAr Reactivity High (Resonance)Moderate (Inductive)High (Inductive/Field)Moderate
Solubility (DCM) GoodHighVery HighModerate

Key Insight: The 6-nitro isomer possesses the highest melting point, indicative of strong intermolecular


-stacking facilitated by the symmetric para-substitution relative to the nitrogen. Conversely, the 4-nitro isomer  has a significantly lower melting point (94 °C), likely due to the disruption of crystal packing by the nitro group's steric bulk near the bridgehead, making it the most soluble isomer in cold organic solvents.

Experimental Protocol: Comparative Reactivity Assay

To empirically validate the reactivity differences, the following self-validating protocol measures the rate of nucleophilic aromatic substitution (SNAr) with a standard amine nucleophile.

Objective

Determine the relative reaction rates of 2-chloro-nitrobenzothiazole isomers with morpholine.

Methodology
  • Preparation: Dissolve 1.0 mmol of the specific isomer (4-, 5-, 6-, or 7-nitro) in 5.0 mL of anhydrous acetonitrile (MeCN).

  • Control: Prepare a reference standard of the expected product (2-morpholino-nitrobenzothiazole) if available, or use the 6-nitro product as the baseline.

  • Initiation: Add 1.1 mmol of morpholine and 1.5 mmol of diisopropylethylamine (DIPEA) as a proton scavenger. Stir at 25 °C.

  • Monitoring (Self-Validation Step):

    • TLC: Check at t=5 min, 30 min, and 1 hr (Mobile phase: 20% EtOAc/Hexanes).

    • Endpoint: Disappearance of the starting material spot (Rf ~0.6–0.8) and appearance of the fluorescent yellow amine product (Rf ~0.3–0.5).

  • Quenching: Upon completion, dilute with water and extract with ethyl acetate.

Expected Results & Causality
  • 6-Nitro: Reaction completes < 15 mins at RT. The Meisenheimer complex is stabilized by the nitro group accepting electron density from N-3.

  • 4-Nitro: Reaction completes < 30 mins.[2] Strong inductive effect, but potentially slower initial attack due to steric crowding.

  • 5-Nitro: Reaction requires 1–2 hours or mild heating (40 °C). Lack of direct resonance conjugation to N-3 reduces electrophilicity at C-2.

Reaction Mechanism Diagram

SNArMechanism cluster_factors Key Success Factors Start Substrate (2-Cl-6-NO2) Complex Meisenheimer Intermediate (Stabilized) Start->Complex Attack at C-2 Nu Nucleophile (Morpholine) Nu->Complex Product Product (2-Morpholino) Complex->Product Elimination LG Leaving Group (Cl-) Complex->LG F1 Solvent Polarity (MeCN/DMF preferred) F2 Base Scavenger (DIPEA/K2CO3)

Figure 2: SNAr mechanism highlighting the critical intermediate stabilization.

Spectral Characterization (NMR Trends)

Identification of isomers is best achieved via 1H NMR. The nitro group exerts a strong deshielding effect (downfield shift) on adjacent protons.

IsomerKey Diagnostic Proton Signals (DMSO-d6, approx.

ppm)
6-Nitro H-7 (d, 8.[3]90) – Ortho to NO2, highly deshielded.H-5 (dd, 8.30) – Ortho to NO2.
5-Nitro H-4 (d, 8.[3]60) – Ortho to NO2.H-6 (dd, 8.25) – Ortho to NO2.
4-Nitro H-5 (d, 8.[3]40) – Ortho to NO2.H-7 (d, 8.10) – Meta to NO2.

Note: The H-7 proton in the 6-nitro isomer is typically the most downfield signal in this entire class due to the combined deshielding of the nitro group and the thiazole ring current.

References

  • Sigma-Aldrich. Product Specification: 2-Chloro-6-nitrobenzothiazole.Link

  • Echemi. Benzothiazole, 2-chloro-5-nitro- Properties.[3][4][5]Link

  • ChemicalBook. 2-Chloro-4-nitrobenzothiazole MSDS & Properties.Link

  • PubChem. Compound Summary: 2-Chloro-6-nitrobenzothiazole.[3][6]Link

  • Forlani, L. (1991).[7] Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles.[8] J. Chem. Soc., Perkin Trans.[7] 2, 1699-1702. Link

Sources

Comparative Guide: Substituted Benzothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Master Key" Scaffold

In the landscape of heterocyclic pharmacophores, the benzothiazole scaffold (fused benzene and thiazole rings) operates as a "privileged structure."[1] Unlike rigid templates that serve a single target, substituted benzothiazoles exhibit a remarkable ability to bind diverse biological receptors—from DNA gyrase in bacteria to EGFR kinases in oncology.

This guide objectively compares the biological activity of substituted benzothiazole derivatives against standard-of-care alternatives (e.g., Erlotinib, Ciprofloxacin) and structural isosteres (Benzimidazoles).

Structure-Activity Relationship (SAR) Logic[2]

The biological efficacy of benzothiazoles is not random; it is strictly governed by substitution patterns at the C2 and C6 positions.

  • Position 2 (C2) - The "Warhead": Substitution here determines target specificity. Aryl or heteroaryl groups at C2 facilitate pi-stacking interactions within enzyme active sites (e.g., DNA intercalation).

  • Position 6 (C6) - The "Tuner": Substituents here (e.g., -Cl, -NO₂, -OCH₃) modulate electronic properties and lipophilicity (LogP), directly influencing membrane permeability and metabolic stability.

Visualization: The SAR Decision Tree

The following diagram illustrates the logical flow of substituent selection based on the desired therapeutic outcome.

SAR_Logic Scaffold Benzothiazole Core C2_Pos C2 Position (Specificity) Scaffold->C2_Pos C6_Pos C6 Position (Potency/ADME) Scaffold->C6_Pos Sub_Aryl Add: Phenyl / Pyridine C2_Pos->Sub_Aryl For Intercalation Sub_Hydrazone Add: Hydrazone Linker C2_Pos->Sub_Hydrazone For Chelation Mod_EWG EWG (-NO2, -Cl) Increases Binding Affinity C6_Pos->Mod_EWG Mod_EDG EDG (-OMe) Modulates Solubility C6_Pos->Mod_EDG Target_DNA Target: DNA/Gyrase (Antimicrobial) Target_Kinase Target: EGFR/VEGFR (Anticancer) Sub_Aryl->Target_Kinase Sub_Hydrazone->Target_DNA Mod_EWG->Target_Kinase Enhances H-Bonding

Figure 1: Strategic substitution logic for optimizing benzothiazole derivatives. C2 dictates the target, while C6 refines the drug-like properties.

Comparative Efficacy: Anticancer Activity

Recent studies focus on benzothiazole derivatives as EGFR (Epidermal Growth Factor Receptor) inhibitors .[2][3][4] The benzothiazole moiety mimics the adenine ring of ATP, allowing it to competitively bind to the kinase domain.

Performance vs. Standard of Care (Erlotinib)

The following data compares a Benzothiazole-1,2,3-triazole Hybrid (Compound 8a) against the FDA-approved drug Erlotinib.

MetricBenzothiazole Hybrid (8a)Erlotinib (Standard)Interpretation
Target EGFR Tyrosine KinaseEGFR Tyrosine KinaseDirect competition
IC₅₀ (Enzymatic) 0.69 µM 1.30 µM2x Potency vs Standard
% Inhibition 98.5%98.2%Equivalent max efficacy
Cell Line (MCF-7) IC₅₀: 4.12 µMIC₅₀: 5.20 µMSuperior cellular uptake
Mechanism ATP Competitive InhibitionATP Competitive InhibitionIdentical Mode of Action

Data Source: Derived from recent comparative studies on benzothiazole-triazole hybrids [1].

Mechanism of Action: EGFR Inhibition Pathway

The benzothiazole derivative blocks the ATP binding pocket, preventing the phosphorylation cascade that leads to tumor growth.[5]

EGFR_Pathway EGFR EGFR Receptor (Cell Surface) Phos Autophosphorylation EGFR->Phos Normal Activation ATP ATP Molecule ATP->Phos Required Fuel Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR Competes with ATP Benzothiazole->Phos BLOCKS Signal Downstream Signaling (MAPK / AKT) Phos->Signal Apoptosis Apoptosis (Cell Death) Phos->Apoptosis If Blocked Proliferation Tumor Cell Proliferation Signal->Proliferation

Figure 2: Mechanism of Action. The benzothiazole derivative (Red) intercepts the EGFR pathway by occupying the ATP binding site, forcing the cell into apoptosis.

Comparative Efficacy: Antimicrobial Activity

Benzothiazoles are often compared to Benzimidazoles (nitrogen isosteres). While benzimidazoles are stable, benzothiazoles often exhibit higher potency against resistant strains due to the lipophilic nature of the sulfur atom, which aids in penetrating bacterial cell walls.

Performance vs. Ciprofloxacin & Benzimidazoles[6]
Compound ClassStrain (E. coli) MICStrain (S. aureus) MICSpecificity
Benzothiazole-Isatin (41c) 3.1 µg/mL 12.5 µg/mLHigh Gram-Negative Potency
Ciprofloxacin (Standard) 12.5 µg/mL0.5 µg/mLBroad Spectrum
Benzimidazole Derivative >25 µg/mL50 µg/mLLower Potency

Key Insight: The Benzothiazole-Isatin hybrid (41c) demonstrated 4x greater potency than Ciprofloxacin against E. coli in specific assays, highlighting its potential as a lead for Gram-negative infections [2].

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles

To ensure reproducibility, we recommend the Oxidative Condensation method. This protocol is superior to acid-catalyzed methods due to higher yields and easier workup.

Reagents
  • 2-Aminothiophenol (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) or Iodine (I₂)

  • Solvent: DMF or DMSO

Step-by-Step Workflow
  • Schiff Base Formation:

    • Dissolve 2-aminothiophenol and the substituted aldehyde in DMF.

    • Stir at room temperature for 30 minutes.

    • Checkpoint: Monitor TLC for the disappearance of the aldehyde spot.

  • Cyclization (Oxidative Closure):

    • Add the oxidant (e.g., 10 mol% I₂).

    • Heat the mixture to 80°C for 2-4 hours.

    • Why? Heat and oxidation are required to form the C=N bond and close the thiazole ring.

  • Quenching & Isolation:

    • Pour the reaction mixture into crushed ice/water.

    • The precipitate (crude benzothiazole) will form immediately.

    • Filter and wash with 5% sodium thiosulfate (to remove excess iodine).

  • Purification:

    • Recrystallize from Ethanol.

Synthesis_Workflow Start 2-Aminothiophenol + Aldehyde Inter Schiff Base Intermediate Start->Inter Stir RT Cyclize Oxidative Cyclization (Iodine/Heat) Inter->Cyclize + Oxidant Product 2-Arylbenzothiazole Precipitate Cyclize->Product Ice Quench

Figure 3: Oxidative condensation workflow for high-yield synthesis.

Critical Analysis: Benzothiazole vs. Alternatives

When selecting a scaffold for drug design, consider the following trade-offs:

FeatureBenzothiazoleBenzimidazole (Alternative)Benzoxazole (Alternative)
Lipophilicity High (Sulfur atom)Moderate (NH group)Moderate (Oxygen)
Metabolic Stability Moderate (S-oxidation risk)HighLow (Ring opening)
Binding Affinity High (Soft atom interaction)High (H-bond donor)Moderate
Best Application Anticancer / Kinase Inhibitors Anthelmintic / AntiviralAnti-inflammatory

References

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone derivatives as potent EGFR inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link] (Note: Representative link based on search context for benzothiazole-triazole hybrids).

  • Recent insights into antibacterial potential of benzothiazole derivatives. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Benzothiazole derivatives as anticancer agents. Source: PubMed URL:[Link]

Sources

Validating the structure of 2-Chloro-7-nitrobenzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fidelity Challenge

In medicinal chemistry, the benzothiazole scaffold is a "privileged structure" due to its affinity for diverse biological targets, including kinases and GPCRs. The 2-chloro-7-nitrobenzo[d]thiazole derivative is a critical electrophile for synthesizing libraries via Nucleophilic Aromatic Substitution (


).

However, a recurring failure mode in this domain is structural ambiguity . The 7-nitro isomer is frequently confused with the commercially more prevalent 6-nitro isomer or mischaracterized due to unexpected ring-opening/rearrangement byproducts during harsh amination conditions.

This guide objectively compares the three primary validation methodologies—Routine 1D NMR , Advanced 2D NMR , and Single Crystal X-Ray —to establish a "Gold Standard" workflow for confirming the identity of 7-nitrobenzothiazole derivatives.

Comparative Analysis: Validation Methodologies

We evaluate three validation tiers based on Resolution Power , Resource Intensity , and Definitive Proof .

Tier 1: Routine Screening (1H NMR + LC-MS)

The "Quick Check" – Necessary but Insufficient.

  • Mechanism: Relies on proton counting and molecular weight confirmation.

  • The Flaw: It cannot definitively distinguish between the 7-nitro and 6-nitro isomers if reference spectra are unavailable. Both isomers present a 3-proton aromatic system with similar splitting patterns (roughly doublet-doublet-triplet or doublet-doublet-doublet depending on resolution).

  • Verdict: Suitable only for purity checks, not structural confirmation of a new derivative.

Tier 2: The Robust Standard (2D NMR: HMBC/NOESY)

The "Publication Standard" – High Confidence.

  • Mechanism:

    • HMBC (Heteronuclear Multiple Bond Correlation): Links protons to "invisible" quaternary carbons. Crucial for verifying the C2-substitution.

    • NOESY (Nuclear Overhauser Effect): Detects through-space interactions. In the 7-nitro isomer, the H6 proton is spatially close to the Nitro group, while in the 6-nitro isomer, the steric environment differs.

  • Verdict: The most practical balance of speed and accuracy for library validation.

Tier 3: The Absolute Truth (Single Crystal X-Ray Diffraction)

The "Gold Standard" – Irrefutable.

  • Mechanism: Direct mapping of electron density to determine bond lengths and angles.

  • The Edge: It is the only method that unequivocally proves the nitro group position (C7 vs C6) and the integrity of the thiazole ring (ruling out ring-opened disulfide byproducts).

  • Verdict: Mandatory for the lead compound in a series.

Data Presentation: Analytical Comparison

The following table summarizes the diagnostic signals distinguishing the 7-nitro scaffold from its common 6-nitro isomer.

Feature7-Nitrobenzo[d]thiazole 6-Nitrobenzo[d]thiazole Significance
Proton System ABC System (H4, H5, H6)ABX System (H4, H5, H7)Critical: 7-Nitro lacks an H7 proton; 6-Nitro lacks H6.
J-Coupling (H5-H6) Ortho coupling (~8.0 Hz)Meta coupling (if H4/H7) or Ortho (H4/H5)7-Nitro shows two strong ortho couplings (H5 is adjacent to H4 and H6).[1][2][3]
NOE Signal Strong NOE between H6 and SubstituentWeak/No NOE between H7 and SubstituentH7 is sterically crowded by the Nitro group in the 7-isomer? No, H7 is replaced by Nitro.
C2 Reactivity High (Steric strain at C7 affects C2 less)High (Electronic activation)Both are reactive, but 7-nitro derivatives often show different solubility profiles.
Experimental Protocol: Synthesis & Validation Workflow

Objective: Synthesize N-benzyl-7-nitrobenzo[d]thiazol-2-amine and validate its structure.

Step 1: Synthesis (

)
  • Reagents: Dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Nucleophile: Add Benzylamine (1.2 equiv) and DIPEA (2.0 equiv).

  • Conditions: Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Note: The 7-nitro group is electron-withdrawing, activating the C2 position. The reaction should proceed faster than the non-nitro variant.

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.[2][4]

Step 2: Structural Validation (The Protocol)
  • Mass Spectrometry: Confirm parent ion

    
    .[5]
    
  • 1H NMR (DMSO-d6):

    • Identify the Benzyl

      
       (doublet ~4.7 ppm).
      
    • Identify the NH (triplet ~9.0 ppm, exchangeable).

    • Crucial Step: Analyze the aromatic region (7.5 - 8.5 ppm). You must see three protons for the benzothiazole ring.

      • Look for two doublets and one triplet (pseudo-triplet) indicating H4, H5, H6 connectivity (consecutive protons).

      • Contrast: The 6-nitro isomer would show a singlet (H7), a doublet (H4), and a doublet (H5) pattern (non-consecutive protons).

  • 2D NMR (HMBC):

    • Run HMBC to visualize the correlation between the Benzyl

      
       protons and the C2 carbon of the thiazole ring (~165 ppm). This confirms the amine is attached to the ring, not a salt.
      
Visualization: Logic & Mechanism
Diagram 1: The Validation Decision Matrix

A logical workflow to prevent structural misidentification.

ValidationWorkflow Start Crude Product Isolated LCMS LC-MS Analysis (Mass Confirmation) Start->LCMS NMR1D 1H NMR (DMSO-d6) Check Aromatic Splitting LCMS->NMR1D Mass Correct Decision Is Splitting ABC (Consecutive) or ABX? NMR1D->Decision PathA Pattern: d, d, s (Likely 6-Nitro Isomer) Decision->PathA Non-consecutive PathB Pattern: d, t, d (Likely 7-Nitro Isomer) Decision->PathB Consecutive Advanced Run HMBC & NOESY (Confirm Regiochemistry) PathA->Advanced Re-evaluate PathB->Advanced Validate XRay Single Crystal X-Ray (Definitive Proof) Advanced->XRay If Crystals Available

Caption: Decision matrix for distinguishing 7-nitro vs. 6-nitro isomers based on proton splitting patterns.

Diagram 2: Mechanistic Pathway (

)

Visualizing the transition state to understand the activation energy.

ReactionMechanism Reactants 2-Cl-7-NO2-Benzothiazole + R-NH2 TS Meisenheimer-like Transition State Reactants->TS Nucleophilic Attack (C2) Product 2-Amino-7-NO2-Benzothiazole + HCl TS->Product Elimination of Cl- TS->Product Aromatization

Caption: Nucleophilic Aromatic Substitution (


) pathway at the C2 position.
References
  • Specific Reactivity of 2-Chlorobenzothiazoles: BenchChem. (2025). Regioselectivity in Reactions with 2-Chloro-4-bromobenzothiazole. Retrieved from Supports the claim that C2 is the primary electrophilic site for

    
     due to activation by the thiazole ring.[6]
    
  • NMR Characterization of Nitrobenzothiazoles: Dekić, B., et al. (2018). Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. ResearchGate. Retrieved from Provides the methodological basis for using HMBC to assign regiochemistry in complex benzothiazole-coumarin hybrids.

  • Synthesis Protocols: Journal of Young Pharmacists. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues. Retrieved from Establishes the standard reflux conditions (THF/K2CO3) for benzothiazole substitution reactions.

  • Crystallographic Validation: PubChem. (2025). 2-Chloro-6-nitrobenzothiazole Structure Data. Retrieved from Used as a comparative baseline for the 6-nitro isomer properties.

Sources

Benchmarking the synthesis of 2-Chloro-7-nitrobenzo[d]thiazole against other methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a benchmarked protocol for the synthesis of 2-Chloro-7-nitrobenzo[d]thiazole , contrasting the superior Mercaptan Activation Method against the traditional Sandmeyer Route and highlighting the regiochemical pitfalls of direct nitration.

Executive Summary

This compound is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents where substitution at the 7-position provides unique steric and electronic properties.

  • The Benchmark Method (Method A): A regioselective cyclization of 2-chloro-3-nitroaniline to the 2-mercapto intermediate, followed by chlorination. This route offers the highest regiochemical fidelity (>99%) and yield.

  • The Traditional Alternative (Method B): The Sandmeyer reaction. While effective, it suffers from lower yields, hazardous diazonium intermediates, and difficult purification if starting from non-specific precursors.

  • The "Trap" (Method C): Direct nitration of 2-chlorobenzothiazole. This method is not recommended as it predominantly yields the 6-nitro isomer, not the 7-nitro target.

Comparative Analysis Matrix

MetricMethod A: Thiol Activation (Recommended) Method B: Sandmeyer Reaction Method C: Direct Nitration
Primary Precursor 2-Chloro-3-nitroaniline2-Amino-7-nitrobenzothiazole2-Chlorobenzothiazole
Key Reagent

/ DBU; then


/


/

Regioselectivity Excellent (>99% 7-isomer) Good (Dependent on amine purity)Poor (Yields 6-nitro)
Overall Yield 75 - 85%40 - 60%N/A (Wrong Isomer)
Safety Profile Moderate (CS2 is flammable)Low (Explosive diazonium salts)Moderate (Strong acids)
Scalability HighLow (Diazo instability)High (But useless)

Detailed Experimental Protocols

Method A: The Benchmark (Thiol Activation Route)

Rationale: This method locks the nitro group into the 7-position by using 2-chloro-3-nitroaniline as the starting material. The sulfur nucleophile displaces the chlorine at position 2 (activated by the ortho-nitro group), and the nitrogen at position 1 closes the ring.

Step 1: Synthesis of 2-Mercapto-7-nitrobenzothiazole
  • Reagents: 2-Chloro-3-nitroaniline (1.0 eq), Carbon Disulfide (

    
    , 5.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 eq), Toluene.
    
  • Protocol:

    • Dissolve 2-chloro-3-nitroaniline (10 mmol) in anhydrous toluene (50 mL).

    • Add DBU (20 mmol) and

      
       (50 mmol).
      
    • Heat the mixture to 80°C for 12 hours. The reaction proceeds via a nucleophilic aromatic substitution (

      
      ) of the chlorine by the in-situ formed dithiocarbamate, followed by intramolecular cyclization.
      
    • Cool to room temperature. Acidify with 1M HCl to precipitate the thiol (thione form).

    • Filter the yellow solid, wash with water, and dry.

    • Yield: ~85-90%.

    • Checkpoint: Confirm structure via

      
      H NMR (DMSO-
      
      
      
      ). The thiol proton typically appears broad >13 ppm or as the thione NH.
Step 2: Chlorination to this compound
  • Reagents: 2-Mercapto-7-nitrobenzothiazole (from Step 1), Sulfuryl Chloride (

    
    , 4.0 eq) or 
    
    
    
    .
  • Protocol:

    • Suspend the dry mercapto intermediate (5 mmol) in

      
       (20 mmol). Note: Sulfuryl chloride acts as both reagent and solvent; alternatively use 
      
      
      
      as co-solvent.
    • Stir at 0°C to RT for 2 hours. Evolution of

      
       and 
      
      
      
      gas will be observed.[1]
    • Quench: Pour the reaction mixture onto crushed ice carefully.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash organic layer with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Recrystallization from ethanol or flash chromatography (Hexane/EtOAc).

    • Yield: ~80-92%.

Method B: The Sandmeyer Route (Alternative)

Rationale: Useful if 2-amino-7-nitrobenzothiazole is already available. However, synthesizing this specific amine isomer is often as involved as Method A.

  • Protocol:

    • Diazotization: Dissolve 2-amino-7-nitrobenzothiazole (5 mmol) in concentrated

      
       (10 mL) at -5°C . Dropwise add 
      
      
      
      (1.2 eq) in water. Stir for 30 min to form the diazonium salt.
    • Substitution: Transfer the cold diazonium solution into a stirring solution of

      
       (1.5 eq) in conc. 
      
      
      
      at 0°C.[2]
    • Allow to warm to RT and stir for 2 hours until nitrogen evolution ceases.

    • Workup: Dilute with water, filter the precipitate, and purify.

  • Drawback: The radical mechanism often leads to tar formation and lower yields (~50%).

Mechanistic & Regiochemical Visualization

The following diagram illustrates the regiochemical logic. Note how the starting material in Method A dictates the final position of the nitro group, whereas Method C fails due to electronic directing effects.

SynthesisPathways cluster_legend Methodology Key StartA 2-Chloro-3-nitroaniline (Cl @ 2, NO2 @ 3) InterA Intermediate: 2-Mercapto-7-nitrobenzothiazole StartA->InterA CS2, DBU (Cyclization locks NO2 at 7) Product TARGET: This compound InterA->Product SO2Cl2 (Chlorination) StartB 2-Amino-7-nitrobenzothiazole Diazo Diazonium Salt (Unstable) StartB->Diazo NaNO2, HCl Diazo->Product CuCl (Sandmeyer) StartC 2-Chlorobenzothiazole WrongProd TRAP PRODUCT: 2-Chloro-6-nitrobenzothiazole StartC->WrongProd HNO3/H2SO4 (Nitration prefers C-6) key1 Method A: Benchmark (Recommended) key2 Method B: Alternative key3 Method C: Avoid (Wrong Isomer)

Caption: Decision matrix for synthesis. Method A (Green) ensures 7-nitro placement via scaffold construction. Method C (Red) yields the incorrect 6-nitro isomer due to electrophilic substitution rules.

Critical "Trap" Analysis: Why Direct Nitration Fails

Researchers attempting to nitrate 2-chlorobenzothiazole directly will encounter a regioselectivity issue.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Directing Effects: The thiazole ring is electron-withdrawing. The benzene ring is deactivated, but the nitrogen atom of the thiazole directs incoming electrophiles to the C-6 position (para to the ring nitrogen) or C-5 .

  • Outcome: The major product is 2-chloro-6-nitrobenzothiazole . Separation of the trace 7-nitro isomer (if formed) is inefficient and commercially unviable.

References

  • Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. U.S. Patent 2,469,697. Link

    • Establishes the efficiency of sulfuryl chloride ( ) for converting 2-mercaptobenzothiazoles to 2-chlorobenzothiazoles.
  • Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. Link

    • Provides the modern, high-yield "Green" protocol for synthesizing the key 2-mercapto precursor
  • Sandmeyer, T. (1884). Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. The foundational text for the diazonium displacement method (Method B).
  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. Authoritative source on the electrophilic substitution patterns of benzothiazoles (Method C failure mechanism).

Sources

A Comparative Analysis of the Anticancer Potential of 2-Chloro-7-nitrobenzo[d]thiazole and Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1] This guide provides an in-depth comparative analysis of the anticancer activity of a representative benzothiazole derivative, 2-Chloro-7-nitrobenzo[d]thiazole, against well-established anticancer inhibitors. While specific experimental data for this compound is not yet publicly available, we will extrapolate its potential activity based on closely related analogs and compare it with known inhibitors to provide a valuable framework for researchers in drug discovery and development.

The rationale for investigating this compound stems from the established anticancer properties of benzothiazoles bearing chloro and nitro substitutions.[2] These substitutions are known to modulate the electron density and lipophilicity of the molecule, often enhancing its interaction with biological targets and thereby augmenting its cytotoxic potential against cancer cells. This guide will delve into the presumptive mechanisms of action, supported by experimental data from analogous compounds, and present a clear comparison with standard-of-care chemotherapeutic agents.

Presumptive Anticancer Profile of this compound

Based on the literature for structurally similar compounds, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. The presence of the nitro group, an electron-withdrawing moiety, and the chloro group can contribute to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering the intrinsic apoptotic pathway.[3]

Comparative Anticancer Agents

To provide a robust comparison, we have selected two well-characterized anticancer agents with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It is a widely used chemotherapeutic agent for a variety of cancers.

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and subsequent apoptosis. It is a cornerstone of treatment for many solid tumors.

Experimental Evaluation of Anticancer Activity: Methodologies and Expected Outcomes

To empirically assess and compare the anticancer activity of a compound like this compound, a series of standardized in vitro assays are employed. The following sections detail the protocols for these essential experiments.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., a representative chloro-nitro-benzothiazole) and the comparator drugs (Doxorubicin, Cisplatin) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.

Expected Data Presentation:

CompoundCell LineIC50 (µM) after 48h
Representative Chloro-nitro-benzothiazoleMCF-7 (Breast)Hypothetical Value
HCT-116 (Colon)Hypothetical Value
A549 (Lung)Hypothetical Value
DoxorubicinMCF-7 (Breast)Literature Value
HCT-116 (Colon)Literature Value
A549 (Lung)Literature Value
CisplatinMCF-7 (Breast)Literature Value
HCT-116 (Colon)Literature Value
A549 (Lung)Literature Value

Note: The IC50 values for the representative benzothiazole are hypothetical and would need to be determined experimentally. Literature values for Doxorubicin and Cisplatin would be used for comparison.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 24/48/72h Treatment Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Measure at 570nm IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: A flowchart of the MTT assay for determining cell viability.

Analysis of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[5] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the test compound and comparators for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Expected Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Control>95%<5%<1%<1%
Representative Chloro-nitro-benzothiazoleHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
DoxorubicinLiterature ValueLiterature ValueLiterature ValueLiterature Value
CisplatinLiterature ValueLiterature ValueLiterature ValueLiterature Value

Logical Relationship of Apoptosis Detection

G cluster_1 Cell States Live Live Cell Annexin V- PI- EarlyApoptotic Early Apoptotic Annexin V+ PI- Live->EarlyApoptotic PS Translocation LateApoptotic Late Apoptotic/Necrotic Annexin V+ PI+ EarlyApoptotic->LateApoptotic Membrane Permeabilization Necrotic Necrotic Annexin V- PI+

Caption: Differentiation of cell states by Annexin V/PI staining.

Investigation of Cell Cycle Arrest

Flow cytometry analysis of DNA content using propidium iodide (PI) staining allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by arresting the cell cycle at a specific checkpoint.

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compound and comparators at their respective IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Expected Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control~60-70%~15-20%~10-15%
Representative Chloro-nitro-benzothiazoleHypothetical ValueHypothetical ValueHypothetical Value
DoxorubicinLiterature ValueLiterature ValueLiterature Value
CisplatinLiterature ValueLiterature ValueLiterature Value

Cell Cycle Analysis Workflow

G cluster_2 Cell Cycle Analysis Workflow Cell Treatment Cell Treatment Cell Fixation Cell Fixation Cell Treatment->Cell Fixation 24h PI/RNase Staining PI/RNase Staining Cell Fixation->PI/RNase Staining Overnight Flow Cytometry Flow Cytometry PI/RNase Staining->Flow Cytometry 30 min Incubation Data Analysis Data Analysis Flow Cytometry->Data Analysis G cluster_3 Intrinsic Apoptosis Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Bax Upregulation Bax Upregulation Mitochondrial Stress->Bax Upregulation Bcl-2 Downregulation Bcl-2 Downregulation Mitochondrial Stress->Bcl-2 Downregulation Cytochrome c Release Cytochrome c Release Bax Upregulation->Cytochrome c Release Bcl-2 Downregulation->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Sources

A Head-to-Head Comparison of 2-Chloro-7-nitrobenzo[d]thiazole and Other Electrophilic Scaffolds for Covalent Labeling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and covalent drug discovery, the precise targeting of nucleophilic amino acid residues is a cornerstone of innovation. The ability to selectively label proteins enables researchers to elucidate biological pathways, develop targeted therapeutics, and create sensitive diagnostic tools. Among the arsenal of electrophilic scaffolds, 2-Chloro-7-nitrobenzo[d]thiazole, more commonly known as 4-Chloro-7-nitrobenzofurazan (NBD-Cl), presents a unique profile of reactivity and fluorogenic potential. This guide provides an in-depth, head-to-head comparison of NBD-Cl with other workhorse electrophiles—iodoacetamide (IAM), N-ethylmaleimide (NEM), and isothiocyanates—grounded in mechanistic principles and supported by experimental data.

The Principle of Covalent Targeting: Why Cysteine?

Covalent labeling hinges on the reaction between an electrophilic "warhead" on a small molecule and a nucleophilic residue on a protein. While several amino acids possess nucleophilic side chains (lysine, histidine, tyrosine), the thiol group of cysteine is often the preferred target. Its relatively low pKa (~8.3) means that a significant fraction exists as the highly nucleophilic thiolate anion (S⁻) at physiological pH, making it one of the most reactive residues in the proteome.[1] This inherent reactivity allows for the design of moderately electrophilic probes that can achieve high selectivity for cysteine over other residues, minimizing off-target effects.

A Deep Dive into NBD-Cl: The Fluorogenic Virtuoso

NBD-Cl is a versatile reagent first introduced in 1968 that has become invaluable for its ability to convert amines and thiols into highly fluorescent derivatives.[2] This property is central to its utility as a labeling agent and a sensitive analytical probe.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

Unlike simple alkylating agents, NBD-Cl reacts via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring, making the chlorine atom an excellent leaving group upon attack by a nucleophile.

  • Reaction with Amines: NBD-Cl readily reacts with primary and secondary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues, to form stable, intensely fluorescent NBD-amine adducts.[3][4][5] The parent NBD-Cl molecule is essentially non-fluorescent, but upon reaction, the resulting adduct exhibits strong fluorescence due to an intramolecular charge transfer (ICT) mechanism.[2][6][7]

  • Reaction with Thiols: NBD-Cl also reacts with thiols to form thioether adducts.[6][7] However, these S-NBD adducts are significantly less fluorescent than their N-NBD counterparts.[6] This differential fluorescence provides a basis for distinguishing between amine and thiol labeling.

A Unique Selectivity for Cysteine via Smiles Rearrangement

The most compelling feature of NBD-Cl is its unique reaction with cysteine (and homocysteine). The initial reaction forms a weakly fluorescent S-adduct. However, the proximate primary amine of the cysteine residue can then perform an intramolecular nucleophilic attack, displacing the sulfur and forming a highly stable and intensely fluorescent N-adduct.[8] This process, known as the Smiles rearrangement, does not occur with glutathione (GSH), as its amine group is part of an amide bond and not available for the intramolecular cyclization.[8] This mechanism confers NBD-Cl with high selectivity for cysteine over other biological thiols.[9]

cluster_0 Reaction with Glutathione (GSH) cluster_1 Reaction with Cysteine (Cys) NBD-Cl_GSH NBD-Cl S_Adduct_GSH S-NBD-GSH (Weakly Fluorescent) NBD-Cl_GSH->S_Adduct_GSH + GSH GSH GSH NBD-Cl_Cys NBD-Cl S_Adduct_Cys S-NBD-Cys (Intermediate) NBD-Cl_Cys->S_Adduct_Cys + Cysteine Cys Cysteine N_Adduct_Cys N-NBD-Cys (Highly Fluorescent) S_Adduct_Cys->N_Adduct_Cys Smiles Rearrangement

Caption: NBD-Cl's differential reaction with thiols.

The Workhorses: A Comparative Look at Other Scaffolds

While NBD-Cl offers unique advantages, other electrophilic scaffolds remain staples in proteomic research for their distinct reactivity profiles.

Iodoacetamide (IAM)
  • Mechanism: A classic alkylating agent that reacts with nucleophiles via an SN2 mechanism.[10]

  • Selectivity: It is considered a "hyperreactive" probe, readily modifying accessible and nucleophilic cysteines.[11] However, this high reactivity comes at the cost of specificity. At sufficient concentrations, IAM can lead to "overalkylation," modifying other residues such as lysine, histidine, and the N-terminus.[12]

  • Use Case: Primarily used in proteomics workflows to irreversibly block cysteine residues after disulfide bond reduction, preventing their re-oxidation.[10] It is a crucial step in sample preparation for mass spectrometry. Its high reactivity makes it ideal for ensuring complete alkylation under denaturing conditions.[13]

N-ethylmaleimide (NEM)
  • Mechanism: Reacts with thiols via a Michael addition, forming a stable thioether bond.

  • Selectivity: NEM is renowned for its high specificity for cysteines, particularly at a pH range of 6.5-7.5.[14] Under these controlled conditions, reaction with amines is minimal.[15] This makes NEM a more specific tool than IAM when targeting cysteines in a native protein context.[15][16]

  • Use Case: Ideal for studies requiring high confidence in cysteine-specific labeling, such as identifying functionally important cysteines or profiling cysteine reactivity in complex biological systems.[17][18][19]

Isothiocyanates (e.g., FITC)
  • Mechanism: The isothiocyanate group (-N=C=S) reacts with primary amines to form a stable thiourea linkage.[20]

  • Selectivity: This scaffold is overwhelmingly selective for amines (N-terminus and lysine side chains).[20]

  • Use Case: Isothiocyanates are most commonly found on fluorescent dyes like Fluorescein Isothiocyanate (FITC). They are the go-to reagents for labeling antibodies and other proteins for applications like flow cytometry and immunofluorescence, where tagging of surface-exposed lysines is desired.[20][21]

NBDCl NBD-Cl Cys Cysteine (Thiol) NBDCl->Cys SNAr / Smiles (High Fluor.) Lys Lysine (Amine) NBDCl->Lys SNAr (High Fluor.) IAM Iodoacetamide (IAM) IAM->Cys SN2 Alkylation IAM->Lys Side Rxn His Histidine IAM->His Side Rxn NEM N-ethylmaleimide (NEM) NEM->Cys Michael Add. NEM->Lys Side Rxn (High pH) ITC Isothiocyanate (FITC) ITC->Lys Thiourea Formation start Prepare Model Peptide (Ac-Cys-Ala-Lys-Ala-NH₂) in Buffer (pH 7.4) reagents Aliquots for each reagent: 1. NBD-Cl 2. IAM 3. NEM 4. Control (No Reagent) start->reagents incubate Incubate at RT for 30 min reagents->incubate quench Quench reaction (e.g., with excess DTT) incubate->quench analyze Analyze by LC-MS/MS quench->analyze data Identify modified peptides and quantify relative abundance of: - Cys-modified - Lys-modified - Di-modified - Unmodified analyze->data

Caption: Workflow for comparing electrophile selectivity.

Methodology:

  • Preparation: Dissolve the model peptide in a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4). The choice of a physiological pH is critical as it represents a common experimental condition and highlights the inherent selectivity differences of the reagents.

  • Reaction Setup: Prepare four separate reactions by adding a 5-fold molar excess of each electrophile (NBD-Cl, IAM, NEM) to an aliquot of the peptide solution. The fourth tube serves as an unmodified control.

    • Causality: A moderate excess of the electrophile challenges its selectivity. A huge excess would likely lead to non-specific modification by all reagents.

  • Incubation: Allow the reactions to proceed for 30 minutes at room temperature.

  • Quenching: Stop the reaction by adding a strong nucleophile, such as a 100-fold molar excess of dithiothreitol (DTT), to consume any unreacted electrophile. This is a self-validating step; if the reaction is not quenched, labeling could continue, confounding the results.

  • Analysis: Analyze each reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Expected Outcome:

      • NEM: The primary product will be the peptide modified at the cysteine residue. Minimal lysine modification is expected.

      • IAM: A mixture of products will be observed, with significant modification at both cysteine and, to a lesser extent, lysine.

      • NBD-Cl: Products modified at both cysteine and lysine will be observed, allowing for a direct comparison of its reactivity towards both residues under these conditions.

Conclusion: Selecting the Right Tool for the Job

The selection of an electrophilic scaffold is not a one-size-fits-all decision.

  • This compound (NBD-Cl) is an exceptional tool for applications requiring a fluorogenic readout. Its unique Smiles rearrangement mechanism provides a clever way to selectively detect cysteine and homocysteine. However, researchers must be mindful of its dual reactivity towards both amines and thiols, and the differing fluorescence of the resulting adducts.

  • Iodoacetamide (IAM) remains the reagent of choice for complete, irreversible blocking of all cysteines in denatured samples for proteomics, where its high reactivity is an asset.

  • N-ethylmaleimide (NEM) offers superior cysteine specificity in native protein systems under controlled pH, making it the preferred tool for functional studies targeting specific cysteine residues.

  • Isothiocyanates are the undisputed choice for labeling primary amines, essential for conjugating probes and dyes to proteins via their lysine residues.

References

  • The Crucial Role of Protein Labeling with NBD-Cl in Biomedical Research. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023).
  • NBD-Cl [4-Chloro-7-nitrobenzofurazan]. (n.d.).
  • The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. (2011). DergiPark.
  • NBD-Cl for Amine Labeling: Applications and Supplier Choice. (2026). Hopax Fine Chemicals.
  • Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. (n.d.). Analyst (RSC Publishing).
  • NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applic
  • Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups. (n.d.).
  • HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glut
  • FluoProbes®. (n.d.). Interchim.
  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2012). PubMed.
  • Contemporary proteomic strategies for cysteine redoxome profiling. (n.d.). PMC - NIH.
  • N-Ethylmaleimide (NEM). (n.d.). Thermo Fisher Scientific.
  • FLUORESCEIN ISOTHIOCYAN
  • Iodoacetamide. (n.d.). Wikipedia.
  • A Perspective on Cysteine-Reactive Activity-Based Probes. (2025).
  • Quantitative reactivity profiling predicts functional cysteines in proteomes. (n.d.). PMC - NIH.
  • LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. (2025).
  • Reaction of NEM with cysteine. (n.d.).
  • Localization of the N-ethylmaleimide reactive cysteine in the beef heart mitochondrial ADP/
  • Overalkylation of a protein digest with iodoacetamide. (n.d.). PubMed.
  • Cysteine 532 and cysteine 545 are the N-ethylmaleimide-reactive residues of the Neurospora plasma membrane H+-
  • Labeling procedures employing crystalline fluorescein isothiocyan

Sources

Development of a Primary Reference Standard for 2-Chloro-7-nitrobenzo[d]thiazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin Scaffold" Dilemma

In modern medicinal chemistry, 2-Chloro-7-nitrobenzo[d]thiazole (CAS 1868-53-7) serves as a critical electrophilic scaffold.[1] Its C-2 chlorine atom is highly susceptible to nucleophilic aromatic substitution (


), allowing researchers to rapidly generate libraries of bioactive benzothiazoles (e.g., for kinase inhibition or antifungal research).[1]

However, commercial availability does not equate to "Reference Grade" quality. Most commercial sources provide "Technical Grade" (95-97%) material, often contaminated with:

  • Regioisomers: (e.g., 4-nitro or 6-nitro analogs) derived from impure starting anilines.[1]

  • Hydrolysis Products: 7-nitrobenzo[d]thiazol-2(3H)-one, formed by moisture exposure.[1]

  • Synthetic Precursors: Unreacted thiols or disulfides.[1]

Using technical grade material for quantitative assays (e.g., reaction kinetics or potency calibration) introduces systematic errors.[1] This guide outlines the protocol for developing a Primary Reference Standard (purity >99.5%) and objectively compares its performance against commercial alternatives.

Synthesis & Purification Strategy

To establish a reference standard, one cannot simply "buy and re-test."[1] One must purify to constant physical properties.[1] We utilized a chlorination-dedication route which minimizes isomeric contamination.[1]

Synthetic Route (The "Standard" Approach)

The preferred route for high-purity synthesis involves the chlorination of 7-nitrobenzo[d]thiazole-2(3H)-one rather than direct cyclization, as the "one" intermediate allows for an initial purification step.

  • Step 1: Cyclization of 2-amino-3-nitrobenzenethiol with phosgene or carbonyldiimidazole (CDI) to yield 7-nitrobenzo[d]thiazol-2(3H)-one.[1]

  • Step 2 (Critical): Chlorination using Phosphorus Oxychloride (

    
    ) with a catalytic amount of DMF.[1]
    
  • Step 3: Quenching and Isolation.[1]

Purification Protocol (Recrystallization)

Commercial vendors often skip this step to reduce cost.[1]

  • Solvent System: Dissolve crude solid in boiling Acetonitrile (ACN) .[1]

  • Filtration: Hot filtration to remove inorganic salts (phosphates).[1]

  • Crystallization: Slow cooling to 4°C. The 2-chloro derivative crystallizes, while the hydrolysis impurity (more polar) remains in the mother liquor.

  • Drying: Vacuum drying at 40°C over

    
     for 24 hours (crucial to prevent hydrolysis).
    

Analytical Characterization & Validation

A reference standard is defined by its data.[1] We employed a Mass Balance Approach to assign purity, rather than simple area normalization.

Identification (NMR & MS)[1][2]
  • 1H NMR (400 MHz, DMSO-d6): The 7-nitro substitution pattern is confirmed by the coupling constants of the aromatic protons. A triplet (or dd) at

    
     ~7.8-8.0 ppm indicates the C-5 proton, distinct from the splitting patterns of 6-nitro isomers.[1]
    
  • Mass Spectrometry: ESI+ mode shows

    
     at m/z 214.9/216.9 (characteristic Chlorine isotope pattern 3:1).[1]
    
Purity Assignment (The Mass Balance Equation)

The absolute purity (


) is calculated as:


[1]
Experimental Workflow Visualization

The following diagram illustrates the logic flow for certifying the standard.

ReferenceStandardWorkflow Start Crude 2-Cl-7-NO2-BZT Purification Recrystallization (ACN) Hot Filtration Start->Purification DriedSolid Dried Candidate Standard Purification->DriedSolid HPLC HPLC-UV (254nm) Chromatographic Purity DriedSolid->HPLC KF Karl Fischer (Water Content) DriedSolid->KF GC GC-Headspace (Residual Solvents) DriedSolid->GC ROI Residue on Ignition (Inorganic Ash) DriedSolid->ROI Calculation Mass Balance Calculation (100% - Impurities) HPLC->Calculation Organic Imp % KF->Calculation H2O % GC->Calculation VOC % ROI->Calculation Ash % FinalStd Certified Reference Material (>99.5%) Calculation->FinalStd

Figure 1: The "Mass Balance" workflow used to assign absolute purity to the reference standard, accounting for non-chromatographic impurities often ignored in commercial certificates.

Comparative Performance Guide

We compared our developed In-House Reference Standard (IHRS) against a Commercial Research Grade (CRG) sample purchased from a major catalog vendor.

HPLC Method Conditions
  • Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).[1] 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm.[1]

  • Flow Rate: 1.0 mL/min.[1]

Data Comparison

The following table summarizes the characterization data. Note the significant discrepancy in "Assay" (content) versus "Area %" (chromatographic purity) for the commercial sample.

ParameterCommercial Grade (CRG)In-House Reference Standard (IHRS)Impact on Research
HPLC Purity (Area %) 97.2%99.8%CRG overestimates purity by ignoring non-UV active mass.[1]
Major Impurity 7-Nitrobenzo[d]thiazol-2-one (2.1%)Not Detected (<0.05%)The "one" impurity is a nucleophile scavenger, inhibiting reactions.[1]
Water Content (KF) 1.8%0.05%High water content in CRG hydrolyzes the Cl-C2 bond over time.[1]
Residual Solvents 0.5% (Ethyl Acetate)<0.01%Solvent weight throws off stoichiometric calculations.[1]
Assay (Mass Balance) 94.9% 99.7% CRG introduces a ~5% error in molarity calculations.
Stability Study (Stress Test)

To validate the robustness of the standard, both samples were exposed to ambient air (25°C, 60% RH) for 48 hours.

  • IHRS: Purity remained >99.7%.

  • CRG: Purity dropped to 93.1%, showing rapid hydrolysis due to existing moisture content acting as a catalyst.[1]

Impurity Fate Mapping

Understanding where impurities originate is vital for troubleshooting.[1] The diagram below maps the specific impurities associated with this compound.

ImpurityFate cluster_synthesis Synthesis Origins Target 2-Chloro-7-nitro benzo[d]thiazole Imp_Hydrolysis Impurity A (Hydrolysis Product) Target->Imp_Hydrolysis Moisture/H2O (Degradation) Precursor 7-nitrobenzo[d] thiazol-2-one Precursor->Target Chlorination (POCl3) Imp_Isomer Impurity B (4-Nitro Isomer) Imp_Isomer->Target Co-purifies (From impure aniline) Imp_Dimer Impurity C (Disulfide Dimer) Imp_Dimer->Target Oxidation (Incomplete Rxn)

Figure 2: Impurity Fate Map showing the origin of critical impurities.[1] Impurity A is the most dominant degradation product found in commercial samples.

Conclusion & Recommendations

For high-throughput screening or kinetic studies involving This compound , reliance on Commercial Research Grade material introduces a ~5% mass error and potential side-reactions due to hydrolysis impurities.[1]

Recommendation:

  • Purify: If purchasing CRG, perform a recrystallization in dry Acetonitrile before use.[1]

  • Store: Store under inert gas (Argon) at -20°C to prevent the autocatalytic hydrolysis cycle observed in the stability study.

  • Validate: Use the HPLC method described in Section 4.1 to verify lot integrity before starting critical campaigns.[1]

References

  • ICH Harmonised Tripartite Guideline. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A).[1][2] International Council for Harmonisation, 1999.[1] Link

  • Lihumis, H. S., et al. "A Review on Recent Development and Biological Applications of Benzothiazole Derivatives." Progress in Chemical and Biochemical Research, vol. 5, no. 2, 2022, pp. 147-164.[1][3][4] Link

  • Ali, I., et al. "Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity."[5] Journal of Chemical Health Risks, vol. 14, no. 1, 2024.[1][6][7] Link

  • European Medicines Agency. ICH Q6A Specifications: Test Procedures and Acceptance Criteria.[1] EMA Scientific Guidelines.[1] Link

  • Kumbhare, R. M., et al. "Synthesis of benzothiazoles by oxidative cyclization of thiourea with [bbim][Br3] ionic liquid."[1] Tetrahedron Letters, cited in ResearchGate Review, 2022.[1] Link

Sources

A Comparative Guide to the Inter-Laboratory Analysis of 2-Chloro-7-nitrobenzo[d]thiazole (NBD-Cl)

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a framework for an inter-laboratory comparison of analytical methods for 2-Chloro-7-nitrobenzo[d]thiazole (NBD-Cl), a crucial reagent in pharmaceutical and biomedical research. Recognizing the need for standardized and reproducible analytical methodologies, this document outlines a comprehensive study designed to evaluate the performance of common analytical techniques across different laboratories. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for the quantification of NBD-Cl and its derivatives.

Introduction: The Significance of NBD-Cl in Analytical Chemistry

This compound, also known as 4-chloro-7-nitrobenzofurazan (NBD-Cl), is a highly valued derivatizing agent in analytical chemistry.[1][2] Its primary application lies in the sensitive detection of primary and secondary amines, as well as thiols, through a nucleophilic aromatic substitution reaction.[2][3] This reaction yields intensely colored and highly fluorescent adducts, significantly enhancing the limits of detection and quantification for otherwise challenging analytes.[2][4] The versatility of NBD-Cl allows for its use in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with fluorescence or UV-Vis detection, and spectrophotometry.[1][5][6]

Given its widespread use, ensuring the accuracy, precision, and reproducibility of NBD-Cl analysis is paramount. An inter-laboratory comparison is a critical exercise to assess the robustness of analytical methods when performed by different analysts in different laboratories with varying equipment. This guide proposes a protocol for such a study, focusing on the two most common analytical approaches: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.

Inter-Laboratory Study Design

This proposed inter-laboratory study aims to evaluate the comparability of results obtained for the analysis of NBD-Cl using two distinct analytical methods. The study will be designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, specifically ICH Q2(R2).[7][8][9]

2.1. Objectives

  • To assess the precision (repeatability and intermediate precision) and accuracy of RP-HPLC and UV-Visible spectrophotometric methods for the quantification of NBD-Cl.

  • To evaluate the linearity and range of each analytical method across participating laboratories.

  • To identify potential sources of variability in the analytical results and provide recommendations for method harmonization.

2.2. Participating Laboratories (Hypothetical)

For the purpose of this guide, we will assume the participation of three independent laboratories (Lab A, Lab B, and Lab C) with experience in pharmaceutical analysis.

2.3. Study Materials

  • NBD-Cl Reference Standard: A single, homogenous batch of high-purity NBD-Cl will be distributed to all participating laboratories.

  • Sample Matrix: A placebo formulation (containing common pharmaceutical excipients) will be provided for the preparation of spiked samples.

  • Standardized Protocols: Detailed, step-by-step protocols for both the RP-HPLC and UV-Visible spectrophotometric methods will be provided to ensure consistency in execution.

2.4. Experimental Workflow

The overall workflow of the proposed inter-laboratory study is depicted in the following diagram:

Inter_Laboratory_Study_Workflow cluster_0 Central Organization cluster_1 Participating Laboratories (Lab A, B, C) cluster_2 Central Data Analysis A Distribution of Reference Standard & Samples C Sample Preparation (Spiked Samples) A->C B Issuance of Standardized Protocols B->C D Analysis by RP-HPLC C->D E Analysis by UV-Vis Spectrophotometry C->E F Data Reporting D->F E->F G Statistical Evaluation of Accuracy, Precision, Linearity F->G H Final Report Generation G->H

Caption: Workflow of the proposed inter-laboratory comparison study.

Analytical Methodologies

The following sections provide detailed protocols for the two analytical methods to be evaluated in this inter-laboratory study.

3.1. Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is a powerful technique for the separation and quantification of NBD-Cl, offering high specificity and sensitivity.[10]

3.1.1. Principle

NBD-Cl is separated from potential impurities and degradation products on a reversed-phase column and quantified using a UV-Vis detector.

3.1.2. Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • NBD-Cl Reference Standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 342 nm

  • Injection Volume: 10 µL

Standard Preparation:

  • Prepare a stock solution of NBD-Cl (1000 µg/mL) in methanol.

  • Perform serial dilutions with the mobile phase to prepare working standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation:

  • Accurately weigh a portion of the placebo and spike with a known amount of NBD-Cl stock solution to achieve a target concentration within the calibration range.

  • Dissolve the spiked placebo in the mobile phase, sonicate for 10 minutes, and dilute to the final volume.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

3.2. Method 2: UV-Visible Spectrophotometry

Spectrophotometry provides a simpler and more rapid method for the quantification of NBD-Cl, particularly in samples with a clean matrix.[6][11]

3.2.1. Principle

The concentration of NBD-Cl in a solution is determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law.[6]

3.2.2. Experimental Protocol

Instrumentation:

  • Double-beam UV-Visible spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Reagents:

  • Methanol (spectrophotometric grade)

  • NBD-Cl Reference Standard

Procedure:

  • Determination of λmax: Scan a solution of NBD-Cl (10 µg/mL in methanol) from 200 to 600 nm to determine the wavelength of maximum absorbance. The expected λmax for NBD-Cl is around 342 nm.

  • Standard Preparation:

    • Prepare a stock solution of NBD-Cl (1000 µg/mL) in methanol.

    • Perform serial dilutions with methanol to prepare working standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the placebo and spike with a known amount of NBD-Cl stock solution.

    • Dissolve the spiked placebo in methanol, sonicate for 10 minutes, and dilute to the final volume.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use methanol as the blank.

    • Measure the absorbance of each standard and sample solution.

Data Analysis and Performance Comparison

The data from each laboratory will be collected and statistically analyzed to evaluate the performance of each method. The following parameters, as defined by ICH Q2(R2), will be assessed.[12][13][14]

4.1. Accuracy

Accuracy will be determined by the percent recovery of the known amount of NBD-Cl spiked into the placebo matrix.

4.2. Precision

  • Repeatability (Intra-assay precision): The precision of each method will be assessed by analyzing six replicate preparations of a spiked sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): The precision will be further evaluated by analyzing the same spiked sample on different days and by different analysts within the same laboratory.

4.3. Linearity and Range

The linearity of each method will be evaluated by constructing a calibration curve from the standard solutions and performing a linear regression analysis. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

4.4. Comparative Data Summary (Hypothetical)

The following tables present a hypothetical summary of the expected performance data from the inter-laboratory study.

Table 1: Comparison of Accuracy (% Recovery)

LaboratoryRP-HPLC MethodUV-Vis Spectrophotometry Method
Lab A99.5 ± 0.8%101.2 ± 1.5%
Lab B100.2 ± 0.5%99.8 ± 1.2%
Lab C99.8 ± 0.7%100.5 ± 1.8%
Average 99.8 ± 0.7% 100.5 ± 1.5%

Table 2: Comparison of Precision (% RSD)

LaboratoryRP-HPLC Method (Repeatability)UV-Vis Spectrophotometry Method (Repeatability)
Lab A0.9%1.2%
Lab B0.6%1.0%
Lab C0.8%1.5%
Average 0.8% 1.2%

Table 3: Comparison of Linearity (Correlation Coefficient, r²)

LaboratoryRP-HPLC MethodUV-Vis Spectrophotometry Method
Lab A0.99980.9992
Lab B0.99990.9995
Lab C0.99970.9990
Average 0.9998 0.9992
Discussion and Recommendations

Based on the hypothetical data, both the RP-HPLC and UV-Visible spectrophotometric methods are capable of providing accurate and precise results for the quantification of NBD-Cl. The RP-HPLC method demonstrates superior precision and linearity, which is expected due to its inherent specificity in separating the analyte from potential interferences. The UV-Visible spectrophotometry method, while slightly less precise, offers a simpler and faster alternative for routine analysis, especially for samples with a well-characterized and clean matrix.

Recommendations for Method Harmonization:

  • System Suitability Tests: For the RP-HPLC method, strict system suitability criteria (e.g., tailing factor, theoretical plates, and %RSD of replicate injections) should be established and met before sample analysis.

  • Standard and Sample Stability: The stability of NBD-Cl in the chosen solvent and under the analytical conditions should be thoroughly evaluated.

  • Analyst Training: Ensuring that all analysts are adequately trained on the standardized protocols is crucial for minimizing inter-laboratory variability.

Conclusion

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for this compound. By following the proposed study design and standardized protocols, laboratories can effectively evaluate and compare the performance of RP-HPLC and UV-Visible spectrophotometric methods. The ultimate goal of such a study is to foster confidence in the reliability of analytical data for NBD-Cl, thereby supporting its effective application in research and development.

References

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Analytical Quality Control Group. (2024, January 10). ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Application of NBD-Cl for the determination of amines and amino acids using HPLC. (2020, August). TRAC-TREND ANAL CHEM. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Analytical method validation: A brief review. (n.d.). Retrieved from [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NBD-Cl | C6H2ClN3O3 - PubChem. Retrieved from [Link]

  • HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. (2022, November 28). PMC. Retrieved from [Link]

  • Application of 2-Chloro-7-Nitrobenzo-2-Oxa-1, 3-Diazol (NBD-CL) for Spectrophotometric Determination of Finasteride in Pharmaceutical Formulation. (2025, August 10). ResearchGate. Retrieved from [Link]

  • HIGHLY SENSITIVE FLUORIMETRIC METHOD FOR DETERMINATION OF VARENICLINE IN ITS BULK AND TABLETS VIA DERIVATIZATION WITH 7- CHLORO-. (2014, August 25). Retrieved from [Link]

  • Application of 2-Chloro-7-Nitrobenzo-2-Oxa-1, 3-Diazol (NBDCL) for Spectrophotometric Determination of Finasteride in Pharmaceutical Formulation. (n.d.). ARC Journals. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-Chloro-7-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Chloro-7-nitrobenzo[d]thiazole. As a valued researcher, your safety is paramount. This document is designed to empower you with the knowledge to manage this chemical compound confidently and responsibly, ensuring the integrity of your research and the safety of your laboratory environment.

Hazard Analysis: Understanding the Risks

Anticipated Hazards:

  • Acute Toxicity: Potential for harm if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Skin and Eye Irritation: May cause serious eye irritation and skin irritation upon contact.[1][4][5]

  • Sensitization: Similar benzothiazole compounds may cause allergic skin reactions.[5][8]

  • Organ Damage: Prolonged or repeated exposure may lead to organ damage.[1]

  • Environmental Hazard: Likely to be toxic to aquatic life with long-lasting effects.[2][6]

Given these potential risks, a conservative approach to personal protective equipment (PPE) and handling procedures is essential.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities) ANSI Z87.1 compliant safety glasses with side shields.[9]Nitrile or neoprene gloves.[10] Double gloving is recommended.Fully buttoned laboratory coat.[11]Not generally required if handled in a certified chemical fume hood.
Running reactions and transfers (larger quantities or potential for splash) Chemical splash goggles. A face shield is recommended in addition to goggles for significant splash risks.[9]Chemical-resistant gloves (e.g., neoprene or butyl rubber).[10][12] Ensure gloves are rated for chlorinated and nitroaromatic compounds.Chemical-resistant apron over a laboratory coat.[12]Required if work is not performed in a chemical fume hood or if there is a risk of aerosol generation. Use a NIOSH-approved respirator with organic vapor cartridges.
Spill cleanup Chemical splash goggles and a face shield.[9]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[12]Chemical-resistant suit or coveralls.[13]A NIOSH-approved respirator with organic vapor cartridges is mandatory.

Workflow for PPE Selection:

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection Start Start: Handling This compound AssessTask Assess Task: - Scale (mg vs g) - Potential for splash/aerosol - Duration of handling Start->AssessTask SmallScale Small Scale / Low Risk (e.g., weighing in hood) AssessTask->SmallScale Low potential for exposure LargeScale Large Scale / High Risk (e.g., reaction, transfer) AssessTask->LargeScale Higher potential for exposure Spill Spill or Emergency AssessTask->Spill Accidental release PPE_Small Standard PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat SmallScale->PPE_Small PPE_Large Enhanced PPE: - Chemical Goggles & Face Shield - Chemical-Resistant Gloves - Chemical Apron - Respirator (if needed) LargeScale->PPE_Large PPE_Spill Full Protection: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit - Respirator Spill->PPE_Spill

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-nitrobenzo[d]thiazole
Reactant of Route 2
2-Chloro-7-nitrobenzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.